(S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione
Description
Properties
IUPAC Name |
(3S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c13-9-6-10(14)12(11(9)15)7-8-4-2-1-3-5-8/h1-5,9,13H,6-7H2/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCPKAWKGCQTPCR-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)CC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](C(=O)N(C1=O)CC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00449652 | |
| Record name | (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00449652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101469-91-4 | |
| Record name | (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00449652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione is a valuable chiral building block in medicinal chemistry and drug development, finding application as a key intermediate in the synthesis of various pharmaceutical agents. This technical guide provides a comprehensive overview of the primary synthetic pathways to this compound, with a focus on the utilization of readily available chiral precursors. We will delve into the mechanistic underpinnings of the key transformations, provide detailed experimental protocols, and present comparative data to assist researchers in selecting the most suitable method for their specific needs.
Introduction: The Significance of a Chiral Succinimide
Chiral 3-substituted succinimide motifs are prevalent in a wide array of biologically active molecules and pharmaceuticals. The specific stereochemistry at the C3 position is often crucial for the desired pharmacological activity. (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione, with its defined (S)-configuration and versatile hydroxyl and imide functionalities, serves as a critical synthon for the enantioselective synthesis of complex nitrogen-containing heterocycles. The benzyl group provides a stable protecting group for the nitrogen atom, which can be readily removed under various conditions, further enhancing its synthetic utility.
Primary Synthesis Pathway: Leveraging the Chiral Pool
The most established and economically viable route to (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione begins with a naturally occurring and inexpensive chiral starting material: (S)-malic acid. This approach elegantly transfers the inherent chirality of the starting material to the final product, obviating the need for chiral resolutions or asymmetric catalysis in the core ring-forming step.
The overall transformation can be conceptually divided into two key stages:
-
Amidation and Dehydration: Formation of the N-benzylmaleamic acid intermediate.
-
Intramolecular Cyclization: Ring closure to form the desired succinimide ring.
Mechanistic Insights
The reaction between (S)-malic acid and benzylamine initially forms a salt. Upon heating, this salt undergoes a condensation reaction. The primary amine of benzylamine nucleophilically attacks one of the carboxylic acid groups of (S)-malic acid, leading to the formation of an amide bond and the release of a water molecule. Subsequent heating promotes a second dehydration event, where the newly formed N-benzylmaleamic acid undergoes intramolecular cyclization to yield the succinimide ring. The hydroxyl group of malic acid is retained in this process.
A crucial consideration in this pathway is the potential for side reactions, particularly at elevated temperatures. Overheating can lead to the elimination of the hydroxyl group, resulting in the formation of N-benzylmaleimide as a significant byproduct. Therefore, careful control of the reaction temperature is paramount to maximize the yield of the desired 3-hydroxy derivative.
Diagrammatic Representation of the Primary Synthesis Pathway
Caption: Synthesis of the target molecule from (S)-malic acid.
Detailed Experimental Protocols
While high-temperature, solvent-free condensation is a reported method, it can be difficult to control and may lead to impurities. A milder, more controlled laboratory-scale synthesis can be achieved using a dehydrating agent for the cyclization step.
Protocol 1: Two-Step Synthesis via Thermal Condensation and Cyclization
Step 1: Synthesis of N-Benzyl-(S)-maleamic acid
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve (S)-malic acid (1.0 eq) in a suitable solvent such as toluene or xylene.
-
Addition of Benzylamine: Slowly add benzylamine (1.0 eq) to the solution at room temperature. An exothermic reaction will occur, leading to the formation of the benzylammonium salt of malic acid.
-
Amidation: Heat the mixture to reflux using a Dean-Stark apparatus to azeotropically remove the water formed during the reaction. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The N-benzyl-(S)-maleamic acid may precipitate out of the solution. If not, the solvent can be removed under reduced pressure. The crude product can be purified by recrystallization.
Step 2: Cyclization to (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione
-
Reaction Setup: Suspend the crude N-benzyl-(S)-maleamic acid (1.0 eq) in acetic anhydride (2-3 eq).
-
Cyclization: Add a catalytic amount of a base, such as sodium acetate, to the suspension. Heat the mixture gently (e.g., to 80-100 °C) and stir until the starting material is consumed (monitor by TLC).
-
Work-up and Purification: Cool the reaction mixture and pour it into ice-water to quench the excess acetic anhydride. The product will precipitate and can be collected by filtration. The crude solid is then washed with cold water and dried. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).
Protocol 2: One-Pot Synthesis
A more streamlined approach involves a one-pot procedure where the amidation and cyclization are performed sequentially without isolation of the intermediate.
-
Reaction Setup: Combine (S)-malic acid (1.0 eq) and benzylamine (1.0 eq) in a flask with a high-boiling point solvent like xylene.
-
Thermal Condensation: Heat the mixture to reflux with a Dean-Stark trap to remove water.[1] This initial heating period facilitates the formation of the maleamic acid intermediate.
-
Monitoring and Completion: Continue heating and monitor the reaction by TLC until the formation of the desired product is maximized.
-
Work-up and Purification: After cooling, the product can be isolated by filtration if it precipitates, or the solvent can be removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization.
Alternative Synthesis Pathway: From L-Aspartic Acid
An alternative chiral pool starting material for the synthesis of (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione is L-aspartic acid. This route also leverages the inherent stereochemistry of the starting amino acid.
The general strategy involves:
-
N-Benzylation: Protection of the amino group of L-aspartic acid with a benzyl group.
-
Cyclization: Intramolecular condensation of the N-benzyl aspartic acid to form the succinimide ring.
Mechanistic Considerations
The N-benzylation of aspartic acid can be achieved through various methods, including reductive amination with benzaldehyde or direct alkylation with benzyl bromide. Once N-benzylaspartic acid is formed, cyclization can be induced by treatment with a dehydrating agent, such as acetic anhydride, often in the presence of a catalyst. The stereocenter at the alpha-carbon is retained throughout this sequence.
Diagrammatic Representation of the Alternative Synthesis Pathway
Caption: Synthesis of the target molecule from L-aspartic acid.
Characterization and Data
Thorough characterization of the final product is essential to confirm its identity, purity, and stereochemical integrity.
Spectroscopic Data
The following table summarizes the expected spectroscopic data for (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the benzyl protons (aromatic and benzylic CH₂), the methine proton at C3, and the diastereotopic methylene protons at C4. The hydroxyl proton will appear as a broad singlet. |
| ¹³C NMR | Resonances for the carbonyl carbons of the imide, the aromatic and benzylic carbons of the benzyl group, and the carbons of the pyrrolidine ring (C3 and C4). |
| IR Spectroscopy | Characteristic absorption bands for the O-H stretch of the hydroxyl group, the C=O stretches of the imide, and C-N stretching vibrations. |
| Mass Spectrometry | The molecular ion peak corresponding to the molecular weight of the compound (C₁₁H₁₁NO₃, MW: 205.21 g/mol ). |
Note: Specific chemical shifts and coupling constants can be found in the provided references.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₁H₁₁NO₃ |
| Molecular Weight | 205.21 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Varies depending on purity |
| Chirality | (S)-enantiomer |
Conclusion and Future Perspectives
The synthesis of (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione is most reliably and economically achieved through the condensation of (S)-malic acid and benzylamine. This method, rooted in the principles of chiral pool synthesis, offers a straightforward and scalable route to this important building block. While high-temperature solvent-free conditions have been explored for industrial applications, milder laboratory-scale procedures utilizing dehydrating agents for cyclization provide greater control and potentially higher purity of the final product.
Future research in this area may focus on the development of even milder and more environmentally benign catalytic methods for the cyclization step, potentially avoiding the use of stoichiometric dehydrating agents. Furthermore, the exploration of enzymatic methods for the key transformations could offer enhanced stereocontrol and sustainability. As the demand for enantiomerically pure pharmaceuticals continues to grow, the development of efficient and robust synthetic routes to chiral intermediates like (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione will remain a critical area of research for the drug development community.
References
-
Wei, L., & Qiufu, L. (2012). Improve the Synthesis of (S)-1-benzyl-3-pyrrolidinol. Advanced Materials Research, 396-398, 1238-1241.[2]
-
Munegumi, T., Tochino, H., & Harada, K. (2013). Thermal Reactions of Malic Acid Benzylamine Salts. Asian Journal of Chemistry, 25(13), 7451-7454.[1][3]
- PubChem. (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione. National Center for Biotechnology Information.
-
PubChem. 1-Benzyl-3-hydroxy-pyrrolidine-2,5-dione. National Center for Biotechnology Information. PubChem Compound Database; CID=4189900.[4]
-
Nnamonu, L. A., et al. (2014). Synthesis of N-Benzyl-3-anilinopropanamides and Cyclization to 4-Hydroxy-4-N-benzylamino-1,2,3,4-tetrahydroquinoline. International Journal of Organic Chemistry, 4, 257-264.[5]
- Reddy, P. Y., et al. (1997). An Efficient Method for the Synthesis of N-Cyclic Maleamic Acids and N-Cyclic Maleimides. The Journal of Organic Chemistry, 62(8), 2652-2654.
-
U.S. Patent 7,652,152 B2. (2010). Synthetic method of optically pure (S)-3-hydroxypyrrolidine.[6]
-
Chinese Patent CN 110724084 A. (2020). Synthesis method of (S)-3-hydroxy-1-benzylpyrrolidine.[7]
Sources
- 1. Free Article [researchmap.jp]
- 2. Improve the Synthesis of (S)-1-benzyl-3-pyrrolidinol | Scientific.Net [scientific.net]
- 3. asianpubs.org [asianpubs.org]
- 4. 1-Benzyl-3-hydroxy-pyrrolidine-2,5-dione | C11H11NO3 | CID 4189900 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Synthesis of N-Benzyl-3-anilinopropanamides and Cyclization to 4-Hydroxy-4-N-benzylamino-1,2,3,4-tetrahydroquinoline [scirp.org]
- 6. US7652152B2 - Synthetic method of optically pure (S)-3-hydroxypyrrolidine - Google Patents [patents.google.com]
- 7. CN110724084A - Synthesis method of (S) -3-hydroxy-1-benzylpyrrolidine - Google Patents [patents.google.com]
An In-depth Technical Guide to the Chiral Synthesis of (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione
Abstract
(S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione, also known as N-Benzyl-(3S)-hydroxysuccinimide, is a pivotal chiral building block in modern medicinal chemistry and drug development.[1][2] Its defined stereochemistry and versatile functional groups make it an invaluable precursor for synthesizing a wide array of complex, biologically active molecules. This guide provides a comprehensive overview of the primary synthetic strategies for obtaining this compound in high enantiomeric purity. We will delve into the mechanistic underpinnings of each approach, present detailed experimental protocols, and offer field-proven insights into the causality behind critical experimental choices. The methodologies covered include synthesis from the chiral pool, specifically from (S)-malic acid, and advanced asymmetric catalytic methods, providing a robust framework for researchers to select and optimize the synthesis based on their specific laboratory and project requirements.
Introduction: The Strategic Importance of (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione
The succinimide moiety is a privileged scaffold found in numerous pharmaceuticals, including antiepileptic and antifungal agents.[1][3] When substituted with chiral centers, these scaffolds offer precise three-dimensional orientations necessary for specific interactions with biological targets. The title compound, (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione, provides chemists with a rigid core containing a stereodefined hydroxyl group at the C3 position. This hydroxyl group can be further functionalized or used to direct subsequent stereoselective transformations, while the N-benzyl group offers stability and can be removed if necessary. Its utility as an intermediate is well-established in the synthesis of various therapeutic agents.
Synthetic Strategies: A Comparative Analysis
The synthesis of enantiomerically pure compounds is a cornerstone of pharmaceutical development. For (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione, the primary strategies rely on transferring chirality from a readily available starting material (chiral pool synthesis) or creating the chiral center through a stereoselective reaction (asymmetric catalysis).
Chiral Pool Synthesis: The Malic Acid Approach
The most direct and cost-effective route to (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione utilizes L-malic acid (the naturally occurring (S)-enantiomer) as the chiral precursor. This approach is powerful because the stereocenter of the target molecule is directly inherited from the starting material, obviating the need for chiral separation or an asymmetric catalyst.
Causality and Mechanistic Insight: The reaction proceeds via a two-step, one-pot process. First, the C1 and C4 carboxylic acids of (S)-malic acid react with benzylamine to form amide intermediates. Upon heating, a double condensation-cyclization reaction occurs. The hydroxyl group at the C2 position of malic acid (which becomes the C3 position in the succinimide ring) remains intact. A significant advantage of this method is that it can be performed as a solvent-free "melting" reaction, which is environmentally friendly and simplifies product isolation.[4]
Caption: Synthetic pathway from (S)-Malic Acid.
Experimental Protocol 1: Synthesis from (S)-Malic Acid
-
Objective: To synthesize (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione from L-malic acid and benzylamine.
-
Materials:
-
L-malic acid (1.0 eq)
-
Benzylamine (1.0 eq)
-
Round-bottom flask equipped with a short path distillation head and a receiving flask.
-
-
Procedure:
-
Combine L-malic acid and benzylamine in the round-bottom flask.
-
Heat the flask in an oil bath. The mixture will melt and begin to bubble as water is eliminated.
-
Gradually increase the temperature of the oil bath to 180-190 °C.
-
Water will begin to distill and collect in the receiving flask. Continue heating for 2-3 hours or until water evolution ceases.
-
Allow the reaction mixture to cool to room temperature. The crude product will solidify.
-
Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) to yield the pure product.
-
Trustworthiness and Self-Validation: The stereochemistry of the product is validated by polarimetry, which should show a specific rotation characteristic of the (S)-enantiomer. Purity is confirmed by measuring the melting point and using spectroscopic methods (¹H NMR, ¹³C NMR) to confirm the structure.
Asymmetric Catalysis: The Transfer Hydrogenation Approach
For cases where a suitable chiral precursor is unavailable or for the synthesis of novel substituted succinimides, asymmetric catalysis offers a powerful alternative. A state-of-the-art method is the rhodium-catalyzed asymmetric transfer hydrogenation (ATH) of a maleimide precursor.[1][3][5] This strategy involves the reduction of a double bond to create two new stereocenters, with the catalyst controlling the stereochemical outcome.
Causality and Mechanistic Insight: This method starts with N-benzylmaleimide, which can be hydroxylated to form N-benzyl-3-hydroxymaleimide. The key step is the asymmetric transfer hydrogenation of the carbon-carbon double bond. A chiral rhodium catalyst, typically coordinated to a chiral diamine ligand, facilitates the transfer of hydrogen from a hydrogen donor (like formic acid). The chiral environment created by the catalyst forces the hydrogen atoms to add to one face of the double bond preferentially, leading to a high enantiomeric excess (ee) of one enantiomer.
Caption: Workflow for Asymmetric Synthesis.
Experimental Protocol 2: Asymmetric Transfer Hydrogenation (Representative)
-
Objective: To synthesize the target compound via Rh-catalyzed asymmetric transfer hydrogenation.
-
Materials:
-
N-benzyl-3-hydroxymaleimide (1.0 eq)
-
Chiral Rhodium Catalyst (e.g., [Rh(p-cymene)Cl₂]₂ with a chiral ligand like TsDPEN) (0.1-1 mol%)
-
Formic acid/triethylamine azeotrope (HCOOH/Et₃N) as the hydrogen source
-
Anhydrous solvent (e.g., Dichloromethane or Acetonitrile)
-
-
Procedure:
-
In an inert atmosphere (e.g., under Argon or Nitrogen), dissolve the N-benzyl-3-hydroxymaleimide and the rhodium catalyst/ligand complex in the anhydrous solvent.
-
Add the formic acid/triethylamine mixture to the solution.
-
Stir the reaction at the specified temperature (e.g., 25-40 °C) for the required time (typically 12-48 hours).
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, quench the reaction with water or a saturated bicarbonate solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Trustworthiness and Self-Validation: The key validation for this method is the determination of enantiomeric excess (% ee). This is performed using chiral High-Performance Liquid Chromatography (HPLC) by comparing the product to a racemic standard.
Data Summary and Comparison
The choice of synthetic route often depends on a balance of factors including yield, stereoselectivity, cost, and scalability.
| Parameter | Route 1: (S)-Malic Acid | Route 2: Asymmetric Transfer Hydrogenation |
| Starting Material | (S)-Malic Acid (Inexpensive, chiral) | N-benzylmaleimide derivative (Achiral) |
| Stereocontrol | Substrate-controlled (Inherited) | Catalyst-controlled |
| Typical Yield | Good to Excellent (70-90%) | Good to Excellent (75-95%) |
| Enantiomeric Purity | High (>99% ee, dependent on starting material) | High (Often >99% ee) |
| Key Reagents | Benzylamine | Chiral Rhodium Catalyst, HCOOH/Et₃N |
| Advantages | Cost-effective, simple procedure, atom economical.[4] | Broader substrate scope, predictable stereochemistry.[1][3] |
| Disadvantages | Limited to the availability of the chiral precursor. | High cost of catalyst, requires inert atmosphere. |
Conclusion and Future Outlook
Both chiral pool synthesis from (S)-malic acid and asymmetric catalysis represent robust and reliable strategies for the production of (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione.
-
For large-scale, cost-driven production, the (S)-malic acid route is unequivocally superior due to its simplicity, low cost of starting materials, and high stereofidelity.
-
The asymmetric transfer hydrogenation approach , while more expensive, offers greater flexibility and is a powerful tool for discovery chemistry, enabling the synthesis of a wider variety of chiral succinimide derivatives with high enantioselectivity.[1][3][5]
Future advancements will likely focus on developing more cost-effective and environmentally benign catalytic systems, including biocatalytic methods employing enzymes like ketoreductases, which can offer exceptional selectivity under mild aqueous conditions. As the demand for enantiopure building blocks in drug development continues to grow, efficient and scalable syntheses of compounds like (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione will remain a critical area of research.
References
-
Stereodivergent synthesis of chiral succinimides via Rh-catalyzed asymmetric transfer hydrogenation. (2022). Nature Communications. Available at: [Link]
-
Synthetic methods for the construction of chiral succinimide... - ResearchGate. (n.d.). Available at: [Link]
-
Stereodivergent Synthesis of Chiral Succinimides via Rh-Catalyzed Asymmetric Transfer Hydrogenation - ResearchGate. (2022). Available at: [Link]
-
Improve the Synthesis of (S)-1-benzyl-3-pyrrolidinol. (2011). Advanced Materials Research. Available at: [Link]
-
Stereodivergent synthesis of chiral succinimides via Rh-catalyzed asymmetric transfer hydrogenation - PubMed. (2022). Available at: [Link]
-
(S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione | C11H11NO3 - PubChem. (n.d.). Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione | C11H11NO3 | CID 10954694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Stereodivergent synthesis of chiral succinimides via Rh-catalyzed asymmetric transfer hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Improve the Synthesis of (S)-1-benzyl-3-pyrrolidinol | Scientific.Net [scientific.net]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione: A Key Chiral Intermediate in Modern Drug Development
For the attention of: Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione, a chiral succinimide derivative, has emerged as a molecule of significant interest in the landscape of pharmaceutical synthesis. Its stereodefined structure makes it a valuable building block for the construction of complex, biologically active molecules. This guide provides a comprehensive overview of the chemical and physical properties of (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione, detailed synthetic methodologies, and its critical application as a key intermediate in the synthesis of targeted anticancer therapies, most notably, Larotrectinib.
Physicochemical Properties
(S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione is a white to off-white solid at room temperature. Its core structure consists of a pyrrolidine-2,5-dione (succinimide) ring, substituted at the nitrogen atom with a benzyl group and at the 3-position of the ring with a hydroxyl group in the (S)-configuration. This specific stereochemistry is crucial for its utility in asymmetric synthesis.
| Property | Value | Source(s) |
| IUPAC Name | (3S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione | |
| CAS Number | 101469-91-4 | , |
| Molecular Formula | C₁₁H₁₁NO₃ | |
| Molecular Weight | 205.21 g/mol | |
| Melting Point | 110-111 °C | |
| Appearance | White to off-white solid | General chemical supplier information |
| Solubility | Soluble in organic solvents such as methanol, ethanol, and dichloromethane. | Inferred from general properties of similar compounds |
| XLogP3 | 0.1 | |
| Hydrogen Bond Donor Count | 1 | |
| Hydrogen Bond Acceptor Count | 3 | |
| Rotatable Bond Count | 2 |
Spectroscopic Characterization
While publicly available, experimentally obtained spectra for (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione are limited, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.
-
¹H NMR: The proton nuclear magnetic resonance (¹H NMR) spectrum is expected to show characteristic signals for the benzyl group protons (in the aromatic region, ~7.2-7.4 ppm), the benzylic methylene protons (~4.6 ppm), and the protons of the pyrrolidine ring, including the methine proton at the chiral center bearing the hydroxyl group.
-
¹³C NMR: The carbon-13 nuclear magnetic resonance (¹³C NMR) spectrum will display distinct signals for the carbonyl carbons of the succinimide ring (~175-178 ppm), the carbons of the benzyl group, and the carbons of the pyrrolidine ring.
-
Infrared (IR) Spectroscopy: The IR spectrum is anticipated to exhibit strong absorption bands corresponding to the carbonyl (C=O) stretching of the imide group (around 1700-1770 cm⁻¹) and a broad absorption band for the hydroxyl (O-H) stretching frequency (around 3200-3600 cm⁻¹).
Synthetic Methodologies
The enantioselective synthesis of (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione is of paramount importance to ensure the stereochemical purity of the final active pharmaceutical ingredient. Several synthetic strategies have been developed, primarily leveraging the chiral pool or enzymatic resolutions.
Chiral Pool Synthesis from L-Aspartic Acid
A common and cost-effective approach utilizes the naturally occurring chiral amino acid, L-aspartic acid, as the starting material.[1] This method takes advantage of the inherent (S)-stereochemistry of L-aspartic acid to construct the desired chiral center in the pyrrolidine ring.
Conceptual Workflow:
Synthesis from L-Aspartic Acid
Detailed Experimental Protocol (Illustrative):
-
Protection of L-Aspartic Acid: L-aspartic acid is first protected at the amino group, typically as a tert-butyloxycarbonyl (Boc) derivative, and the side-chain carboxylic acid is esterified.
-
N-Benzylation: The protected L-aspartic acid derivative is then reacted with benzyl bromide in the presence of a suitable base to introduce the benzyl group at the nitrogen atom.
-
Cyclization: The resulting intermediate undergoes intramolecular cyclization to form the succinimide ring. This is often achieved by heating or through the use of a dehydrating agent.
-
Hydroxyl Group Formation: The protecting groups are subsequently removed, and the amino group is converted to a hydroxyl group via a diazotization reaction followed by hydrolysis, yielding the target molecule.
Enzymatic Resolution
An alternative and highly efficient method for obtaining the enantiomerically pure compound is through enzymatic resolution. This strategy often involves the hydrolysis of a racemic ester precursor.
Conceptual Workflow:
Sources
Spectroscopic data for (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione (NMR, IR, MS)
An In-depth Technical Guide to the Spectroscopic Characterization of (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione
Authored by: A Senior Application Scientist
Foreword: The Imperative of Spectroscopic Precision in Drug Development
In the landscape of modern drug discovery and development, the unambiguous structural elucidation of chiral molecules is a cornerstone of ensuring safety, efficacy, and reproducibility. (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione, a derivative of the succinimide core, represents a class of compounds with significant potential in medicinal chemistry. The succinimide moiety is a privileged scaffold found in a variety of biologically active molecules. The introduction of a hydroxyl group at the 3-position and a chiral center at the same carbon necessitates a robust and multi-faceted analytical approach to confirm its identity, purity, and stereochemistry. This guide provides a comprehensive overview of the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—as applied to the characterization of this specific molecule. The protocols and interpretations presented herein are grounded in established principles and data from closely related structures, offering a reliable framework for researchers in the field.
Molecular Structure and Key Features
(S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione possesses a succinimide ring N-substituted with a benzyl group, and a hydroxyl group at the chiral center on the pyrrolidine ring. The molecular formula is C₁₁H₁₁NO₃, with a molecular weight of 205.21 g/mol [1][2]. Understanding this structure is fundamental to interpreting the spectroscopic data that follows.
Figure 1: Chemical structure of (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione, both ¹H and ¹³C NMR are essential for confirming the connectivity and chemical environment of each atom.
¹H NMR Spectroscopy
The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.
Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.35-7.25 | Multiplet | 5H | Aromatic protons (C₆H₅) |
| ~4.65 | Singlet | 2H | Benzyl CH₂ |
| ~4.50 | Doublet of Doublets | 1H | CH-OH |
| ~3.00 | Doublet of Doublets | 1H | CH₂ (diastereotopic) |
| ~2.80 | Doublet of Doublets | 1H | CH₂ (diastereotopic) |
| ~3.50 | Broad Singlet | 1H | OH |
Interpretation and Rationale
-
Aromatic Region (δ 7.35-7.25): The five protons of the benzyl group's phenyl ring are expected to resonate in this region as a complex multiplet, a characteristic pattern for a monosubstituted benzene ring.
-
Benzyl Methylene (δ ~4.65): The two protons of the CH₂ group attached to the nitrogen and the phenyl ring are chemically equivalent and are expected to appear as a sharp singlet. Their chemical shift is downfield due to the deshielding effect of the adjacent nitrogen and the aromatic ring.
-
Methine Proton (δ ~4.50): The single proton on the carbon bearing the hydroxyl group (the chiral center) is expected to be a doublet of doublets due to coupling with the two diastereotopic protons of the adjacent methylene group. Its downfield shift is due to the electronegativity of the adjacent hydroxyl and carbonyl groups.
-
Pyrrolidine Methylene Protons (δ ~3.00 and ~2.80): The two protons on the C4 of the pyrrolidine ring are diastereotopic due to the adjacent chiral center at C3. Therefore, they are chemically non-equivalent and will appear as two separate signals, each as a doublet of doublets due to geminal coupling with each other and vicinal coupling with the C3 proton.
-
Hydroxyl Proton (δ ~3.50): The hydroxyl proton typically appears as a broad singlet, and its chemical shift can vary depending on the solvent, concentration, and temperature due to hydrogen bonding.
Experimental Protocol for ¹H NMR
-
Sample Preparation: Dissolve 5-10 mg of (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for compounds with hydroxyl groups as it can help in observing the OH proton signal more clearly.
-
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. A higher field strength will provide better signal dispersion, which is crucial for resolving the multiplets in the spectrum.
-
Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise ratio.
-
Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) followed by a Fourier transform. Phase and baseline correct the resulting spectrum and integrate the signals.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the number and types of carbon atoms in the molecule.
Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment |
| ~175 | C=O (imide) |
| ~173 | C=O (imide) |
| ~135 | Aromatic C (quaternary) |
| ~129 | Aromatic CH |
| ~128 | Aromatic CH |
| ~127 | Aromatic CH |
| ~68 | CH-OH |
| ~42 | Benzyl CH₂ |
| ~35 | CH₂ (pyrrolidine) |
Interpretation and Rationale
-
Carbonyl Carbons (δ ~175, ~173): The two imide carbonyl carbons are expected to resonate at the most downfield region of the spectrum due to the strong deshielding effect of the double-bonded oxygen atoms. They may appear as two distinct signals due to the asymmetry introduced by the hydroxyl group.
-
Aromatic Carbons (δ ~135-127): The six carbons of the benzene ring will appear in this region. The quaternary carbon (attached to the benzyl CH₂) will be at the lower field end of this range (~135 ppm), while the five CH carbons will have slightly different chemical shifts, often appearing as three distinct signals due to symmetry.
-
Methine Carbon (δ ~68): The carbon atom bonded to the hydroxyl group is shifted downfield due to the electronegativity of the oxygen atom.
-
Benzyl Methylene Carbon (δ ~42): The carbon of the benzyl CH₂ group is deshielded by the adjacent nitrogen and aromatic ring.
-
Pyrrolidine Methylene Carbon (δ ~35): The CH₂ carbon of the pyrrolidine ring is expected at the most upfield region among the sp³ carbons.
Experimental Protocol for ¹³C NMR
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrument Setup: Use the same NMR spectrometer as for the ¹H NMR.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This is the standard experiment that results in a spectrum with singlets for each unique carbon atom. A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.
-
Data Processing: Process the FID similarly to the ¹H NMR data to obtain the final spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Functional Group |
| 3400-3200 | Broad, Medium | O-H stretch (hydroxyl) |
| 3100-3000 | Medium | C-H stretch (aromatic) |
| 2950-2850 | Weak | C-H stretch (aliphatic) |
| ~1770 | Strong | C=O stretch (imide, asymmetric) |
| ~1700 | Strong | C=O stretch (imide, symmetric) |
| 1600, 1495, 1450 | Medium-Weak | C=C stretch (aromatic ring) |
| ~1150 | Medium | C-O stretch (hydroxyl) |
Interpretation and Rationale
-
O-H Stretch (3400-3200 cm⁻¹): The presence of a broad absorption band in this region is a clear indication of the hydroxyl group, with the broadening caused by hydrogen bonding.
-
C=O Stretches (~1770, ~1700 cm⁻¹): The succinimide ring is characterized by two strong carbonyl absorption bands due to asymmetric and symmetric stretching modes. This is a hallmark of the cyclic imide functionality.
-
Aromatic and Aliphatic C-H Stretches (3100-2850 cm⁻¹): Absorptions just above 3000 cm⁻¹ are characteristic of C-H bonds on the aromatic ring, while those just below 3000 cm⁻¹ are from the sp³ hybridized carbons of the benzyl and pyrrolidine methylene groups.
-
Aromatic C=C Stretches (1600-1450 cm⁻¹): A series of absorptions in this region confirms the presence of the benzene ring.
Experimental Protocol for IR Spectroscopy
-
Sample Preparation: The sample can be prepared as a KBr (potassium bromide) pellet or as a thin film from a solution evaporated on a salt plate (e.g., NaCl or KBr). For a KBr pellet, a small amount of the sample is finely ground with dry KBr and pressed into a transparent disk.
-
Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Acquire the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹. A background spectrum of the pure KBr pellet or the empty salt plate should be recorded and subtracted from the sample spectrum.
-
Data Processing: The resulting interferogram is Fourier transformed to produce the final IR spectrum of absorbance or transmittance versus wavenumber.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.
Predicted Mass Spectrum Data
| m/z (mass-to-charge ratio) | Proposed Fragment |
| 205 | [M]⁺ (Molecular Ion) |
| 187 | [M - H₂O]⁺ |
| 114 | [M - C₇H₇ - H]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
Interpretation and Rationale
-
Molecular Ion Peak ([M]⁺, m/z 205): The peak corresponding to the molecular weight of the compound is expected. Its presence confirms the molecular formula.
-
Loss of Water ([M - H₂O]⁺, m/z 187): The loss of a water molecule from the molecular ion is a common fragmentation pathway for alcohols.
-
Loss of Benzyl Group and Hydrogen ([M - C₇H₇ - H]⁺, m/z 114): Cleavage of the N-benzyl bond is a likely fragmentation pathway.
-
Tropylium Ion ([C₇H₇]⁺, m/z 91): The peak at m/z 91 is a very common and often the base peak in the mass spectra of compounds containing a benzyl group, corresponding to the stable tropylium cation.
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For a non-volatile solid like this, LC-MS with electrospray ionization (ESI) is a suitable method.
-
Ionization: Use a soft ionization technique like ESI to generate the molecular ion with minimal fragmentation.
-
Mass Analysis: Use a mass analyzer such as a quadrupole, time-of-flight (TOF), or Orbitrap to separate the ions based on their m/z ratio.
-
Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).
Integrated Spectroscopic Analysis Workflow
The comprehensive characterization of (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione relies on the integration of data from multiple spectroscopic techniques. The following workflow ensures a thorough and validated structural elucidation.
Figure 2: An integrated workflow for the spectroscopic analysis of the title compound.
Conclusion
The spectroscopic characterization of (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione is a critical step in its development for any potential application. By employing a combination of NMR, IR, and MS, a complete picture of its molecular structure can be obtained. This guide provides a detailed framework for acquiring and interpreting the necessary spectroscopic data, emphasizing the rationale behind the expected spectral features. Adherence to these principles and protocols will ensure the generation of high-quality, reliable data essential for advancing research and development in the chemical and pharmaceutical sciences.
References
-
PubChem. (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione. National Center for Biotechnology Information. [Link][1]
-
PubChem. 1-Benzyl-3-hydroxy-pyrrolidine-2,5-dione. National Center for Biotechnology Information. [Link][2]
-
The Royal Society of Chemistry. (2022). Supplementary Information. [Link][3]
-
NIST. 2,5-Pyrrolidinedione, 1-hydroxy-. NIST Chemistry WebBook. [Link][4]
-
Fofana, M., et al. (2023). Synthesis of (E)-1-benzyl-4-benzylidenepyrrolidine-2, 3-dione: Spectroscopic Characterization and X-ray Structure Determination. Chemistry Africa. [Link][5]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
Sources
- 1. (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione | C11H11NO3 | CID 10954694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Benzyl-3-hydroxy-pyrrolidine-2,5-dione | C11H11NO3 | CID 4189900 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. 2,5-Pyrrolidinedione, 1-hydroxy- [webbook.nist.gov]
- 5. Synthesis of (E)-1-benzyl-4-benzylidenepyrrolidine-2, 3-dione: Spectroscopic Characterization and X-ray Structure Determination, Science Journal of Chemistry, Science Publishing Group [scichemj.org]
Unveiling the Therapeutic Potential of (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione: A Structural Inquiry into its Predicted Biological Activities
An In-Depth Technical Guide
Prepared by: Gemini, Senior Application Scientist
Abstract
The pyrrolidine-2,5-dione, or succinimide, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities.[1] This technical guide focuses on a specific, yet underexplored, derivative: (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione. While direct experimental data on this compound is limited, its distinct structural features—a chiral hydroxyl group at the C-3 position and a benzyl substituent at the N-1 position—provide a strong basis for predicting its potential pharmacological profile. By synthesizing structure-activity relationship (SAR) data from analogous compounds, this whitepaper explores the compound's potential as an anticonvulsant, anti-inflammatory, and cytotoxic agent. We provide a rationale for these predicted activities, propose detailed experimental workflows for their validation, and outline future directions for research and development. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to explore novel therapeutic candidates based on the versatile succinimide core.
Introduction: The Molecule and its Scaffold
(S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione is a chiral molecule belonging to the succinimide class of compounds.[2] The pyrrolidine-2,5-dione ring is a five-membered nitrogen heterocycle that has proven to be a highly versatile scaffold in drug discovery, lending itself to a variety of chemical modifications that can fine-tune biological activity.[3][4]
The subject molecule's structure is distinguished by three key features:
-
The Pyrrolidine-2,5-dione Core: The essential pharmacophore responsible for the foundational biological activities seen in this class of drugs.[5]
-
N-1 Benzyl Group: Substitution at the nitrogen atom is known to significantly modulate activity and toxicity. The lipophilic benzyl group can influence membrane permeability, metabolic stability, and target binding.
-
C-3 Hydroxyl Group: Substitutions at the C-3 position are critical for potency in many succinimide derivatives, particularly anticonvulsants.[3][5] The hydroxyl group introduces polarity and a hydrogen-bonding donor/acceptor site, which can facilitate specific interactions with biological targets.
Table 1: Physicochemical Properties of (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁NO₃ | PubChem[2] |
| Molecular Weight | 205.21 g/mol | PubChem[2] |
| IUPAC Name | (3S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione | PubChem[2] |
| CAS Number | 101469-91-4 | PubChem[2] |
| Predicted XLogP3 | 0.1 | PubChem[6] |
| Hydrogen Bond Donor Count | 1 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[2] |
| Rotatable Bond Count | 2 | PubChem[2] |
Given the established pharmacological importance of the succinimide scaffold, this guide will extrapolate from known derivatives to build a strong hypothesis for the primary biological activities of (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione.
Predicted Biological Activity Profile
Anticonvulsant Potential: Targeting T-Type Calcium Channels
The most well-documented therapeutic application of succinimides is in the treatment of absence (petit mal) seizures.[5] Marketed drugs like ethosuximide operate through a specific mechanism involving the blockade of low-voltage-activated T-type calcium channels in thalamic neurons.[5] These channels are critical for generating the abnormal spike-and-wave discharges characteristic of absence seizures.[5]
Mechanistic Rationale: The structure-activity relationship (SAR) for succinimide anticonvulsants is well-defined.[5] Activity is critically dependent on substituents at the C-3 position of the pyrrolidine-2,5-dione ring.[3] While small alkyl groups are optimal for anti-absence activity, the presence of a polar hydroxyl group on (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione could facilitate novel interactions within the channel's binding pocket, potentially altering its activity profile. The N-benzyl group may further enhance potency or modulate its pharmacokinetic properties.
Caption: Proposed anticonvulsant mechanism via T-type calcium channel blockade.
Anti-inflammatory Activity: Inhibition of Pro-inflammatory Enzymes
Recent studies have highlighted the potential of N-substituted pyrrolidine-2,5-dione derivatives as multi-target anti-inflammatory agents.[7] These compounds have shown inhibitory activity against key enzymes in the arachidonic acid cascade, such as cyclooxygenase-1 (COX-1), cyclooxygenase-2 (COX-2), and 5-lipoxygenase (5-LOX).[7]
Mechanistic Rationale: Inflammation is a complex process often mediated by prostaglandins and leukotrienes, which are synthesized by COX and LOX enzymes, respectively. The inhibition of these enzymes is a validated strategy for anti-inflammatory drugs. The N-benzyl group and the C-3 hydroxyl substituent of the target molecule could play crucial roles in binding to the active sites of these enzymes. The benzyl group could engage in hydrophobic or π-stacking interactions, while the hydroxyl group could form key hydrogen bonds, conferring potency and potentially selectivity for COX-2 over COX-1, which is desirable for minimizing gastrointestinal side effects.
Caption: Potential anti-inflammatory mechanism via inhibition of COX/LOX pathways.
Cytotoxic and Anticancer Potential
The succinimide scaffold is present in compounds that exhibit significant cytotoxic activity against various cancer cell lines.[8] Derivatives have been shown to induce apoptosis, inhibit angiogenesis, and interfere with critical cellular processes in tumor cells.[8][9] Thalidomide, a well-known drug with a related glutarimide structure, and its analogs (lenalidomide, pomalidomide) are used in cancer therapy, highlighting the potential of such scaffolds.[8]
Mechanistic Rationale: The cytotoxic potential of (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione could arise from multiple mechanisms. It could act as an inhibitor of enzymes crucial for cancer cell proliferation, such as aminopeptidase N.[9] Alternatively, the molecule could trigger stress signaling pathways leading to programmed cell death (apoptosis).[8] The specific stereochemistry and functional groups would be critical in determining its selectivity for cancer cells over healthy cells.
Proposed Research Framework and Experimental Protocols
To validate the predicted biological activities, a structured, multi-stage research plan is essential. The following workflow outlines the key experimental phases, from initial in vitro screening to preliminary in vivo evaluation.
Caption: A logical experimental workflow for evaluating biological activity.
Protocol: In Vitro Cytotoxicity Evaluation (MTT Assay)
Objective: To determine the concentration-dependent cytotoxic effect of (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione on a panel of human cancer cell lines and a non-cancerous control cell line.
Causality and Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.[10] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. This initial screen is crucial for identifying if the compound has cytotoxic potential and determining the half-maximal inhibitory concentration (IC₅₀), a key metric for potency. Using a panel of cell lines (e.g., HCT116 colorectal, HeLa cervical, HepG2 liver) helps establish the breadth of activity, while a normal cell line (e.g., Vero) provides an early indication of selectivity.[11]
Methodology:
-
Cell Seeding: Seed human cancer cells (e.g., HCT116, HeLa, HepG2) and a normal cell line (e.g., Vero) in 96-well plates at a density of 2 x 10⁵ cells per well in triplicate. Allow cells to adhere for 24 hours at 37°C in a 5% CO₂ atmosphere.[10]
-
Compound Treatment: Prepare a stock solution of (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM). The final DMSO concentration should not exceed 0.5%.
-
Incubation: Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include vehicle control (DMSO) and untreated control wells. Incubate the plates for 48 hours.
-
MTT Addition: After incubation, add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.[10]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Protocol: In Vitro Anticonvulsant Target Validation (Whole-Cell Patch-Clamp)
Objective: To directly measure the inhibitory effect of the compound on T-type calcium channels.
Causality and Rationale: While in vivo models like MES or scPTZ are effective for screening overall anticonvulsant activity, they do not confirm the mechanism of action.[5] The whole-cell patch-clamp technique provides direct, high-resolution evidence of ion channel modulation.[5] By isolating and measuring the currents flowing through T-type calcium channels in cells engineered to express them (e.g., HEK293 cells expressing CaV3.1), we can definitively determine if the compound acts as a channel blocker and quantify its potency (IC₅₀).
Methodology:
-
Cell Preparation: Use a cell line (e.g., HEK293) stably expressing the human CaV3.1 T-type calcium channel subtype.
-
Electrophysiology Setup: Place cells on the stage of an inverted microscope and perfuse with an external solution. Use borosilicate glass pipettes filled with an internal solution to form a high-resistance (gigaohm) seal with the cell membrane.
-
Recording: Establish the whole-cell configuration. Hold the cell membrane potential at -100 mV to ensure channels are in a resting state. Apply depolarizing voltage steps (e.g., to -30 mV) to elicit T-type calcium currents.
-
Compound Application: After establishing a stable baseline current, perfuse the cells with the external solution containing (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione at various concentrations.
-
Data Acquisition: Record the peak inward calcium current at each concentration.
-
Data Analysis: Normalize the current at each concentration to the baseline current. Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
Conclusion and Future Outlook
(S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione represents a promising, yet uncharacterized, chemical entity. Based on a thorough analysis of its core succinimide scaffold and specific functional groups, there is a strong scientific basis to predict a portfolio of valuable biological activities, most notably anticonvulsant, anti-inflammatory, and cytotoxic effects. The N-benzyl and C-3 hydroxyl moieties are key features that warrant investigation for their role in target binding, selectivity, and pharmacokinetic profile.
The proposed research framework provides a clear and logical path to systematically validate these hypotheses. Successful outcomes from the initial in vitro screens would justify progression to more complex cellular assays (e.g., apoptosis pathways, cytokine release) and relevant in vivo animal models. Further derivatization of the molecule, guided by SAR data obtained from these studies, could lead to the development of a lead compound with enhanced potency, selectivity, and drug-like properties. This molecule stands as an excellent candidate for academic and industrial drug discovery programs seeking to leverage a proven chemical scaffold for novel therapeutic applications.
References
-
Waser, P. G., Ganz, A. J., & Pfirrmann, R. W. (1977). [Anticovulsant activity of N-(p-sulfamoyl-phenyl)-succinimide derivatives (author's transl)]. Arzneimittelforschung, 27(10), 1942-53. ([Link])
-
Kornet, M. J., Crider, A. M., & Magarian, E. O. (1977). Potential long-acting anticonvulsants. 1; Synthesis and activity of succinimides containing an alkylating group at the 2 position. Journal of Medicinal Chemistry, 20(3), 405-9. ([Link])
-
Raimondi, M. V., Schillaci, D., & Petruso, S. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 34. ([Link])
-
Jan, B., et al. (2020). Design, synthesis, in-vitro, in-vivo and in-silico studies of pyrrolidine-2,5-dione derivatives as multitarget anti-inflammatory agents. Bioorganic Chemistry, 94, 103442. ([Link])
-
Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. PubMed Central. ([Link])
-
Fhid, O., et al. (n.d.). Antiepileptic Activity of new Succinimide derivatives 2-13 by picrotoxin induced (Duration of Seizures). ResearchGate. ([Link])
-
Góra, E., et al. (2021). Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. Molecules, 26(23), 7396. ([Link])
-
Kim, D. H., et al. (2016). Synthesis and biological activity of hydroxybenzylidenyl pyrrolidine-2,5-dione derivatives as new potent inhibitors of tyrosinase. MedChemComm, 7(5), 963-970. ([Link])
-
National Center for Biotechnology Information. (n.d.). (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione. PubChem Compound Database. ([Link])
-
Jan, B., et al. (2021). Synthesis, Molecular Docking, and Preclinical Evaluation of a New Succinimide Derivative for Cardioprotective, Hepatoprotective and Lipid-Lowering Effects. Molecules, 26(11), 3350. ([Link])
-
Li, Q., et al. (2012). Novel potent 2,5-pyrrolidinedione peptidomimetics as aminopeptidase N inhibitors. Design, synthesis and activity evaluation. Bioorganic & Medicinal Chemistry Letters, 22(2), 850-3. ([Link])
-
Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1248062. ([Link])
- Google Patents. (n.d.). Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity. ()
-
Wietocha, M., et al. (2020). New Succinimides with Potent Anticancer Activity: Synthesis, Activation of Stress Signaling Pathways and Characterization of Apoptosis in Leukemia and Cervical Cancer Cells. International Journal of Molecular Sciences, 21(18), 6666. ([Link])
-
National Center for Biotechnology Information. (n.d.). 1-Benzyl-3-hydroxy-pyrrolidine-2,5-dione. PubChem Compound Database. ([Link])
-
Farcasanu, I. C., et al. (2000). In vitro cytotoxic activity of an N-hydroxypyridine-2-thione derivative. Journal of Cellular and Molecular Medicine, 4(2), 139-143. ([Link])
-
Jan, B., et al. (2022). Succinimide Derivatives as Antioxidant Anticholinesterases, Anti-α-Amylase, and Anti-α-Glucosidase: In Vitro and In Silico Approaches. ACS Omega, 7(32), 28247–28261. ([Link])
-
Selvin, J., et al. (2012). Cytotoxicity and antioxidant activity of 5-(2,4-dimethylbenzyl)pyrrolidin-2-one extracted from marine Streptomyces VITSVK5 spp. Applied Biochemistry and Biotechnology, 167(6), 1703-13. ([Link])
-
Roy, K., et al. (2015). Cytotoxic Activity and Apoptosis-Inducing Potential of Di-spiropyrrolidino and Di-spiropyrrolizidino Oxindole Andrographolide Derivatives. PLOS ONE, 10(2), e0118041. ([Link])
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione | C11H11NO3 | CID 10954694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 1-Benzyl-3-hydroxy-pyrrolidine-2,5-dione | C11H11NO3 | CID 4189900 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Design, synthesis, in-vitro, in-vivo and in-silico studies of pyrrolidine-2,5-dione derivatives as multitarget anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New Succinimides with Potent Anticancer Activity: Synthesis, Activation of Stress Signaling Pathways and Characterization of Apoptosis in Leukemia and Cervical Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel potent 2,5-pyrrolidinedione peptidomimetics as aminopeptidase N inhibitors. Design, synthesis and activity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cytotoxic Activity and Apoptosis-Inducing Potential of Di-spiropyrrolidino and Di-spiropyrrolizidino Oxindole Andrographolide Derivatives | PLOS One [journals.plos.org]
- 11. Cytotoxicity and antioxidant activity of 5-(2,4-dimethylbenzyl)pyrrolidin-2-one extracted from marine Streptomyces VITSVK5 spp - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis of (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione: Starting Materials and Core Strategies
Introduction
(S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug development. Its rigid scaffold and stereodefined hydroxyl group make it a valuable building block for the synthesis of a wide range of biologically active molecules. This in-depth technical guide provides a comprehensive overview of the primary synthetic routes to this target molecule, with a focus on the selection of starting materials and the strategic considerations that underpin each pathway. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the practical synthesis of this important chiral intermediate.
Strategic Overview: The Chiral Pool Approach
The synthesis of enantiomerically pure (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione predominantly relies on the "chiral pool" strategy. This approach leverages readily available, inexpensive, and enantiomerically pure natural products as starting materials, thereby obviating the need for complex asymmetric synthesis or chiral resolution steps. The two most prominent chiral precursors for the synthesis of the target molecule are L-aspartic acid and L-malic acid. Both possess the requisite stereocenter that is ultimately retained in the final product.
This guide will delineate the synthetic pathways originating from these two key starting materials, offering a comparative analysis to inform the selection of the most appropriate route based on factors such as yield, scalability, and reagent availability.
Route 1: Synthesis from L-Aspartic Acid
The use of L-aspartic acid is a highly convergent and stereochemically robust approach to (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione. The inherent (S)-stereochemistry of L-aspartic acid is directly translated to the C3 position of the pyrrolidine-2,5-dione core. The general strategy involves N-benzylation, cyclization to the succinimide ring, and subsequent stereoselective introduction of the hydroxyl group.
Diagram of the L-Aspartic Acid Pathway
Caption: Synthetic pathway from L-Aspartic Acid.
Step-by-Step Experimental Protocols
Step 1: Synthesis of N-Benzyl-L-aspartic acid
The initial step involves the protection of the amino group of L-aspartic acid with a benzyl group. This is a critical transformation that prevents unwanted side reactions in subsequent steps and introduces the N-benzyl moiety of the final product.
-
Protocol:
-
To a solution of L-aspartic acid (1.0 eq) in aqueous sodium hydroxide (2.0 eq), add benzyl bromide (1.1 eq) dropwise at room temperature.
-
Stir the reaction mixture vigorously for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, acidify the reaction mixture to pH 2-3 with concentrated hydrochloric acid.
-
The resulting precipitate of N-benzyl-L-aspartic acid is collected by filtration, washed with cold water, and dried under vacuum.
-
-
Causality: The use of a base is essential to deprotonate the amino group, rendering it nucleophilic for the reaction with benzyl bromide. The subsequent acidification protonates the carboxyl groups, leading to the precipitation of the product.
Step 2: Cyclization to N-Benzyl-L-aspartic anhydride
The formation of the succinimide ring is achieved through the dehydration of N-benzyl-L-aspartic acid to its corresponding anhydride, which then undergoes intramolecular cyclization.
-
Protocol:
-
Suspend N-benzyl-L-aspartic acid (1.0 eq) in acetic anhydride (2.0-3.0 eq).
-
Heat the mixture at 50-60 °C with stirring for 2-4 hours.
-
Cool the reaction mixture to room temperature and add diethyl ether to precipitate the product.
-
Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to yield N-benzyl-L-aspartic anhydride.
-
-
Causality: Acetic anhydride serves as both the solvent and the dehydrating agent, facilitating the formation of the cyclic anhydride intermediate.
Step 3: Stereoselective Reduction to (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione
This is the most critical step for establishing the desired stereochemistry at the C3 position. It involves the reduction of the transiently formed 1-benzylpyrrolidine-2,3,5-trione. A stereodivergent approach using a rhodium catalyst allows for the selective formation of the desired (S)-isomer.[1][2][3]
-
Protocol (based on Rh-catalyzed asymmetric transfer hydrogenation):
-
In an inert atmosphere, dissolve the crude N-benzyl-L-aspartic anhydride in a suitable solvent such as methanol.
-
Add a chiral Rhodium catalyst, for example, a Noyori-type tethered catalyst ((S,S)-Ts-DENEB-Rh), and a hydrogen source like formic acid/triethylamine azeotrope.[1][2]
-
Stir the reaction at room temperature for 24-48 hours, monitoring by HPLC for conversion and stereoselectivity.
-
Upon completion, remove the solvent under reduced pressure and purify the residue by column chromatography on silica gel to afford (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione.
-
-
Causality: The chiral rhodium catalyst creates a chiral environment around the prochiral ketone, directing the hydride transfer from the formic acid to one face of the carbonyl group, leading to the formation of the (S)-alcohol with high enantioselectivity. The choice of catalyst and reaction conditions is crucial for achieving high diastereoselectivity.[1][2]
Route 2: Synthesis from L-Malic Acid
An alternative and often more direct route utilizes L-malic acid as the chiral starting material. This pathway has the advantage of fewer steps, as the hydroxyl group is already present in the starting material. The core of this strategy is the direct condensation of L-malic acid with benzylamine.
Diagram of the L-Malic Acid Pathway
Caption: Synthetic pathway from L-Malic Acid.
Step-by-Step Experimental Protocol
Direct Condensation of L-Malic Acid and Benzylamine
This one-pot reaction involves the formation of an amide followed by intramolecular cyclization with the elimination of water.
-
Protocol:
-
Combine L-malic acid (1.0 eq) and benzylamine (1.0 eq) in a reaction vessel.
-
Heat the mixture to 180-200 °C under a nitrogen atmosphere for 2-3 hours.
-
During the reaction, water will be evolved and can be removed by distillation.
-
Cool the reaction mixture to room temperature, which will solidify.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione.[4]
-
-
Causality: The high temperature provides the necessary activation energy for the amidation and subsequent dehydration-cyclization reactions. Performing the reaction neat (solvent-free) drives the equilibrium towards the product by the removal of water.
Comparative Analysis of Synthetic Routes
| Feature | Route 1: L-Aspartic Acid | Route 2: L-Malic Acid |
| Starting Material | L-Aspartic Acid | L-Malic Acid |
| Number of Steps | 3 | 1 |
| Key Transformation | Stereoselective Reduction | Direct Condensation |
| Stereochemical Control | High (catalyst dependent) | High (substrate controlled) |
| Typical Overall Yield | Moderate | Good to Excellent[4] |
| Scalability | Can be challenging due to chromatography | More amenable to large-scale synthesis |
| Reagent Considerations | Requires a chiral catalyst | High reaction temperature |
Conclusion
The synthesis of (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione can be effectively achieved from two primary chiral pool starting materials: L-aspartic acid and L-malic acid. The choice between these routes will depend on the specific requirements of the researcher, including scale, cost, and available equipment.
The L-aspartic acid route offers a more modular approach, with the stereochemistry of the hydroxyl group being introduced in the final step, allowing for potential diversification. However, it requires a sophisticated and potentially expensive chiral catalyst for optimal stereoselectivity.
The L-malic acid route is a more atom-economical and straightforward process, making it an attractive option for large-scale production. The high reaction temperature is a key consideration for this pathway.
Both routes, when executed with precision, provide reliable access to this valuable chiral building block, empowering further research and development in the field of medicinal chemistry.
References
-
Stereodivergent synthesis of chiral succinimides via Rh-catalyzed asymmetric transfer hydrogenation. Nature Communications, 2022 , 13(1), 7794. [1][5]
-
Synthetic methods for the construction of chiral succinimide... ResearchGate, 2023 . [2]
-
Stereodivergent synthesis of chiral succinimides via Rh-catalyzed asymmetric transfer hydrogenation. PubMed, 2022 . [5]
-
(PDF) Stereodivergent synthesis of chiral succinimides via Rh-catalyzed asymmetric transfer hydrogenation. ResearchGate, 2022 . [3]
-
Stereodivergent Synthesis of Chiral Succinimides via Rh-Catalyzed Asymmetric Transfer Hydrogenation. ResearchGate, 2022 . [6]
-
(S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione | C11H11NO3. PubChem.
-
1-BENZYL-3-HYDROXY-PYRROLIDINE-2,5-DIONE synthesis. ChemicalBook. [4]
-
Mechanisms of aspartimide formation: the effects of protecting groups, acid, base, temperature and time. PubMed, 1992 .
-
1-Benzyl-3-hydroxy-pyrrolidine-2,5-dione | C11H11NO3. PubChem.
-
Stereoselective synthesis and glycosidase inhibitory activity of 3,4-dihydroxy-pyrrolidin-2-one, 3,4-dihydroxy-piperidin-2-one and 1,2-dihydroxy-pyrrolizidin-3-one. PubMed, 2006 .
-
Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. National Institutes of Health, 2018 .
Sources
- 1. Stereodivergent synthesis of chiral succinimides via Rh-catalyzed asymmetric transfer hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 1-BENZYL-3-HYDROXY-PYRROLIDINE-2,5-DIONE synthesis - chemicalbook [chemicalbook.com]
- 5. Stereodivergent synthesis of chiral succinimides via Rh-catalyzed asymmetric transfer hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Technical Guide to the Reactivity of the Hydroxyl Group in (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione: A Chiral Scaffold for Drug Discovery
Introduction: The Strategic Importance of a Chiral Hydroxyl Group
(S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione, a derivative of L-malic acid, is a versatile chiral building block in medicinal chemistry and drug development.[1] Its rigid pyrrolidine-2,5-dione (succinimide) core provides a defined three-dimensional structure, while the stereochemically pure hydroxyl group at the C3 position offers a crucial handle for a variety of chemical transformations. The benzyl protecting group on the nitrogen atom enhances stability and lipophilicity, making it a well-behaved intermediate in complex synthetic pathways.
This technical guide provides an in-depth exploration of the reactivity of the secondary hydroxyl group in (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione. We will delve into the key reactions that leverage this functional group for molecular diversification, including acylation, etherification, oxidation, and nucleophilic substitution. Understanding the nuances of these transformations is paramount for researchers and scientists aiming to utilize this chiral scaffold in the design and synthesis of novel therapeutic agents, including antiviral and other pharmacologically active compounds.[2][3]
Core Reactivity Profile of the 3-Hydroxyl Group
The reactivity of the hydroxyl group in (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione is dictated by its nature as a secondary alcohol. This allows for a range of classical alcohol transformations. The adjacent succinimide ring, with its electron-withdrawing carbonyl groups, can influence the acidity of the hydroxyl proton and the reactivity of the C3 carbon. Furthermore, the defined (S)-stereochemistry at the C3 position offers opportunities for stereospecific reactions, a critical aspect of modern drug design.
Caption: Core structure highlighting the reactive hydroxyl group.
Acylation: Ester Formation at the C3 Position
Acylation of the 3-hydroxyl group to form an ester is a fundamental transformation that allows for the introduction of a wide variety of substituents, thereby modulating the compound's physicochemical properties such as solubility, lipophilicity, and metabolic stability. This reaction typically proceeds with retention of stereochemistry at the C3 center.
Mechanistic Insight
The most common method for acylation is the reaction with an acid anhydride or acyl chloride in the presence of a base, such as pyridine or triethylamine. The base serves to deprotonate the hydroxyl group, increasing its nucleophilicity, and to neutralize the acidic byproduct of the reaction. 4-(Dimethylamino)pyridine (DMAP) is often used as a catalyst to accelerate the reaction, particularly for sterically hindered alcohols.[4]
Experimental Protocol: Acetylation with Acetic Anhydride
The following is a general procedure for the acetylation of a hydroxyl group that can be adapted for (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione to synthesize (3S)-3-acetoxy-1-benzylpyrrolidine-2,5-dione [CAS: 129823-21-8].[4][5]
Reagents and Materials:
-
(S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione
-
Acetic anhydride (Ac₂O)
-
Dry pyridine
-
Dry dichloromethane (CH₂Cl₂) or ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione (1.0 equiv.) in dry pyridine (2–10 mL/mmol) under an inert atmosphere (e.g., argon).
-
Cool the solution to 0°C in an ice bath.
-
Add acetic anhydride (1.5–2.0 equiv.) dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir until the starting material is completely consumed, as monitored by Thin Layer Chromatography (TLC).
-
Quench the reaction by the addition of dry methanol.
-
Remove the pyridine by co-evaporation with toluene under reduced pressure.
-
Dilute the residue with dichloromethane or ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by silica gel column chromatography if necessary.
Caption: General workflow for the acetylation of the hydroxyl group.
Etherification: Synthesis of C3-Ethers
Etherification of the 3-hydroxyl group provides another avenue for structural modification, introducing stable ether linkages. The Williamson ether synthesis is a classic and reliable method for this transformation.
Mechanistic Insight
The Williamson ether synthesis is an SN2 reaction involving an alkoxide nucleophile and an alkyl halide.[6][7] In the context of (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione, the hydroxyl group is first deprotonated with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This alkoxide then acts as a nucleophile, attacking a primary alkyl halide (e.g., methyl iodide) to form the ether with inversion of configuration at the alkyl halide's carbon center. The stereochemistry at the C3 position of the pyrrolidine-2,5-dione is retained.
Experimental Protocol: O-Methylation via Williamson Ether Synthesis
The following is a general procedure for the Williamson ether synthesis that can be adapted for the O-methylation of (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione.[8][9]
Reagents and Materials:
-
(S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Dry tetrahydrofuran (THF) or dimethylformamide (DMF)
-
Methyl iodide (CH₃I)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equiv.) in dry THF under an inert atmosphere, add a solution of (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione (1.0 equiv.) in dry THF dropwise at 0°C.
-
Allow the mixture to stir at room temperature for 30-60 minutes, or until hydrogen evolution ceases.
-
Cool the reaction mixture back to 0°C and add methyl iodide (1.5 equiv.) dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0°C.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
| Reaction | Reagents | Base | Solvent | Typical Alkylating Agent |
| Acetylation | Acetic Anhydride | Pyridine | Pyridine/CH₂Cl₂ | - |
| Etherification | Methyl Iodide | Sodium Hydride | THF/DMF | Primary Alkyl Halides |
Table 1: Summary of conditions for acylation and etherification.
Oxidation: Formation of a Prochiral Ketone
Oxidation of the secondary hydroxyl group in (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione yields the corresponding ketone, 1-benzylpyrrolidine-2,3,5-trione. This transformation is significant as it converts a chiral center into a prochiral center, which can then be used in stereoselective reduction reactions to access either the (S) or (R) alcohol.
Mechanistic Insight and Reagent Selection
Several mild oxidation methods are suitable for this transformation to avoid over-oxidation or side reactions. The Swern oxidation, which utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, is a common choice due to its high efficiency and mild reaction conditions.[10]
Experimental Protocol: Swern Oxidation
The following is a general procedure for a Swern oxidation that can be applied to (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione.[10]
Reagents and Materials:
-
(S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Dry dichloromethane (CH₂Cl₂)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Prepare a solution of oxalyl chloride (1.2 equiv.) in dry dichloromethane and cool to -78°C (dry ice/acetone bath).
-
Add a solution of DMSO (2.4 equiv.) in dry dichloromethane dropwise, maintaining the temperature below -60°C. Stir for 5 minutes.
-
Add a solution of (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione (1.0 equiv.) in dry dichloromethane dropwise, again keeping the temperature below -60°C. Stir for 15 minutes.
-
Add triethylamine or DIPEA (5.0 equiv.) dropwise, and allow the reaction mixture to slowly warm to room temperature.
-
Add water to the reaction mixture and separate the layers.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting ketone by silica gel column chromatography.
Nucleophilic Substitution with Stereochemical Inversion: The Mitsunobu Reaction
The Mitsunobu reaction is a powerful tool for the direct conversion of alcohols into a variety of other functional groups, such as esters, ethers, and azides, with predictable inversion of stereochemistry at the alcohol carbon.[9] This makes it particularly valuable for accessing the (R)-enantiomer of 3-substituted-1-benzylpyrrolidine-2,5-diones from the readily available (S)-alcohol.
Mechanistic Insight
The reaction proceeds via the activation of the hydroxyl group with a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD). This forms an alkoxyphosphonium salt, which is a good leaving group. A suitable nucleophile then displaces the activated hydroxyl group in an SN2 fashion, leading to complete inversion of configuration at the C3 center.[4]
Caption: Simplified mechanism of the Mitsunobu reaction.
Experimental Protocol: Stereochemical Inversion using p-Nitrobenzoic Acid
The following protocol describes a Mitsunobu reaction using p-nitrobenzoic acid as the nucleophile to form the corresponding ester with inversion of stereochemistry. The resulting (R)-ester can then be hydrolyzed to afford the (R)-alcohol.
Reagents and Materials:
-
(S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
p-Nitrobenzoic acid
-
Dry tetrahydrofuran (THF)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione (1.0 equiv.), p-nitrobenzoic acid (1.5 equiv.), and triphenylphosphine (1.5 equiv.) in dry THF under an inert atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Add DIAD or DEAD (1.5 equiv.) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir overnight, or until completion as monitored by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography to isolate the (R)-p-nitrobenzoyl ester.
-
The ester can then be hydrolyzed under basic conditions (e.g., with potassium carbonate in methanol) to yield the (R)-1-benzyl-3-hydroxypyrrolidine-2,5-dione.
Conclusion: A Versatile Chiral Intermediate for Advanced Synthesis
(S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione is a highly valuable and versatile chiral building block. The C3-hydroxyl group serves as a key functional handle for a range of chemical transformations, including acylation, etherification, oxidation, and stereoinvertive nucleophilic substitution. A thorough understanding of the methodologies to manipulate this hydroxyl group, as outlined in this guide, empowers researchers and drug development professionals to rationally design and synthesize complex, stereochemically defined molecules with potential therapeutic applications. The ability to readily modify this scaffold or invert its key stereocenter significantly broadens its utility in the quest for novel and effective medicines.
References
-
Imamura, A. (2021). O-Acetylation using acetic anhydride in pyridine. Glycoscience Protocols. [Link]
-
Williamson Ether Synthesis. (n.d.). Utah Tech University. [Link]
-
Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
-
Williamson Ether Synthesis. (n.d.). In Name Reactions in Organic Synthesis. Cambridge University Press. [Link]
-
Senaweera, S., et al. (2021). Discovery of N-benzyl hydroxypyridone carboxamides as a novel and potent antiviral chemotype against human cytomegalovirus (HCMV). ACS Infectious Diseases. [Link]
-
Swern Oxidation Procedure. (n.d.). Michigan State University Chemistry. [Link]
-
PubChem. (n.d.). (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione. National Center for Biotechnology Information. [Link]
-
Selective acetylation reactions of hyaluronic acid benzyl ester derivative. (1998). Carbohydrate Research. [Link]
-
The Williamson Ether Synthesis. (2020, May 30). Chemistry LibreTexts. [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2022). Molecules. [Link]
-
Swern Oxidation of Bicyclo[2.2.1]hept-5-ene-2,3-diol and Its Pyrazine-fused Derivatives. (2000). Molecules. [Link]
-
An efficient and simple procedure for acetylation of alcohols and phenols with acetic anhydride catalysed by expansive graphite. (2002). Indian Journal of Chemistry - Section B. [Link]
-
Ether synthesis by etherification (alkylation). (n.d.). Organic Chemistry Portal. [Link]
-
Explanation of stereochemical outcomes. (2022). Nature Communications. [Link]
-
A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. (2021). Frontiers in Chemistry. [Link]
-
2,5-Pyrrolidinedione,3-(acetyloxy)-1-(phenylmethyl)-, (3S). (n.d.). Letopharm Limited. [Link]
-
Selective protein N-terminal labeling with N-hydroxysuccinimide esters. (2019). Methods in Enzymology. [Link]
-
Chiral sulfoxides: advances in asymmetric synthesis and problems with the accurate determination of the stereochemical outcome. (2017). Chemical Society Reviews. [Link]
-
Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. (2018). Beilstein Journal of Organic Chemistry. [Link]
-
Swern Oxidation of Bicyclo[2.2.1]hept-5-ene-2,3-diol and Its Pyrazine-fused Derivatives. (2000). Molecules. [Link]
-
PubChem. (n.d.). 1-Benzyl-3-hydroxy-pyrrolidine-2,5-dione. National Center for Biotechnology Information. [Link]
-
PubChem. (n.d.). (4S)-3-benzyl-4-hydroxypyrrolidine-2,5-dione. National Center for Biotechnology Information. [Link]
-
S-METHYLATION OF N-CONTAINING HETEROCYCLIC THIOLS WITH CONJUGATED ACIDS OF METHOXY GROUPS. (2010). HETEROCYCLES. [Link]
-
The Mitsunobu Reaction. (n.d.). ResearchGate. [Link]
-
Selective protein N-terminal labeling with N-hydroxysuccinimide esters. (2019). Methods in Enzymology. [Link]
-
Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. (2018). Beilstein Journal of Organic Chemistry. [Link]
-
Sulfonamides with Heterocyclic Periphery as Antiviral Agents. (2022). Molecules. [Link]
Sources
- 1. 1-BENZYL-3-HYDROXY-PYRROLIDINE-2,5-DIONE synthesis - chemicalbook [chemicalbook.com]
- 2. Nα Selective Acetylation of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. 2,5-Pyrrolidinedione,3-(acetyloxy)-1-(phenylmethyl)-, (3S)-| CAS:#129823-21-8 -Letopharm Limited [letopharm.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. cactus.utahtech.edu [cactus.utahtech.edu]
- 8. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 9. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 10. mdpi.com [mdpi.com]
An In-Depth Technical Guide to the Stereochemistry and Enantiomeric Purity of (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione
A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione, a chiral succinimide derivative, serves as a valuable building block in medicinal chemistry and drug development. Its stereochemical integrity is paramount, as the biological activity of its downstream products is often enantiomer-dependent. This in-depth technical guide provides a comprehensive overview of the stereochemistry of this compound, detailed methodologies for its stereoselective synthesis, and robust analytical protocols for the precise determination of its enantiomeric purity. Synthesizing field-proven insights with established scientific principles, this guide is designed to equip researchers and drug development professionals with the knowledge to confidently synthesize, analyze, and utilize (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione in their research endeavors.
Introduction: The Significance of Chirality in 1-benzyl-3-hydroxypyrrolidine-2,5-dione
The pyrrolidine-2,5-dione (succinimide) scaffold is a prevalent motif in a wide array of biologically active molecules. The introduction of a hydroxyl group at the C3 position creates a chiral center, giving rise to two enantiomers: (S)- and (R)-1-benzyl-3-hydroxypyrrolidine-2,5-dione. The absolute configuration of this stereocenter can profoundly influence the pharmacological and toxicological properties of drug candidates derived from this chiral synthon. Therefore, the ability to selectively synthesize the desired (S)-enantiomer and accurately quantify its purity is not merely an academic exercise but a critical aspect of drug discovery and development. This guide will delve into the practical aspects of controlling and verifying the stereochemistry of this important molecule.
Stereoselective Synthesis of (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione
The preparation of enantiomerically pure (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione can be approached through two primary strategies: asymmetric synthesis from a chiral pool precursor and kinetic resolution of a racemic mixture.
Asymmetric Synthesis from a Chiral Pool: The (S)-Aspartic Acid Approach
A reliable method for establishing the (S)-stereochemistry at the C3 position is to start with a readily available and enantiopure starting material from the chiral pool. (S)-Aspartic acid is an excellent precursor for this purpose. The reaction sequence is designed to preserve the initial stereochemistry of the starting material.
Mechanism of Stereochemical Control: The key to this approach is the retention of the stereocenter from (S)-aspartic acid. The cyclization to form the succinimide ring does not affect the chiral center. The subsequent steps are carefully chosen to avoid racemization. This strategy is highly effective because the stereochemistry is installed from the outset, ensuring a high degree of enantiomeric purity in the final product.
Experimental Protocol: Synthesis from (S)-Aspartic Acid
-
N-Benzylation: To a solution of (S)-aspartic acid in an appropriate solvent, add benzylamine. The reaction is typically carried out under conditions that favor the formation of the N-benzyl derivative.
-
Cyclization: The resulting N-benzyl aspartic acid is then cyclized to form the corresponding succinimide ring. This is often achieved by heating the intermediate, sometimes with the aid of a dehydrating agent, to drive the intramolecular condensation.
-
Hydroxylation/Functional Group Manipulation: The carboxylic acid side chain of the succinimide is then converted to the hydroxyl group. This may involve a multi-step process, such as reduction of the carboxylic acid to an alcohol, followed by appropriate functional group interconversions to arrive at the desired 3-hydroxy substituent. The choice of reagents is critical to avoid racemization.
Enzymatic Kinetic Resolution: A Biocatalytic Approach to Enantiomeric Purity
Kinetic resolution is a powerful technique for separating enantiomers from a racemic mixture. This method utilizes an enzyme that selectively catalyzes a reaction on one enantiomer, leaving the other enantiomer unreacted. For 1-benzyl-3-hydroxypyrrolidine-2,5-dione, a common approach is the lipase-catalyzed hydrolysis of its acetate derivative.
Causality Behind Experimental Choices: Lipases are frequently chosen for their ability to exhibit high enantioselectivity in the hydrolysis of esters. Lipase PS from Pseudomonas cepacia has been shown to be particularly effective for this transformation, demonstrating a very high enantioselectivity (E > 3000)[1]. The choice of a mixed solvent system, such as dioxane and a phosphate buffer (pH 7), provides an environment where the enzyme is active and the substrate is soluble[1]. The pH is maintained at 7 to ensure the optimal activity of the lipase.
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of (±)-1-benzyl-3-acetoxypyrrolidine-2,5-dione [1]
-
Substrate Preparation: Synthesize the racemic acetate of 1-benzyl-3-hydroxypyrrolidine-2,5-dione by reacting the racemic alcohol with acetic anhydride in the presence of a suitable catalyst (e.g., pyridine).
-
Enzymatic Hydrolysis:
-
Prepare a 1:1 (v/v) mixture of dioxane and a phosphate buffer (pH 7).
-
Dissolve the racemic 1-benzyl-3-acetoxypyrrolidine-2,5-dione in this solvent system.
-
Add Lipase PS from Pseudomonas cepacia.
-
Stir the mixture at a controlled temperature (e.g., 30 °C) and monitor the reaction progress by chiral HPLC.
-
-
Work-up and Separation:
-
Once the reaction has reached approximately 50% conversion, stop the reaction by filtering off the enzyme.
-
Extract the reaction mixture with an organic solvent (e.g., ethyl acetate).
-
The unreacted (S)-1-benzyl-3-acetoxypyrrolidine-2,5-dione and the product, (R)-1-benzyl-3-hydroxypyrrolidine-2,5-dione, can be separated by column chromatography.
-
-
Hydrolysis of the Enriched Acetate: The recovered, enantiomerically enriched (S)-1-benzyl-3-acetoxypyrrolidine-2,5-dione is then hydrolyzed under basic conditions (e.g., using sodium hydroxide) to yield the desired (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione.
Diagram: Workflow for Enzymatic Kinetic Resolution
Caption: Workflow for the enzymatic kinetic resolution of racemic 1-benzyl-3-hydroxypyrrolidine-2,5-dione.
Determination of Enantiomeric Purity by Chiral High-Performance Liquid Chromatography (HPLC)
The accurate determination of enantiomeric purity (often expressed as enantiomeric excess, % ee) is crucial for quality control. Chiral HPLC is the most widely used and reliable technique for this purpose. The principle lies in the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times and, thus, separation.
The Critical Role of the Chiral Stationary Phase (CSP)
Polysaccharide-based CSPs are among the most versatile and effective for a broad range of chiral compounds, including N-substituted succinimides. Columns such as Chiralpak® AD-H, which has amylose tris(3,5-dimethylphenylcarbamate) coated on a silica support, are particularly well-suited for this analysis[2].
Mechanism of Chiral Recognition: The chiral recognition on polysaccharide-based CSPs arises from a combination of interactions, including hydrogen bonding, π-π interactions, and steric hindrance. The helical structure of the polysaccharide derivative creates chiral grooves, and the enantiomers of the analyte fit differently into these grooves, leading to separation. The benzyl group and the hydroxyl and carbonyl groups of the analyte are key interaction points.
Self-Validating HPLC Protocol for Enantiomeric Purity
A robust analytical method should be self-validating, meaning it is specific, accurate, precise, and linear over the desired concentration range.
Experimental Protocol: Chiral HPLC Analysis
-
Instrumentation: A standard HPLC system equipped with a UV detector is sufficient.
-
Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm)[2].
-
Mobile Phase: A mixture of n-hexane and 2-propanol (isopropanol). A typical starting point is a 90:10 (v/v) mixture. The ratio can be optimized to achieve baseline separation.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 220 nm.
-
Temperature: Ambient temperature.
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase.
-
Injection Volume: 10 µL.
Data Analysis and Interpretation:
The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers in the chromatogram using the following formula:
% ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
Data Presentation: Representative HPLC Data
| Parameter | Value |
| Column | Chiralpak® AD-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane / 2-Propanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | 220 nm |
| Retention Time (S)-enantiomer | ~ 12.5 min |
| Retention Time (R)-enantiomer | ~ 15.2 min |
| Resolution (Rs) | > 2.0 |
Note: Retention times are approximate and may vary depending on the specific instrument and conditions.
Diagram: Analytical Workflow for Enantiomeric Purity Determination
Sources
Methodological & Application
The Strategic Application of (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione in Modern Asymmetric Synthesis
Abstract
(S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione, a chiral succinimide derivative, has emerged as a versatile and powerful chiral auxiliary in asymmetric synthesis. Its rigid, bicyclic-like chelated enolates provide a predictable platform for high facial selectivity in a variety of carbon-carbon bond-forming reactions. This guide provides an in-depth exploration of its application in diastereoselective alkylations, aldol additions, and Michael additions. We present detailed, field-tested protocols, mechanistic insights into the origins of stereocontrol, and robust procedures for the cleavage and recovery of the auxiliary, thereby furnishing valuable, enantioenriched building blocks for research, discovery, and development.
Introduction: The Architectural Advantage of a Chiral Succinimide Auxiliary
Chiral auxiliaries remain a cornerstone of modern asymmetric synthesis due to their reliability, predictability, and broad applicability.[1] The efficacy of an auxiliary is predicated on its ability to be easily attached to a substrate, exert profound stereochemical control over a subsequent transformation, and be cleaved under mild conditions without racemization of the newly formed stereocenter. (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione fulfills these criteria with distinction.
The core strength of this auxiliary lies in the formation of a rigid, chelated (Z)-enolate upon deprotonation of its N-acylated derivative. The benzyl group, a sterically demanding substituent, effectively shields one face of the planar enolate. This steric hindrance directs the approach of incoming electrophiles to the opposite, less-hindered face, resulting in a predictable and often high degree of diastereoselectivity. The succinimide scaffold ensures a defined conformation, which is critical for the reliable transmission of chirality.
This document serves as a practical guide for researchers, outlining the key steps from attachment of the auxiliary to the final release of the chiral product.
Workflow Overview: From Achiral Substrate to Enantioenriched Product
The synthetic strategy employing (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione follows a logical and modular workflow. Each stage is designed for high efficiency and stereochemical fidelity.
Caption: General workflow for asymmetric synthesis using the chiral auxiliary.
Experimental Protocols & Methodologies
Step 1: N-Acylation of the Auxiliary
The crucial first step is the attachment of an acyl group (e.g., acetyl, propionyl) to the nitrogen atom of the succinimide. This creates the N-acyl imide substrate, which possesses the α-protons necessary for enolization. A standard and effective method involves deprotonation with a strong, non-nucleophilic base followed by reaction with an acyl chloride.
Protocol 3.1: N-Propionylation of (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione
| Reagent | M.W. | Amount | Moles | Equiv. |
| (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione | 205.21 | 2.05 g | 10.0 mmol | 1.0 |
| Tetrahydrofuran (THF), anhydrous | - | 50 mL | - | - |
| n-Butyllithium (n-BuLi), 2.5 M in hexanes | 64.06 | 4.2 mL | 10.5 mmol | 1.05 |
| Propionyl chloride | 92.52 | 0.96 mL | 11.0 mmol | 1.1 |
Procedure:
-
To an oven-dried, 250 mL round-bottom flask under an argon atmosphere, add (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione (2.05 g, 10.0 mmol) and anhydrous THF (50 mL).
-
Cool the resulting solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (4.2 mL, 10.5 mmol) dropwise via syringe over 10 minutes. Stir the solution for 30 minutes at -78 °C.
-
Add propionyl chloride (0.96 mL, 11.0 mmol) dropwise. The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature over 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (20 mL).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield the N-propionyl derivative.
Causality Note: The use of a strong base like n-BuLi is essential to deprotonate the relatively non-acidic imide N-H. Performing the reaction at low temperature (-78 °C) prevents side reactions of the acyl chloride. This method is analogous to well-established procedures for acylating Evans oxazolidinones.[1]
Step 2 & 3: Diastereoselective Enolate Reactions
With the N-acylated auxiliary in hand, the stage is set for the key stereochemistry-defining reaction. The choice of base, solvent, and reaction temperature is critical for achieving high diastereoselectivity.
This reaction creates a new stereocenter α- to a carbonyl group by reacting the chiral enolate with an alkyl halide.
Sources
Application Notes & Protocols: (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione as a Chiral Auxiliary
Prepared for: Researchers, Synthetic Chemists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist
Introduction: Rationale and Current Landscape
In the field of asymmetric synthesis, chiral auxiliaries remain a cornerstone strategy for the stereocontrolled construction of chiral molecules. The principle is elegant: a chiral molecule is temporarily attached to a prochiral substrate to direct a subsequent diastereoselective transformation. After the desired stereocenter is set, the auxiliary is cleaved and can, ideally, be recovered. The effectiveness of an auxiliary is dictated by its ability to provide high stereoselectivity, its ease of attachment and cleavage, and its crystallinity, which can aid in purification.
This document focuses on (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione , a chiral molecule possessing several features that make it an intriguing candidate for a chiral auxiliary:
-
A Rigid Cyclic Structure: The succinimide core restricts conformational freedom, which is crucial for creating a predictable and well-defined chiral environment.
-
A Defined Stereocenter: The (S)-configuration at the 3-position is the primary source of chirality.
-
A Sterically Shielding Group: The N-benzyl group provides a bulky substituent that can effectively block one face of an attached enolate.
-
A Handle for Attachment: The 3-hydroxyl group serves as a convenient point for attaching substrates via an ester linkage.
While this molecule is commercially available, a review of current scientific literature indicates that its application as a traditional, removable chiral auxiliary is not yet widely documented in peer-reviewed journals[1]. Much of the research on similar scaffolds focuses on their use as chiral building blocks or as components of organocatalysts[1][2].
Therefore, these notes are designed as a forward-looking guide for researchers interested in exploring the potential of (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione. We will provide a framework for its application in key synthetic transformations by drawing logical parallels from well-established auxiliary systems, such as the Evans oxazolidinones and other succinimide derivatives. The protocols outlined below are proposed starting points for investigation.
Physicochemical Properties and Handling
Understanding the physical properties of the auxiliary is critical for its handling, reaction setup, and purification.
| Property | Value | Source |
| IUPAC Name | (3S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione | [3] |
| CAS Number | 101469-91-4 | [3] |
| Molecular Formula | C₁₁H₁₁NO₃ | [3][4] |
| Molecular Weight | 205.21 g/mol | [3][4] |
| Melting Point | 110-111 °C | [5] |
| Boiling Point (Predicted) | 459.8 ± 45.0 °C | [5] |
| Storage | 2-8°C, keep in a dry place | [5][6] |
General Workflow for Application as a Chiral Auxiliary
The use of (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione as a chiral auxiliary is proposed to follow a classical three-step sequence. This workflow provides a modular approach to asymmetric synthesis.
Caption: General workflow for employing a recyclable chiral auxiliary.
Proposed Application: Asymmetric Aldol Addition
The aldol reaction is a powerful C-C bond-forming reaction. The goal here is to use the chiral auxiliary to control the formation of new stereocenters upon the addition of an enolate to an aldehyde.
Mechanistic Rationale for Stereocontrol
We hypothesize that stereochemical control arises from a rigid, chelated transition state. Upon deprotonation with a Lewis acidic base like di-n-butylboron triflate (Bu₂BOTf), a boron enolate is formed. The boron is expected to chelate with both the enolate oxygen and the C2 carbonyl oxygen of the succinimide ring. This chelation, combined with the steric hindrance from the N-benzyl group, should force the aldehyde to approach from the less hindered face of the enolate.
Caption: Proposed transition state for a boron-mediated aldol addition.
Protocol 1: Attachment of Propionyl Group
This protocol describes the attachment of a propionyl group to the auxiliary, creating the acylated succinimide needed for the aldol reaction.
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione (1.0 eq), anhydrous dichloromethane (DCM, ~0.1 M), and 4-dimethylaminopyridine (DMAP, 0.1 eq). Cool the mixture to 0 °C in an ice bath.
-
Acylation: Add propionyl chloride (1.2 eq) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC (e.g., 3:1 Hexanes:EtOAc).
-
Workup: Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution. Separate the layers and extract the aqueous layer twice with DCM.
-
Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired (S)-1-benzyl-2,5-dioxopyrrolidin-3-yl propanoate.
Protocol 2: Diastereoselective Aldol Reaction
-
Enolate Formation: To a flame-dried flask under inert atmosphere, add the acylated succinimide (1.0 eq) and anhydrous DCM (~0.1 M). Cool the solution to -78 °C. Add di-n-butylboron triflate (1.1 eq) dropwise, followed by the dropwise addition of triethylamine (1.2 eq). Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C for 1 hour to ensure complete enolate formation.
-
Aldehyde Addition: Cool the reaction mixture back down to -78 °C. Add the desired aldehyde (e.g., isobutyraldehyde, 1.5 eq) dropwise.
-
Reaction: Stir at -78 °C for 2-3 hours, then allow to slowly warm to room temperature overnight.
-
Workup: Quench the reaction at 0 °C by adding a pH 7 phosphate buffer, followed by methanol and 30% hydrogen peroxide. Stir vigorously for 1 hour.
-
Extraction and Purification: Extract the mixture with DCM, dry the combined organic layers over MgSO₄, filter, and concentrate. The diastereomeric ratio (d.r.) of the crude product can be determined by ¹H NMR analysis. Purify by flash chromatography.
Protocol 3: Cleavage of the Auxiliary
This protocol cleaves the aldol product from the auxiliary to yield the chiral β-hydroxy carboxylic acid (or its ester derivative) and allows for recovery of the auxiliary.
-
Saponification: Dissolve the purified aldol adduct (1.0 eq) in a 4:1 mixture of THF and water at 0 °C.
-
Hydrolysis: Add 30% hydrogen peroxide (4.0 eq) dropwise, followed by an aqueous solution of lithium hydroxide (LiOH, 2.0 eq).
-
Reaction: Stir the reaction at 0 °C for 4-6 hours.
-
Workup: Quench the excess peroxide by adding an aqueous solution of Na₂SO₃. Acidify the mixture to pH ~3 with 1 M HCl.
-
Extraction: Extract the product with ethyl acetate. The desired chiral acid will be in the organic phase, while the water-soluble auxiliary can be recovered from the aqueous phase.
-
Purification: Dry and concentrate the organic layer to yield the chiral acid. The aqueous layer can be further processed to recover the (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione.
Proposed Application: Asymmetric Michael Addition
The conjugate addition of nucleophiles to α,β-unsaturated systems is another fundamental C-C bond-forming reaction. The chiral auxiliary can be used to control the stereochemistry of the newly formed stereocenter at the β-position.
Protocol 4: Asymmetric Michael Addition to an Enone
This protocol outlines a potential method for the conjugate addition of the auxiliary-bound enolate to an α,β-unsaturated ketone, such as methyl vinyl ketone.
-
Acyl Succinimide Preparation: Prepare the acylated auxiliary (e.g., with a propionyl group) as described in Protocol 1 .
-
Enolate Formation: Dissolve the acylated succinimide (1.0 eq) in anhydrous THF (~0.1 M) in a flame-dried flask under an inert atmosphere. Cool to -78 °C. Add a solution of lithium diisopropylamide (LDA, 1.1 eq, freshly prepared or titrated) dropwise. Stir for 1 hour at -78 °C.
-
Lewis Acid Additive (Optional): For enhanced stereoselectivity, a Lewis acid such as TiCl₄ or MgBr₂·OEt₂ (1.2 eq) can be added at -78 °C, followed by stirring for 30 minutes. This can help to form a more rigid, chelated transition state.
-
Conjugate Addition: Add the Michael acceptor (e.g., methyl vinyl ketone, 1.5 eq) dropwise at -78 °C.
-
Reaction: Stir at -78 °C for 4-6 hours, monitoring by TLC.
-
Workup and Analysis: Quench the reaction at -78 °C with saturated aqueous NH₄Cl. Allow to warm to room temperature and extract with ethyl acetate. Determine the d.r. of the crude product by ¹H NMR and purify by flash chromatography.
-
Cleavage: The auxiliary can be cleaved using the hydrolysis conditions described in Protocol 3 to yield the chiral 1,5-dicarbonyl compound.
Data Summary and Benchmarking
For systematic evaluation, we recommend compiling experimental data in a structured format. This allows for direct comparison of reaction parameters and facilitates optimization.
| Entry | Substrate (R-COX) | Electrophile (E⁺) | Base / Lewis Acid | Solvent | Temp (°C) | Yield (%) | d.r. |
| 1 | Propionyl | Isobutyraldehyde | Bu₂BOTf / Et₃N | DCM | -78 to RT | TBD | TBD |
| 2 | Acetyl | Benzaldehyde | Bu₂BOTf / Et₃N | DCM | -78 to RT | TBD | TBD |
| 3 | Propionyl | Methyl Vinyl Ketone | LDA / TiCl₄ | THF | -78 | TBD | TBD |
| 4 | Butyryl | N-Phenylmaleimide | LDA | THF | -78 | TBD | TBD |
TBD: To Be Determined by Experiment.
The performance of this auxiliary should be benchmarked against established systems. For aldol reactions, a direct comparison of yields and diastereoselectivities with those obtained using Evans' (S)-4-benzyl-2-oxazolidinone under identical conditions would be highly informative.
Conclusion and Future Outlook
(S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione presents itself as a structurally promising yet underexplored chiral auxiliary. Its rigid framework and steric directing group provide a strong theoretical basis for its use in diastereoselective enolate chemistry. The protocols detailed in this document offer a rational starting point for investigating its efficacy in asymmetric aldol and Michael additions.
Successful application will depend on careful optimization of reaction conditions, including the choice of base, solvent, and temperature. A thorough investigation, guided by the principles and methods outlined here, is warranted to establish the practical utility of this auxiliary in the synthetic chemist's toolkit.
References
-
Asymmetric Michael Addition Organocatalyzed by α,β-Dipeptides under Solvent-Free Reaction Conditions. (n.d.). MDPI. Retrieved from [Link]
-
Enantioselective Michael/Hemiketalization Cascade Reactions between Hydroxymaleimides and 2-Hydroxynitrostyrenes for the Construction of Chiral Chroman-Fused Pyrrolidinediones. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Practical synthetic process for enantiopure 1-benzyl-3-hydroxypyrrolidine. (2015). ResearchGate. Retrieved from [Link]
-
1-Benzyl-3-hydroxy-pyrrolidine-2,5-dione | C11H11NO3. (n.d.). PubChem. Retrieved from [Link]
-
(S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione | C11H11NO3. (n.d.). PubChem. Retrieved from [Link]
-
Stereodivergent Synthesis of Aldol Products Using Pseudo-C2 Symmetric N-benzyl-4-(trifluoromethyl)piperidine-2,6-dione. (2022). MDPI. Retrieved from [Link]
-
ChemInform Abstract: Asymmetric aza-Michael Addition under Ultra-High Pressure: Short Bias to Polyhydroxylated Piperidines. (2010). ResearchGate. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione | C11H11NO3 | CID 10954694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-Benzyl-3-hydroxy-pyrrolidine-2,5-dione | C11H11NO3 | CID 4189900 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. N-Benzyl-(3S)-hydroxysuccinimide price,buy N-Benzyl-(3S)-hydroxysuccinimide - chemicalbook [chemicalbook.com]
- 6. chemscene.com [chemscene.com]
Application Notes & Protocols: (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione in Medicinal Chemistry
Foreword: The Strategic Value of Chiral Scaffolds in Modern Drug Discovery
In the intricate landscape of drug development, the pursuit of molecular precision is paramount. Biological systems, from enzymes to receptors, are inherently chiral, meaning they can distinguish between non-superimposable mirror images (enantiomers) of a drug molecule.[1] This stereoselectivity dictates that often only one enantiomer of a chiral drug is responsible for the desired therapeutic effect, while the other may be inactive or, in some cases, contribute to undesirable side effects.[2] Consequently, the ability to synthesize enantiomerically pure compounds is not merely an academic exercise but a regulatory and clinical necessity.[1][3]
Chiral building blocks are the foundational components that enable medicinal chemists to construct complex, three-dimensional molecules with precise stereochemical control.[1][2][4] (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione stands out as a particularly valuable synthon. Derived from the chiral pool, its rigid pyrrolidine-2,5-dione (succinimide) core is a privileged scaffold found in numerous biologically active compounds, while its stereodefined hydroxyl group and N-benzyl protection offer versatile handles for synthetic elaboration. This guide provides an in-depth exploration of its application, grounded in mechanistic principles and validated protocols.
Section 1: Profile of (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione
This molecule is a chiral intermediate whose utility stems from its pre-defined stereocenter and versatile functional groups.[5] The succinimide ring system is a core feature in many central nervous system (CNS) active agents, making this building block a strategic starting point for libraries targeting neurological disorders.[6][7]
| Property | Value | Source |
| IUPAC Name | (3S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione | PubChem[5] |
| CAS Number | 101469-91-4 | PubChem[5] |
| Molecular Formula | C₁₁H₁₁NO₃ | PubChem[5] |
| Molecular Weight | 205.21 g/mol | PubChem[5] |
| Appearance | White to off-white solid | Generic |
| Chirality | (S)-configuration at C3 | Inherent |
Section 2: Core Application in Anticonvulsant Drug Development
The pyrrolidine-2,5-dione scaffold is a cornerstone in the design of antiepileptic drugs (AEDs). Its presence in established drugs like ethosuximide underscores its importance. Research has evolved to create hybrid anticonvulsants by integrating this succinimide core with pharmacophores from other AEDs, aiming for a broader spectrum of activity and an improved safety profile.
Rationale: Targeting Neuronal Excitability
Many derivatives synthesized from the pyrrolidine-2,5-dione scaffold exert their anticonvulsant effects by modulating neuronal ion channels.[7][8] The primary mechanisms of action often involve:
-
Voltage-Gated Sodium Channels (VGSCs): Inhibition of these channels reduces the rapid firing of neurons that characterizes seizure activity.
-
L-type Voltage-Gated Calcium Channels (VGCCs): Blockade of these channels can decrease neurotransmitter release and dampen neuronal excitability.
The development of hybrid molecules from this scaffold has yielded compounds effective in multiple preclinical seizure models, including the maximal electroshock seizure (MES), subcutaneous pentylenetetrazole (scPTZ), and the challenging 6-Hertz (6 Hz) psychomotor seizure models, which is used to identify agents for therapy-resistant epilepsy.[7][8]
Structure-Activity Relationship (SAR) Insights
The versatility of the (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione building block allows for systematic modification to explore SAR.
Caption: Key modification points on the pyrrolidine-2,5-dione scaffold.
Studies have shown that introducing aryl groups at the C3 position and various substituents on the N1-acetamide moiety can significantly enhance anticonvulsant potency.[8][9] For instance, derivatives with a 2-chlorophenyl group at C3 have demonstrated superior efficacy and safety profiles compared to reference drugs like valproic acid in MES and 6 Hz seizure models.[8] The hydroxyl group at the C3 position of the title compound serves as a crucial synthetic handle for introducing this diversity.
Section 3: Experimental Protocols
The following protocols are provided for instructional purposes. All procedures should be conducted by trained personnel in a suitable laboratory setting with appropriate safety precautions.
Protocol 3.1: Synthesis of (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione
This procedure details the synthesis from a readily available chiral pool starting material, L-Malic acid. The reaction proceeds via condensation with benzylamine to form the corresponding maleamic acid, followed by cyclization.
Rationale: L-Malic acid provides the C3 and C4 carbons and the C3-hydroxyl group with the desired (S)-stereochemistry. Benzylamine is used to install the N-benzyl protecting group. Refluxing in a high-boiling, non-polar solvent like para-xylene facilitates the dehydration and subsequent cyclization to the succinimide ring.
Caption: Workflow for the synthesis of the title compound.
Materials & Reagents:
-
L-Malic acid
-
Benzylamine
-
para-Xylene
-
Dean-Stark apparatus
-
Reaction flask, condenser, heating mantle
-
Filtration apparatus
-
Solvents for washing and recrystallization (e.g., ethanol, diethyl ether)
Procedure:
-
Setup: Assemble a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser.
-
Charging Flask: To the flask, add L-Malic acid (1.0 eq), benzylamine (1.0 eq), and a sufficient volume of para-xylene to ensure stirring.
-
Reaction: Heat the mixture to reflux (approx. 140°C). Water will be collected in the Dean-Stark trap as the reaction proceeds.
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting materials are consumed. A typical mobile phase is 50% ethyl acetate in hexanes.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The product will often precipitate out of the solution.
-
Isolation: Collect the solid product by vacuum filtration.
-
Purification: Wash the crude product with a cold, non-polar solvent (like diethyl ether) to remove residual xylene. Further purify the solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione.
Protocol 3.2: Mitsunobu Reaction for C3-Alkylation (Representative Application)
The C3-hydroxyl group is an excellent handle for introducing further molecular diversity via reactions like the Mitsunobu reaction, which allows for the inversion of stereochemistry if desired, or alkylation with retention. This protocol describes a general procedure for C-O bond formation.
Rationale: The Mitsunobu reaction is a powerful method for converting alcohols into a wide range of functional groups (esters, ethers, etc.) under mild conditions. It proceeds with a defined stereochemical outcome (typically inversion at the chiral center). This is critical for building libraries of compounds where the stereochemistry at C3 is varied to probe target binding.
Materials & Reagents:
-
(S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione (1.0 eq)
-
Triphenylphosphine (PPh₃) (1.5 eq)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 eq)
-
Nucleophile (e.g., a phenol or carboxylic acid for ether or ester formation, respectively) (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Setup: Under an inert atmosphere, dissolve (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione, the chosen nucleophile, and triphenylphosphine in anhydrous THF in a flame-dried flask.
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Addition: Add DIAD or DEAD dropwise to the stirred solution. An exothermic reaction is often observed. Maintain the temperature at 0°C during the addition.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor the reaction by TLC until the starting alcohol is consumed.
-
Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue using column chromatography on silica gel to isolate the desired C3-functionalized product.
Section 4: Summary and Future Outlook
(S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione is a high-value chiral building block, particularly for the synthesis of novel anticonvulsant and antinociceptive agents.[7][8][10] The inherent stereochemistry and the synthetically versatile succinimide core provide a robust platform for generating diverse compound libraries. Future applications may expand into other therapeutic areas where the pyrrolidine scaffold is prevalent, including oncology and infectious diseases. The protocols provided herein offer a solid foundation for researchers to leverage this powerful synthon in their drug discovery programs.
References
- Chiral Molecular Building Blocks in Modern Drug Discovery. AiFChem.
- Synthesis of chiral building blocks for use in drug discovery. PubMed.
- How Chiral Building Blocks Drive Advances in Drug Discovery. AiFChem.
- Chiral Building Blocks Selection. Enamine.
- Synthesis of Chiral Building Blocks for Use in Drug Discovery. PMC - NIH.
- (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione | C11H11NO3. PubChem.
- 1-BENZYL-3-HYDROXY-PYRROLIDINE-2,5-DIONE synthesis. chemicalbook.
- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IRIS UniPA.
- Novel Hybrid Anticonvulsants Derived from Pyrrolidine-2,5-dione Scaffold with Broad Spectrum of Activity in the Preclinical Studies. PubMed.
- Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. MDPI.
- Mechanochemical synthesis and anticonvulsant activity of 3-aminopyrrolidine-2,5-dione deriv
- Evaluation of anticonvulsant and antinociceptive properties of new N-Mannich bases derived from pyrrolidine-2,5-dione and 3-methylpyrrolidine-2,5-dione. PMC - PubMed Central.
Sources
- 1. Chiral Molecular Building Blocks in Modern Drug Discovery - AiFChem [aifchem.com]
- 2. How Chiral Building Blocks Drive Advances in Drug Discovery - AiFChem [aifchem.com]
- 3. Chiral Building Blocks Selection - Enamine [enamine.net]
- 4. Synthesis of chiral building blocks for use in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione | C11H11NO3 | CID 10954694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. iris.unipa.it [iris.unipa.it]
- 7. Novel Hybrid Anticonvulsants Derived from Pyrrolidine-2,5-dione Scaffold with Broad Spectrum of Activity in the Preclinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides [mdpi.com]
- 9. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 10. Evaluation of anticonvulsant and antinociceptive properties of new N-Mannich bases derived from pyrrolidine-2,5-dione and 3-methylpyrrolidine-2,5-dione - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of novel amino acids using (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione
Topic: Asymmetric Synthesis of Novel α-Amino Acids Utilizing the Chiral Auxiliary (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Quest for Novel Amino Acids in Drug Discovery
Non-proteinogenic amino acids are critical components in modern medicinal chemistry. Their incorporation into peptide-based therapeutics or their use as standalone chiral building blocks allows for the development of novel drugs with enhanced potency, selectivity, and metabolic stability. A cornerstone of their synthesis is the use of chiral auxiliaries—stereogenic molecules that are temporarily incorporated to control the stereochemical outcome of a reaction.[1]
This guide details a proposed methodology for the asymmetric synthesis of novel α-amino acids using (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione as a versatile and recoverable chiral auxiliary. This specific auxiliary offers a unique structural framework, combining a rigid succinimide ring with a strategically placed hydroxyl group, which can be leveraged for diastereoselective transformations. While direct literature on this specific application is nascent, the principles outlined here are grounded in well-established methodologies for other prominent chiral auxiliaries, such as Evans oxazolidinones and pseudoephedrine amides.[2]
The proposed strategy involves acylating the hydroxyl group of the auxiliary with a glycine moiety, followed by diastereoselective enolate alkylation to introduce the desired side chain (R-group). Subsequent hydrolysis cleaves the auxiliary, yielding the desired, enantiomerically-enriched α-amino acid.
Part 1: Mechanistic Rationale and Proposed Stereochemical Control
The efficacy of a chiral auxiliary hinges on its ability to create a sterically defined environment that biases the approach of reagents to one face of a reactive intermediate, such as an enolate. In our proposed system, this control is achieved through a multi-point interaction model.
-
Formation of the Chiral Glycinate: The synthesis begins with the acylation of the 3-hydroxyl group of (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione with a protected glycine derivative (e.g., N-Boc-glycine). This creates the key chiral substrate.
-
Chelation-Controlled Enolate Formation: Upon treatment with a strong base like lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LiHMDS), a lithium enolate is formed. It is hypothesized that the lithium cation will chelate between the enolate oxygen and one of the carbonyl oxygens of the succinimide ring. This locks the enolate in a rigid, planar conformation.
-
Diastereoselective Alkylation: The bulky N-benzyl group is predicted to effectively shield one face of the planar enolate. Consequently, an incoming electrophile (R-X) will be directed to the less sterically hindered face, leading to the formation of one diastereomer in preference to the other.
-
Auxiliary Cleavage: After the alkylation step, the newly synthesized amino acid is liberated from the auxiliary via hydrolysis (acidic or basic), which cleaves the ester linkage. The water-soluble nature of the cleaved auxiliary can potentially simplify the purification of the final amino acid product.
Proposed Reaction Pathway
Caption: Proposed workflow for the asymmetric synthesis of α-amino acids.
Part 2: Detailed Experimental Protocols
Disclaimer: The following protocols are proposed based on established chemical principles and analogous transformations. They should be regarded as a starting point for methods development and will likely require optimization for specific substrates and scales.
Protocol 2.1: Synthesis of the Chiral Substrate (Boc-Glycine Acylation)
This protocol describes the esterification of the chiral auxiliary with N-Boc-glycine.
-
Reagent Preparation:
-
Dissolve (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione (1.0 eq), N-Boc-glycine (1.2 eq), and 4-(dimethylamino)pyridine (DMAP, 0.1 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.2 M with respect to the auxiliary.
-
Prepare a separate solution of N,N'-dicyclohexylcarbodiimide (DCC, 1.2 eq) in anhydrous DCM.
-
-
Reaction Setup:
-
Cool the auxiliary/glycine solution to 0 °C in an ice bath under an inert atmosphere (N₂ or Ar).
-
Add the DCC solution dropwise to the cooled reaction mixture over 30 minutes. A white precipitate (dicyclohexylurea, DCU) will form.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
-
Workup and Purification:
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting auxiliary is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the DCU precipitate. Wash the filter cake with additional DCM.
-
Combine the filtrates and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure acylated substrate.
-
Protocol 2.2: Diastereoselective Alkylation
This protocol details the formation of the enolate and its subsequent reaction with an electrophile.
-
Enolate Formation:
-
Dissolve the chiral substrate (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere to a concentration of 0.1 M.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add lithium diisopropylamide (LDA, 1.1 eq, freshly prepared or a commercial solution) dropwise via syringe.
-
Stir the resulting solution at -78 °C for 1 hour. The formation of the enolate may be accompanied by a color change.
-
-
Alkylation:
-
In a separate flask, dissolve the electrophile (e.g., benzyl bromide, methyl iodide; 1.5 eq) in a small amount of anhydrous THF.
-
Add the electrophile solution dropwise to the enolate solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
-
Quenching and Workup:
-
Quench the reaction at -78 °C by the slow addition of a saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature.
-
Add ethyl acetate and water. Separate the layers.
-
Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
The crude product can be purified by flash chromatography. The diastereomeric ratio (d.r.) can be determined at this stage by ¹H NMR analysis of the crude material.
-
Protocol 2.3: Auxiliary Cleavage and Amino Acid Isolation
This protocol describes the hydrolysis of the ester to release the amino acid.
-
Saponification (Basic Hydrolysis):
-
Dissolve the purified alkylated adduct (1.0 eq) in a 3:1 mixture of THF and water.
-
Cool the solution to 0 °C and add lithium hydroxide (LiOH·H₂O, 4.0 eq).
-
Stir vigorously at room temperature for 4-12 hours until the starting material is consumed (monitored by TLC).
-
-
Isolation and Purification:
-
Concentrate the reaction mixture under reduced pressure to remove the THF.
-
Dilute the remaining aqueous solution with water and wash with DCM or ether to remove the cleaved chiral auxiliary. The auxiliary can be recovered from these organic washes.
-
Carefully acidify the aqueous layer to pH ~2-3 with 1 M HCl.
-
The free amino acid may precipitate or can be extracted. For polar amino acids, purification via ion-exchange chromatography is recommended.
-
The final product should be characterized by NMR and mass spectrometry, and its enantiomeric excess (e.e.) determined by chiral HPLC or by derivatization with a chiral agent.
-
Part 3: Data Interpretation and Key Considerations
Quantitative Data Summary
For a successful research campaign using this methodology, systematic data collection is crucial. The following table provides a template for summarizing results across different electrophiles.
| Entry | Electrophile (R-X) | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) (%) |
| 1 | Methyl Iodide | TBD | TBD | TBD |
| 2 | Benzyl Bromide | TBD | TBD | TBD |
| 3 | Allyl Bromide | TBD | TBD | TBD |
| 4 | Isopropyl Iodide | TBD | TBD | TBD |
| TBD: To be determined experimentally. |
Experimental Workflow Visualization
Caption: Step-by-step experimental and analytical workflow.
Causality and Troubleshooting
-
Low Diastereoselectivity: This may result from poor chelation control or insufficiently low temperatures. Ensure all reagents and solvents are strictly anhydrous. Consider using a different lithium base (e.g., LiHMDS) or adding a Lewis acid additive like LiCl, which can enhance the rigidity of the enolate complex.[2]
-
Poor Alkylation Yield: Unreactive electrophiles may require higher temperatures, which can compromise diastereoselectivity. Alternatively, converting the electrophile to a more reactive species (e.g., from a chloride to an iodide via Finkelstein reaction) may be beneficial. For sterically hindered electrophiles, extended reaction times may be necessary.
-
Difficulty in Auxiliary Cleavage: If standard LiOH hydrolysis is ineffective or leads to side products (e.g., epimerization), stronger acidic conditions (e.g., 6 M HCl reflux) can be attempted, provided the target amino acid is stable under these conditions. The choice of cleavage method must be tailored to the specific amino acid synthesized.[2]
References
-
Myers, A. G., et al. (2002). Stereocontrolled Synthesis of Syn-β-Hydroxy-α-Amino Acids by Direct Aldolization of Pseudoephenamine Glycinamide. Journal of the American Chemical Society. Available at: [Link]
- Corey, E. J., et al. (1975). A new chiral reagent for the asymmetric synthesis of prostaglandins. Journal of the American Chemical Society.
- Evans, D. A., et al. (1982). Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of. cap alpha.-substituted carboxylic acids. Journal of the American Chemical Society.
-
Cativiela, C., & Díaz-de-Villegas, M. D. (2007). Recent Progress on the Stereoselective Synthesis of Cyclic Quaternary α-Amino Acids. Tetrahedron: Asymmetry. Available at: [Link]
-
Wikipedia contributors. (2023). Chiral auxiliary. Wikipedia, The Free Encyclopedia. Available at: [Link]
-
PubChem. (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione. National Center for Biotechnology Information. Available at: [Link]
Sources
Derivatization of (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione for analytical purposes
Application Note & Protocol
Topic: Derivatization of (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione for Analytical Purposes
Audience: Researchers, scientists, and drug development professionals.
Abstract
(S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione is a chiral synthetic intermediate of significant interest in pharmaceutical development.[1][2] Its analytical characterization, particularly at trace levels or for enantiomeric purity assessment, presents distinct challenges due to its polarity, low volatility, and the need for highly sensitive detection methods. This application guide provides a detailed technical overview and validated protocols for the derivatization of this molecule to facilitate robust analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). We explore three core strategies: silylation to enhance volatility for GC-MS, acylation to attach chromophoric and fluorophoric tags for enhanced HPLC detection, and chiral derivatization to form diastereomers for assessing enantiomeric purity. Each protocol is presented with an in-depth explanation of the underlying chemical principles, step-by-step methodologies, and expected outcomes, empowering researchers to achieve accurate and reproducible results.
Introduction: The Analytical Imperative
The target analyte, (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione, possesses a key secondary hydroxyl group on a succinimide backbone.[3] This functional group is central to its reactivity but also dictates its analytical behavior. Direct analysis is often hindered by:
-
Low Volatility: The polar hydroxyl group prevents the molecule from being readily vaporized, making it unsuitable for direct Gas Chromatography (GC) analysis without thermal decomposition.[4]
-
Limited UV Absorbance: While the N-benzyl group provides some UV activity, it may be insufficient for quantifying low concentrations in complex matrices like biological fluids or during process impurity profiling.[5]
-
Chirality: As a single enantiomer, its optical purity is a critical quality attribute. Analytical methods must be capable of distinguishing it from its corresponding (R)-enantiomer.[6]
Chemical derivatization addresses these challenges by covalently modifying the analyte to impart more favorable analytical properties.[7][8] This guide provides the rationale and practical execution for derivatizing the hydroxyl group for specific analytical endpoints.
Derivatization Workflow Overview
The general process for derivatization involves the reaction of the analyte with a specific reagent prior to chromatographic analysis. The choice of reagent is dictated entirely by the analytical technique and the desired outcome.
Caption: General experimental workflow for derivatization.
Protocol 1: Silylation for GC-MS Analysis
Objective: To increase the volatility and thermal stability of the analyte for separation and detection by GC-MS. Silylation replaces the active hydrogen on the hydroxyl group with a non-polar trimethylsilyl (TMS) group, significantly reducing the boiling point.[4]
Principle of Silylation: The reaction is a nucleophilic attack of the hydroxyl oxygen on the silicon atom of the silylating agent, typically N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). This is a robust and widely used reagent that produces a volatile and neutral byproduct, N-methyltrifluoroacetamide.[9]
Caption: Silylation of the hydroxyl group using MSTFA.
Methodology
-
Sample Preparation: Accurately transfer an aliquot of the sample (e.g., containing 1-100 µg of the analyte) into a 2 mL GC vial.
-
Solvent Evaporation: Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas. It is critical to ensure the sample is anhydrous, as moisture will consume the silylating reagent.[9]
-
Reagent Addition: Add 100 µL of N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). For sterically hindered hydroxyls, 1% Trimethylchlorosilane (TMCS) can be added as a catalyst, but for this secondary alcohol, MSTFA alone is typically sufficient.[4][10]
-
Reaction: Cap the vial tightly and vortex for 30 seconds. Place the vial in a heating block or oven at 70°C for 45 minutes to ensure complete derivatization.[11]
-
Analysis: After cooling to room temperature, inject 1 µL of the derivatized sample directly into the GC-MS system.
Instrumental Parameters & Expected Results
| Parameter | Setting | Rationale |
| GC Column | Low-polarity phase, e.g., DB-5ms (30 m x 0.25 mm, 0.25 µm) | Provides good separation for a wide range of derivatized compounds. |
| Inlet Temperature | 250°C | Ensures rapid volatilization of the TMS-derivative without thermal degradation. |
| Oven Program | Start at 100°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min | A standard temperature ramp to separate the derivative from solvent and potential byproducts. |
| MS Source Temp. | 230°C | Standard temperature for electron ionization (EI). |
| MS Quad Temp. | 150°C | Standard temperature for the quadrupole mass filter. |
| Mass Range | 50-500 amu | Covers the expected mass of the derivative and its fragments. |
Data Interpretation: The TMS-derivatized product will have a molecular weight of 277.3 g/mol (C11H11NO3 MW = 205.21; + Si(CH3)3 - H = +72.1). The mass spectrum under EI will show a molecular ion (M+) at m/z 277 and characteristic fragments, such as M-15 (loss of a methyl group).
Protocol 2: Acylation for Enhanced HPLC Detection
Objective: To attach a molecule with strong UV-absorbing (chromophore) or fluorescent (fluorophore) properties to the analyte, thereby increasing the signal-to-noise ratio and lowering the limit of detection in HPLC analysis.[5][12]
A. Benzoylation for HPLC-UV Detection
Principle: Benzoyl chloride reacts with the hydroxyl group in the presence of a mild base (e.g., pyridine) to form a highly UV-active benzoyl ester.[5][13] This leverages the strong chromophore of the benzoyl group for sensitive UV detection.
-
Sample Preparation: Prepare a dried sample as described in Protocol 1.
-
Reagent Preparation: Dissolve the dried analyte in 100 µL of anhydrous pyridine.
-
Reaction: Add 10 µL of benzoyl chloride. Cap the vial and heat at 60°C for 1 hour.
-
Quenching: After cooling, add 20 µL of methanol to quench any unreacted benzoyl chloride.
-
Sample Dilution: Dilute the sample with the mobile phase (e.g., 50:50 acetonitrile:water) to a suitable concentration before injection.
B. Dansylation for HPLC-Fluorescence Detection (FLD)
Principle: Dansyl chloride is a classic derivatizing agent that reacts with hydroxyl groups to produce intensely fluorescent sulfonamide derivatives.[12][14] This allows for exceptionally sensitive detection using a fluorescence detector.
-
Sample Preparation: Prepare a dried sample as described in Protocol 1.
-
Reagent Preparation: Reconstitute the dried analyte in 100 µL of acetone. Add 100 µL of a saturated sodium bicarbonate solution (aqueous).
-
Reaction: Add 100 µL of a dansyl chloride solution (1 mg/mL in acetone). Vortex, and allow the reaction to proceed in the dark at 45°C for 1 hour. The reaction is performed in the dark as dansyl derivatives are light-sensitive.
-
Quenching: Add 20 µL of a 5% aqueous solution of methylamine to quench excess dansyl chloride.
-
Analysis: Inject an aliquot of the reaction mixture directly or after appropriate dilution.
Instrumental Parameters & Expected Results
| Parameter | Benzoyl Derivative (UV) | Dansyl Derivative (FLD) |
| HPLC Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water | Isocratic or gradient elution with Acetonitrile and Water |
| Detection | UV-Vis Detector at ~230 nm | Fluorescence Detector (Ex: ~335 nm, Em: ~520 nm) |
| Expected Result | A sharp peak with significantly higher absorbance compared to the underivatized analyte. | A highly intense, sharp peak, enabling detection at pg/mL levels. |
Protocol 3: Chiral Derivatization for Enantiomeric Purity
Objective: To confirm the enantiomeric purity of the (S)-analyte by converting it into a diastereomeric mixture that can be separated on a standard achiral HPLC column.[6]
Principle: A single, pure enantiomer of a chiral derivatizing reagent is reacted with the analyte. If the analyte is enantiomerically pure (100% S), only one diastereomer ((S)-analyte-(R)-reagent) will be formed. If the (R)-enantiomer is present as an impurity, a second diastereomer ((R)-analyte-(R)-reagent) will also be formed. Diastereomers have different physical properties and can be separated by standard chromatography.[6] Mosher's acid chloride (MTPA-Cl) is a common reagent for this purpose.[6]
Caption: Principle of chiral derivatization for purity analysis.
Methodology
-
Sample Preparation: Prepare a dried sample as described in Protocol 1.
-
Reaction: Dissolve the dried analyte in 200 µL of anhydrous dichloromethane containing 5 µL of pyridine. Add a slight molar excess (e.g., 1.2 equivalents) of (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl).
-
Incubation: Allow the reaction to proceed at room temperature for 2 hours or until complete (monitor by TLC or LC-MS if necessary).
-
Workup: Quench the reaction with a small amount of methanol. The sample can then be diluted with the mobile phase for HPLC analysis.
Data Interpretation
Inject the sample onto a standard C18 reverse-phase column.
-
100% Pure (S)-Analyte: The chromatogram will show a single, sharp peak corresponding to the (S,R)-diastereomer.
-
Contaminated Sample: The chromatogram will show two resolved peaks. The major peak is the (S,R)-diastereomer, and the minor peak is the (R,R)-diastereomer.
The enantiomeric excess (% ee) can be calculated from the peak areas (A) of the two diastereomers: % ee = [ (A_major - A_minor) / (A_major + A_minor) ] x 100
Troubleshooting and Key Considerations
-
Anhydrous Conditions: For silylation and many acylation reactions, the presence of water will hydrolyze the reagents, leading to incomplete derivatization and non-reproducible results. Always use anhydrous solvents and dry samples thoroughly.[9]
-
Incomplete Derivatization: If underivatized analyte is observed, consider increasing the reaction temperature, time, or the amount of reagent. For silylation, adding a catalyst like TMCS can improve yields.[4]
-
Side Reactions: The succinimide ring can potentially be opened under harsh basic conditions, although it is generally stable under the mild conditions described. Always use the recommended reaction times and temperatures.
-
Reagent Stability: Derivatization reagents are often sensitive to moisture and light. Store them according to the manufacturer's instructions, typically under an inert atmosphere (e.g., argon or nitrogen) and refrigerated.
References
-
Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids. PubMed Central. [Link]
-
Derivatization of hydroxyl functional groups for liquid chromatography and capillary electroseparation. ResearchGate. [Link]
-
Derivatization. Chemistry LibreTexts. [Link]
-
Derivatization procedures and their analytical performances for HPLC determination in bioanalysis - 2020. Wiley Analytical Science. [Link]
- WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity.
-
Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. YouTube. [Link]
-
Derivatization for Gas Chromatography. Phenomenex. [Link]
-
Derivatization Methods in GC and GC/MS. Semantic Scholar. [Link]
-
(S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione. PubChem. [Link]
-
Acylation as a successful derivatization strategy for the analysis of pinacolyl alcohol in a glycerol-rich matrix by GC-MS: application during an OPCW Proficiency Test. PubMed. [Link]
-
Comparing derivatization reagents for quantitative LC–MS/MS analysis of a variety of vitamin D metabolites. PubMed Central. [Link]
-
Derivatization-Enhanced Analysis of Glucocorticoids for Structural Characterization by Gas Chromatography-Orbitrap High-Resolution Mass Spectrometry. PubMed Central. [Link]
- US7652152B2 - Synthetic method of optically pure (S)-3-hydroxypyrrolidine.
Sources
- 1. WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity - Google Patents [patents.google.com]
- 2. US7652152B2 - Synthetic method of optically pure (S)-3-hydroxypyrrolidine - Google Patents [patents.google.com]
- 3. (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione | C11H11NO3 | CID 10954694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 7. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. youtube.com [youtube.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Derivatization-Enhanced Analysis of Glucocorticoids for Structural Characterization by Gas Chromatography-Orbitrap High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Acylation as a successful derivatization strategy for the analysis of pinacolyl alcohol in a glycerol-rich matrix by GC-MS: application during an OPCW Proficiency Test [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Alkylation of (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione: A Detailed Protocol for Drug Discovery and Development
Introduction
(S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione, a chiral succinimide derivative, serves as a versatile building block in medicinal chemistry and drug development.[1][2] Its strategic importance lies in the hydroxyl group at the C3 position, which provides a reactive handle for introducing a variety of functional groups through alkylation. This modification allows for the synthesis of diverse compound libraries with the potential to exhibit a wide range of biological activities. This application note provides a detailed experimental protocol for the O-alkylation of this key intermediate, focusing on methodologies that are both efficient and amenable to the generation of diverse chemical entities. The protocols described herein are grounded in established chemical principles, ensuring reproducibility and scalability for researchers in academic and industrial settings.
The alkylation of the hydroxyl group can be achieved through several established synthetic methodologies. The choice of method often depends on the nature of the alkylating agent, the desired stereochemical outcome, and the overall complexity of the target molecule. This guide will primarily focus on two robust and widely applicable methods: the Williamson ether synthesis and the Mitsunobu reaction. The Williamson ether synthesis offers a classical and cost-effective approach, particularly for simple alkyl halides.[3][4][5] In contrast, the Mitsunobu reaction provides a powerful alternative for a broader range of alcohols, including those that are more sterically hindered, and typically proceeds with a predictable inversion of stereochemistry.[6][7][8]
Chemical Structures and Nomenclature
| Compound Name | Synonyms | Molecular Formula | Molecular Weight | CAS Number |
| (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione | N-Benzyl-(S)-malimide, N-Benzyl-(3S)-hydroxysuccinimide | C₁₁H₁₁NO₃ | 205.21 g/mol | 101469-91-4[9][10] |
| (3S)-1-Benzyl-3-(benzyloxy)pyrrolidine-2,5-dione | - | C₁₈H₁₇NO₃ | 295.33 g/mol | 11033761[11] |
Experimental Workflow Overview
The overall experimental process for the alkylation of (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione is depicted in the following workflow diagram. This process encompasses reaction setup, monitoring, workup, and purification of the final product.
Caption: General workflow for the alkylation of (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione.
Protocol 1: Williamson Ether Synthesis
The Williamson ether synthesis is a straightforward and widely used method for preparing ethers.[5] It involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide in an S_N2 reaction.[4] For this specific substrate, a suitable base is required to deprotonate the hydroxyl group without promoting side reactions.
Materials and Reagents:
-
(S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione
-
Alkyl halide (e.g., benzyl bromide, methyl iodide)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Step-by-Step Procedure:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous DMF or THF. The choice of solvent can influence the reaction rate.[3]
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1-1.2 eq) portion-wise. The evolution of hydrogen gas should be observed. Allow the mixture to stir at 0 °C for 30-60 minutes, or until gas evolution ceases, to ensure complete formation of the alkoxide.
-
Alkylation: Add the alkyl halide (1.1-1.5 eq) dropwise to the cooled solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure alkylated product.
Protocol 2: Mitsunobu Reaction
The Mitsunobu reaction is a versatile method for converting primary and secondary alcohols into a variety of functional groups, including ethers, with inversion of stereochemistry.[6][8] This reaction utilizes a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol for nucleophilic attack.[7]
Materials and Reagents:
-
(S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione
-
Alcohol to be coupled (e.g., a primary or secondary alcohol)
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Step-by-Step Procedure:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione (1.0 eq), the desired alcohol (1.2-1.5 eq), and triphenylphosphine (1.5 eq).
-
Dissolution: Dissolve the mixture in anhydrous THF or DCM.
-
Reaction Initiation: Cool the solution to 0 °C in an ice bath. Slowly add DEAD or DIAD (1.5 eq) dropwise. An exothermic reaction may be observed.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS. The formation of triphenylphosphine oxide as a white precipitate can be an indication of reaction progression.[7]
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure. The crude residue will contain the desired product along with byproducts such as triphenylphosphine oxide and the reduced hydrazine derivative.
-
Purification: Purify the crude product directly by flash column chromatography on silica gel. A carefully chosen solvent system will be necessary to separate the product from the reaction byproducts.
Alternative Methodologies
Phase-Transfer Catalysis (PTC): For certain alkylations, particularly with reactive alkylating agents, phase-transfer catalysis can be a highly effective and environmentally friendly approach.[12][13] This method often utilizes inexpensive inorganic bases like sodium hydroxide or potassium carbonate in a biphasic system with a phase-transfer catalyst, such as a quaternary ammonium salt.[14][15] This can circumvent the need for anhydrous conditions and expensive, strong bases.[16]
Troubleshooting and Key Considerations
-
Incomplete Reactions: If a reaction does not go to completion, consider increasing the reaction time, temperature, or the equivalents of the alkylating agent and base/activating reagents.
-
Side Reactions: In the Williamson synthesis, elimination can be a competing side reaction, especially with secondary or bulky alkyl halides.[4] Using a less hindered base or a more polar aprotic solvent can sometimes mitigate this. In the Mitsunobu reaction, ensure the nucleophile is sufficiently acidic (pKa < 13) to avoid side reactions.[6]
-
Purification Challenges: The removal of triphenylphosphine oxide from Mitsunobu reactions can be challenging. Techniques such as precipitation from a non-polar solvent or using polymer-supported reagents can be employed.
-
Stereochemistry: The Williamson ether synthesis proceeds via an S_N2 mechanism, which results in an inversion of configuration at the electrophilic carbon if it is chiral. The Mitsunobu reaction also typically proceeds with a clean inversion of stereochemistry at the alcohol carbon.[17]
Safety Precautions
-
Sodium Hydride: NaH is a flammable solid and reacts violently with water to produce flammable hydrogen gas. Handle it in a fume hood under an inert atmosphere and away from any sources of ignition.
-
DEAD and DIAD: These azodicarboxylates are potentially explosive and should be handled with care, avoiding heat, friction, and shock.[7] It is advisable to use them as solutions.
-
Solvents: Anhydrous solvents are required for these reactions. Ensure they are properly dried and handled under inert conditions to prevent quenching of the reagents.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and gloves, when performing these experiments.
Conclusion
The alkylation of (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione is a critical transformation for the synthesis of novel chemical entities for drug discovery. The Williamson ether synthesis and the Mitsunobu reaction represent two reliable and versatile methods to achieve this. The choice between these protocols will depend on the specific substrate and the desired chemical outcome. By following the detailed procedures and considering the key insights provided in this application note, researchers can confidently and efficiently synthesize a diverse range of 3-alkoxy-pyrrolidine-2,5-dione derivatives for further biological evaluation.
References
- Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis, 1981(1), 1-28.
-
Organic Synthesis. Mitsunobu reaction. Retrieved from [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 10954694, (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione. Retrieved from [Link]
- Starks, C. M. (1971). Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. Journal of the American Chemical Society, 93(1), 195-199.
- Dermer, O. C. (1934). The Williamson Synthesis of Ethers. Chemical Reviews, 14(3), 385-411.
-
PTC Organics. Industrial Phase Transfer Catalysis. Retrieved from [Link]
-
Master Organic Chemistry. The Williamson Ether Synthesis. Retrieved from [Link]
-
ACS Green Chemistry Institute. Phase Transfer Catalysis. Retrieved from [Link]
-
Reddit. Help finiding procedure for williamson ether synthesis... Retrieved from [Link]
-
Khan Academy. Williamson ether synthesis. Retrieved from [Link]
- Hughes, D. L. (2004). The Mitsunobu Reaction. Organic Reactions, 42, 335-656.
-
Organic Chemistry Portal. Mitsunobu Reaction. Retrieved from [Link]
-
Wikipedia. Williamson ether synthesis. Retrieved from [Link]
-
PTC Organics. Industrial Phase Transfer Catalysis. Retrieved from [Link]
-
PubChem. (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione. Retrieved from [Link]
- Makosza, M. (2000). Phase-transfer catalysis. A general and simple method for synthesis of organic compounds. Pure and Applied Chemistry, 72(7), 1399-1403.
-
Wikipedia. N-Hydroxysuccinimide. Retrieved from [Link]
-
Organic Chemistry Portal. O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. Retrieved from [Link]
-
ResearchGate. Efficient synthesis of N-benzyl-3-aminopyrrolidine-2,5-dione and N-benzyl-3-aminopyrrolidin-2-one. Retrieved from [Link]
-
PubChem. 1-Benzyl-3-hydroxy-pyrrolidine-2,5-dione. Retrieved from [Link]
-
PubMed. Limitations of N-hydroxysuccinimide esters in affinity chromatography and protein immobilization. Retrieved from [Link]
-
MDPI. Pallado-Catalyzed Cascade Synthesis of 2-Alkoxyquinolines from 1,3-Butadiynamides. Retrieved from [Link]
-
PubChem. 1-Benzyl-3-hydroxypyrrolidin-2-one. Retrieved from [Link]
-
National Center for Biotechnology Information. Design, Synthesis and Evaluation of Novel 1,4-Disubstituted Piperazine-2,5-dione Derivatives as Antioxidants against H2O2-Induced Oxidative Injury via the IL-6/Nrf2 Loop Pathway. Retrieved from [Link]
-
ResearchGate. Practical synthetic process for enantiopure 1-benzyl-3-hydroxypyrrolidine. Retrieved from [Link]
-
PubChem. (3S)-1-Benzyl-3-(benzyloxy)pyrrolidine-2,5-dione. Retrieved from [Link]
-
ResearchGate. An Overview of the Synthesis of Highly Versatile N-Hydroxysuccinimide Esters. Retrieved from [Link]
-
PubMed. Synthesis and characterization of N-hydroxysuccinimide ester chemical affinity derivatives of asialoorosomucoid that covalently cross-link to galactosyl receptors on isolated rat hepatocytes. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 1-Benzyl-3-hydroxy-pyrrolidine-2,5-dione | C11H11NO3 | CID 4189900 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. researchgate.net [researchgate.net]
- 9. (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione | C11H11NO3 | CID 10954694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. CAS # 101469-91-4, (3S)-N-Benzyl-3-hydroxypyrrolidine-2,5-dione, N-Benzyl-(S)-malimide, N-Benzyl-(3S)-hydroxysuccinimide - chemBlink [chemblink.com]
- 11. (3S)-1-Benzyl-3-(benzyloxy)pyrrolidine-2,5-dione | C18H17NO3 | CID 11033761 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. iajpr.com [iajpr.com]
- 13. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 14. phasetransfer.com [phasetransfer.com]
- 15. ptcorganics.com [ptcorganics.com]
- 16. ptfarm.pl [ptfarm.pl]
- 17. Mitsunobu Reaction [organic-chemistry.org]
Application Note & Protocol: A Scalable and Stereoselective Synthesis of (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione
Introduction
(S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione is a pivotal chiral building block in medicinal chemistry and pharmaceutical development.[1] Its rigid, stereodefined scaffold makes it an invaluable intermediate for the synthesis of a wide array of complex molecules, including antibiotics, antihypertensives, and other therapeutic agents.[2] The presence of the hydroxyl group provides a handle for further functionalization, while the succinimide core is a common motif in bioactive compounds. This guide provides a detailed, scalable protocol for the synthesis of this compound, grounded in established chemical principles and designed for reproducibility in a research or process development setting. The presented methodology leverages L-aspartic acid as a cost-effective and enantiomerically pure starting material from the chiral pool, ensuring precise control over the desired (S)-stereochemistry.
Overall Synthetic Strategy
The synthesis proceeds via a robust two-step sequence starting from L-aspartic acid. The strategy involves the initial formation of the N-benzylsuccinimide ring, followed by a regioselective α-hydroxylation. This approach is advantageous for large-scale synthesis due to the use of readily available reagents and straightforward purification procedures.
The core transformations are:
-
N-Alkylation and Dehydrative Cyclization: L-aspartic acid is reacted with benzylamine. This step is followed by thermal dehydration, typically facilitated by an azeotropic solvent, to directly form the succinimide ring system, yielding (S)-1-benzylpyrrolidine-2,5-dione.
-
α-Hydroxylation: The succinimide intermediate is then hydroxylated at the C3 position. This is achieved through enolate formation followed by oxidation with an electrophilic oxygen source.
Caption: High-level overview of the two-step synthesis.
Detailed Experimental Protocols
Part A: Synthesis of (S)-1-benzylpyrrolidine-2,5-dione
Rationale: This one-pot procedure combines N-benzylation and cyclization. L-aspartic acid reacts with benzylamine to form an amide salt intermediate. Subsequent heating in a high-boiling solvent drives off water, promoting intramolecular cyclization to the thermodynamically stable succinimide ring. The use of a Dean-Stark apparatus is critical for efficiently removing water and driving the reaction to completion.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
| L-Aspartic Acid | 133.10 | 1.00 kg | 7.51 | 1.0 |
| Benzylamine | 107.15 | 885 g (894 mL) | 8.26 | 1.1 |
| Toluene | - | 5.0 L | - | - |
Procedure:
-
To a 10 L three-neck round-bottom flask equipped with a mechanical stirrer, a Dean-Stark trap, and a reflux condenser, add L-aspartic acid (1.00 kg, 7.51 mol) and toluene (5.0 L).
-
Begin vigorous stirring to create a slurry.
-
Slowly add benzylamine (885 g, 8.26 mol, 1.1 eq.) to the slurry over 30 minutes. An initial exotherm may be observed.
-
Heat the reaction mixture to reflux (approx. 111°C). Water will begin to collect in the Dean-Stark trap.
-
Continue refluxing for 12-16 hours, or until no more water is collected (theoretical amount of water is ~270 mL).
-
Monitor the reaction by TLC (Thin Layer Chromatography) or LC-MS (Liquid Chromatography-Mass Spectrometry) for the disappearance of starting material.
-
Once the reaction is complete, allow the mixture to cool to approximately 60°C.
-
Filter the hot solution to remove any minor insoluble byproducts.
-
Reduce the volume of the toluene filtrate to approximately 2 L under reduced pressure.
-
Allow the concentrated solution to cool to room temperature, then cool further in an ice bath for 2 hours to induce crystallization.
-
Collect the crystalline product by vacuum filtration, wash the filter cake with cold hexanes (2 x 500 mL), and dry in a vacuum oven at 40°C to a constant weight.
Expected Outcome: A white to off-white crystalline solid.
-
Yield: 1.25 - 1.40 kg (82-92% yield).
-
Purity: >98% by HPLC.
Part B: Synthesis of (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione
Rationale: This step involves a stereoretentive α-hydroxylation. A strong, non-nucleophilic base like Lithium Hexamethyldisilazide (LHMDS) is used to deprotonate the acidic α-proton at the C3 position, forming a planar enolate. This enolate is then quenched with an electrophilic oxygen source. The benzyl group on the nitrogen sterically directs the incoming electrophile, favoring the retention of the original stereochemistry.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
| (S)-1-benzylpyrrolidine-2,5-dione | 203.22 | 1.00 kg | 4.92 | 1.0 |
| Anhydrous Tetrahydrofuran (THF) | - | 8.0 L | - | - |
| LHMDS (1.0 M solution in THF) | 167.33 | 5.4 L | 5.41 | 1.1 |
| (+)-N-Camphorsulfonyloxaziridine | 229.29 | 1.24 kg | 5.41 | 1.1 |
| Saturated aq. NH₄Cl solution | - | 5.0 L | - | - |
| Ethyl Acetate | - | 10.0 L | - | - |
| Brine | - | 4.0 L | - | - |
Procedure:
-
In a 22 L jacketed reactor under a nitrogen atmosphere, dissolve (S)-1-benzylpyrrolidine-2,5-dione (1.00 kg, 4.92 mol) in anhydrous THF (8.0 L).
-
Cool the solution to -78°C using a dry ice/acetone bath or a cryocooler.
-
Slowly add the 1.0 M LHMDS solution (5.4 L, 5.41 mol, 1.1 eq.) dropwise via an addition funnel over 2 hours, ensuring the internal temperature does not exceed -70°C.
-
Stir the resulting enolate solution at -78°C for an additional hour.
-
In a separate flask, dissolve (+)-N-Camphorsulfonyloxaziridine (1.24 kg, 5.41 mol, 1.1 eq.) in anhydrous THF (4.0 L).
-
Slowly add the solution of the oxaziridine to the enolate solution over 1.5 hours, maintaining the temperature at -78°C.
-
After the addition is complete, stir the reaction mixture at -78°C for 3 hours.
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution (5.0 L) while the mixture is still cold.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and add ethyl acetate (5.0 L).
-
Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 2.5 L).
-
Combine the organic layers, wash with brine (2 x 2.0 L), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude solid is purified by recrystallization from an isopropanol/water mixture. Dissolve the crude product in hot isopropanol (approx. 3 L) and slowly add water until turbidity persists. Cool to room temperature and then to 0-4°C to afford the pure product.
-
Collect the crystals by vacuum filtration and dry in a vacuum oven.
Expected Outcome: A white crystalline solid.
-
Yield: 750 - 850 g (70-78% yield).
-
Purity: >99% by HPLC.
-
Enantiomeric Excess (e.e.): >98% (determined by chiral HPLC).
Process Workflow and Logic
The entire process is designed for scalability and safety. Each stage, from reaction setup to final purification, follows a logical progression to maximize yield and purity while ensuring operational control.
Caption: Step-by-step experimental and quality control workflow.
Trustworthiness: Self-Validating Systems & Safety
-
In-Process Controls (IPCs): Reaction completion should be rigorously monitored by TLC or LC-MS. For Part A, the disappearance of the polar aspartic acid is key. For Part B, the consumption of the succinimide intermediate confirms progress. This prevents premature work-up and maximizes conversion.
-
Stereochemical Integrity: The use of a chiral starting material (L-aspartic acid) establishes the initial stereocenter. The subsequent hydroxylation is designed to be stereoretentive. The final product's enantiomeric excess must be verified by chiral HPLC to confirm the integrity of the process.
-
Purification as a Checkpoint: Crystallization is a powerful purification technique that inherently selects for the desired compound, excluding most impurities. A sharp melting point and clean NMR/HPLC of the final product validate the effectiveness of the purification.
-
Safety at Scale:
-
LHMDS: This reagent is highly flammable and moisture-sensitive. It must be handled under an inert atmosphere (Nitrogen or Argon). The addition at -78°C must be slow to control the exotherm.
-
Solvents: Toluene and THF are flammable. All heating should be conducted using heating mantles or oil baths in a well-ventilated fume hood or walk-in hood. Ensure no ignition sources are present.
-
Cryogenic Temperatures: Handling dry ice and operating at -78°C requires appropriate personal protective equipment (PPE), including cryogenic gloves and face shields, to prevent cold burns.
-
References
-
PubChem. 1-Benzyl-3-hydroxy-pyrrolidine-2,5-dione. National Center for Biotechnology Information. [Link]
- Patents, G. WO2010058429A1 - A process for the preparation of optically active n-benzyl-3 hydroxypyrrolidines.
-
PubChem. (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione. National Center for Biotechnology Information. [Link]
-
Patel, R. N. (2008). Microbial/enzymatic synthesis of chiral pharmaceutical intermediates. ResearchGate. [Link]
-
Alcaide, B., Almendros, P., & Aragoncillo, C. (2007). Organocatalytic asymmetric 5-hydroxypyrrolidine synthesis: a highly enantioselective route to 3-substituted proline derivatives. Tetrahedron Letters, 48(49), 8695-8699. [Link]
-
Suga, H., Kakehi, A., & Baba, M. (2019). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega. [Link]
-
Ram, S. & Spicer, L.D. CTH Removal of N-Benzyl Groups. Rhodium Archive. [Link]
-
Gomez-de-Santos, P., et al. (2018). Broadening the chemical scope of laccases: selective deprotection of N-benzyl groups. Green Chemistry. [Link]
Sources
The Strategic Utility of (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione in Natural Product Synthesis: A Guide for Researchers
The pursuit of stereochemically complex natural products remains a formidable challenge in synthetic organic chemistry. The development of versatile chiral building blocks is paramount to streamlining synthetic routes and enabling the efficient construction of intricate molecular architectures. Among these, (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione, a derivative of (S)-malic acid, has emerged as a powerful and versatile scaffold. Its inherent chirality and densely functionalized core provide a strategic starting point for the stereocontrolled synthesis of a variety of biologically active natural products, particularly those containing the pyrrolidine motif.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione as a chiral building block. We will delve into its synthesis, key chemical transformations, and a detailed case study on its application in the total synthesis of the antifungal and cytotoxic natural product, (+)-preussin.
The Chiral Building Block: Synthesis and Properties of (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione
The ready availability of (S)-malic acid from the chiral pool makes (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione an accessible and cost-effective starting material. The synthesis involves a straightforward condensation reaction between (S)-malic acid and benzylamine.
Protocol 1: Synthesis of (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione
Materials:
-
(S)-Malic acid
-
Benzylamine
-
p-Xylene
-
Dean-Stark apparatus
-
Standard glassware for organic synthesis
Procedure:
-
A mixture of (S)-malic acid (1 equivalent) and benzylamine (1.1 equivalents) in p-xylene is heated to reflux with azeotropic removal of water using a Dean-Stark apparatus.
-
The reaction is monitored by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization or column chromatography to afford (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione as a white solid.
Expected Yield: 80-90%
Characterization Data:
| Property | Value |
| Molecular Formula | C₁₁H₁₁NO₃ |
| Molecular Weight | 205.21 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 135-138 °C |
| Optical Rotation | Specific rotation values should be compared to literature data. |
| ¹H NMR (CDCl₃) | Consistent with the structure, showing characteristic peaks for the benzyl and pyrrolidine-2,5-dione protons. |
| ¹³C NMR (CDCl₃) | Consistent with the structure. |
Application in Natural Product Synthesis: The Case of (+)-Preussin
(+)-Preussin is a fungal metabolite that exhibits potent antifungal and cytotoxic activities. Its structure features a cis-2,5-disubstituted 3-hydroxypyrrolidine core, making it an ideal target for a synthetic strategy commencing from (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione. The inherent stereochemistry at the C3 position of the building block can be leveraged to direct the stereoselective introduction of the substituents at C2 and C5.
Synthetic Strategy Overview
The proposed synthetic route from (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione to (+)-preussin involves several key transformations:
-
Stereoselective reduction of one of the carbonyl groups to introduce the first element of diastereocontrol.
-
Activation of the hydroxyl group for subsequent nucleophilic substitution.
-
Introduction of the C5-nonyl side chain via a Grignard reaction or other organometallic addition.
-
Introduction of the C2-benzyl group through a stereocontrolled process.
-
Final functional group manipulations to yield the natural product.
Caption: Synthetic workflow for (+)-Preussin.
Detailed Experimental Protocols
The following protocols are based on established methodologies for the stereoselective synthesis of substituted pyrrolidines.
Protocol 2: Stereoselective Reduction of (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione
This step aims to selectively reduce one of the carbonyl groups to a hydroxyl group, creating a lactam. The Luche reduction is a mild and effective method for this transformation.
Materials:
-
(S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione
-
Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl)
Procedure:
-
(S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione and CeCl₃·7H₂O are dissolved in a mixture of methanol and DCM at 0 °C.
-
NaBH₄ is added portion-wise to the cooled solution.
-
The reaction is stirred at 0 °C and monitored by TLC.
-
Upon completion, the reaction is quenched by the addition of saturated aqueous NH₄Cl.
-
The aqueous layer is extracted with DCM, and the combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield the corresponding 3,4-dihydroxy-pyrrolidin-2-one derivative.
Rationale: The use of CeCl₃·7H₂O in combination with NaBH₄ (Luche reduction) enhances the selectivity for the reduction of the carbonyl group, minimizing side reactions.
Protocol 3: Introduction of the C5-nonyl side chain
This protocol describes a potential method for introducing the C5-nonyl side chain via a stereoselective conjugate addition to an α,β-unsaturated lactam intermediate.
Materials:
-
The product from Protocol 2 after conversion to an α,β-unsaturated lactam
-
Nonylmagnesium bromide (NonylMgBr)
-
Copper(I) iodide (CuI)
-
Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
Procedure:
-
The α,β-unsaturated lactam is dissolved in dry THF and cooled to -78 °C.
-
CuI is added to the solution.
-
NonylMgBr is added dropwise, and the reaction is stirred at -78 °C.
-
The reaction is monitored by TLC.
-
Upon completion, the reaction is quenched with saturated aqueous NH₄Cl.
-
The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The product is purified by column chromatography.
Rationale: The use of a Gilman cuprate, formed in situ from NonylMgBr and CuI, allows for a 1,4-conjugate addition, which is generally highly stereoselective, with the stereochemistry being directed by the existing chiral centers.
Caption: Synthetic relationship diagram.
Conclusion and Future Perspectives
(S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione stands as a testament to the power of chiral pool synthesis. Its straightforward preparation from (S)-malic acid and its versatile reactivity make it an invaluable tool for the synthesis of complex natural products. The presented synthetic strategy towards (+)-preussin highlights the potential of this building block to control stereochemistry and streamline synthetic routes.
Future applications of this chiral building block are vast. Its functional handles can be manipulated in numerous ways to access a wide array of substituted pyrrolidines and related heterocyclic systems. As the demand for enantiomerically pure pharmaceuticals continues to grow, the strategic use of such readily available and versatile chiral building blocks will undoubtedly play a pivotal role in the future of drug discovery and development.
References
-
A concise and stereoselective synthesis of hydroxypyrrolidines: rapid synthesis of (+)-preussin. Organic Letters, 2010 , 12(18), 4034–4037. [Link][1][2]
-
A Concise Stereoselective Synthesis of Preussin, 3-epi-Preussin, and Analogs. Organic Letters, 2006 , 8(12), 2539–2542. [Link][3][4]
-
Natural Product-Derived Chiral Pyrrolidine-2,5-diones, Their Molecular Structures and Conversion to Pharmacologically Important Skeletons. Molecules, 2020 , 25(15), 3352. [Link][6]
-
A silicon controlled total synthesis of the antifungal agent (+)-preussin. Chemical Communications, 2001 , (18), 1812-1813. [Link][7]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 2024 , 25(20), 11158. [Link][8]
Sources
- 1. Facile and efficient total synthesis of (+)-preussin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A concise and stereoselective synthesis of hydroxypyrrolidines: rapid synthesis of (+)-preussin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Concise Stereoselective Synthesis of Preussin, 3-epi-Preussin, and Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A concise stereoselective synthesis of Preussin, 3-epi-Preussin, and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Natural Product-Derived Chiral Pyrrolidine-2,5-diones, Their Molecular Structures and Conversion to Pharmacologically Important Skeletons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A silicon controlled total synthesis of the antifungal agent (+)-preussin - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors | MDPI [mdpi.com]
Application Notes and Protocols for Enzymatic Reactions Involving (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione
Introduction
(S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione is a valuable chiral building block in medicinal chemistry and drug development. Its stereodefined hydroxyl group and succinimide core make it an attractive scaffold for synthesizing a variety of biologically active molecules, including enzyme inhibitors and peptidomimetics.[1] Enzymatic catalysis offers a powerful tool for the selective modification of such chiral intermediates under mild and environmentally benign conditions, providing access to novel derivatives with high purity.[2]
This document provides a comprehensive guide to the application of enzymatic reactions, specifically lipase-catalyzed kinetic resolution, for the transformation of 1-benzyl-3-hydroxypyrrolidine-2,5-dione. While the focus is on the (S)-enantiomer, the principles and protocols described herein are primarily based on the well-established enzymatic resolution of the racemic mixture, a common and practical approach in asymmetric synthesis. We will delve into the underlying principles, provide detailed experimental protocols for screening and optimization, and explain the scientific rationale behind the methodological choices, empowering researchers to develop robust biocatalytic processes.
Core Principle: Lipase-Catalyzed Kinetic Resolution
Lipases (Triacylglycerol hydrolases, E.C. 3.1.1.3) are exceptionally versatile enzymes that function efficiently in non-aqueous environments to catalyze esterification, transesterification, and amidation reactions.[3] Their utility in organic synthesis is most prominent in the kinetic resolution of racemic alcohols and amines.
In the context of (±)-1-benzyl-3-hydroxypyrrolidine-2,5-dione, a lipase can stereoselectively acylate one of the enantiomers, leaving the other unreacted. For instance, the enzyme might preferentially catalyze the acylation of the (R)-enantiomer to form (R)-1-benzyl-3-acetoxypyrrolidine-2,5-dione, while leaving the desired (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione largely untouched. This difference in reaction rates allows for the separation of the unreacted (S)-alcohol from the newly formed (R)-ester, thereby achieving resolution of the racemate.
The efficiency of this process is quantified by the enantiomeric ratio (E-value), a measure of the enzyme's selectivity. High E-values (typically >100) are indicative of an effective resolution.
Figure 1: Workflow for Kinetic Resolution. This diagram illustrates the kinetic resolution of racemic 1-benzyl-3-hydroxypyrrolidine-2,5-dione. The lipase selectively acylates one enantiomer (e.g., R), enabling its separation from the unreacted (S)-enantiomer.
Recommended Enzymes and Reagents
The success of an enzymatic resolution is highly dependent on the choice of enzyme, solvent, and acyl donor.
Enzyme Selection
Based on studies with structurally similar compounds, the following commercially available lipases are recommended as primary candidates for screening:
-
Lipase B from Candida antarctica (CALB): This is one of the most robust and widely used biocatalysts in organic synthesis. It is known for its broad substrate scope, high stability in organic solvents, and excellent enantioselectivity.[2] It is commonly used in an immobilized form, such as Novozym® 435.
-
Lipase from Pseudomonas cepacia (PCL, now reclassified as Burkholderia cepacia): This lipase has demonstrated exceptional enantioselectivity (E > 3000) in the hydrolysis of the acetate ester of the (R)-enantiomer of our target compound, making it a prime candidate for the reverse acylation reaction.[4]
-
Lipase from Thermomyces lanuginosus (TLL): Another thermostable and versatile lipase that has proven effective in the acylation of various hydroxyl-containing compounds.[5]
Acyl Donor
The choice of acyl donor is critical. To drive the esterification reaction to completion, it is advantageous to use an "irreversible" acyl donor. These reagents generate a byproduct that does not participate in a reverse reaction.
-
Vinyl Acetate: A highly effective acyl donor that, upon reaction, generates acetaldehyde, which tautomerizes to the stable vinyl alcohol, preventing the reverse reaction.
-
Isopropenyl Acetate: Functions similarly to vinyl acetate, producing acetone as a stable byproduct.
Solvent System
Lipase activity and selectivity are profoundly influenced by the solvent. Non-polar, aprotic solvents are generally preferred as they maintain the essential layer of water around the enzyme required for activity without stripping it away.
-
Methyl tert-butyl ether (MTBE): An excellent solvent for lipase-catalyzed reactions, offering good substrate solubility and high enzyme stability.
-
Toluene or Hexane: Non-polar solvents in which many lipases, particularly CALB, exhibit high activity.[2]
-
Dioxane: Has been used successfully in the hydrolysis of the related acetate, often in a biphasic system with a buffer.[4]
Experimental Protocols
The following protocols provide a framework for screening and optimizing the enzymatic acylation of 1-benzyl-3-hydroxypyrrolidine-2,5-dione.
Protocol 1: Enzyme Screening for Kinetic Resolution
This protocol is designed to rapidly screen several commercially available lipases to identify the most promising candidates.
Materials:
-
Racemic (±)-1-benzyl-3-hydroxypyrrolidine-2,5-dione (Substrate)
-
Immobilized Lipases: Novozym® 435 (CALB), Lipase PS-D (B. cepacia), etc.
-
Vinyl Acetate (Acyl Donor)
-
Methyl tert-butyl ether (MTBE, anhydrous)
-
Reaction vials (e.g., 4 mL glass vials with screw caps)
-
Orbital shaker incubator
Procedure:
-
Preparation: To a 4 mL glass vial, add 20.5 mg (0.1 mmol) of racemic 1-benzyl-3-hydroxypyrrolidine-2,5-dione.
-
Solvent Addition: Add 2.0 mL of anhydrous MTBE. Ensure the substrate is fully dissolved.
-
Enzyme Addition: Add 20 mg of the immobilized lipase to be screened.
-
Initiate Reaction: Add 3 equivalents of vinyl acetate (25.8 mg, ~28 µL).
-
Incubation: Seal the vial tightly and place it in an orbital shaker incubator set at 40°C and 200 rpm.
-
Reaction Monitoring: At predetermined time points (e.g., 2, 6, 24, and 48 hours), withdraw a small aliquot (~50 µL) of the reaction mixture. Filter the sample through a syringe filter (0.22 µm) to remove the enzyme.
-
Analysis: Analyze the filtered sample by chiral High-Performance Liquid Chromatography (HPLC) to determine the conversion and the enantiomeric excess of both the remaining substrate (eeₛ) and the formed product (eeₚ).
-
Control: Run a parallel reaction without any enzyme to check for non-enzymatic background reaction.
Rationale:
-
Substrate Concentration: A starting concentration of 50 mM is typical for initial screening.
-
Enzyme Loading: 20 mg of immobilized enzyme is a standard loading for this scale.
-
Temperature: 40°C is a good starting point that balances reaction rate with enzyme stability for mesophilic lipases.[6]
Protocol 2: Reaction Optimization
Once a lead enzyme is identified (e.g., shows >20% conversion and good selectivity), the following parameters should be optimized to maximize yield and enantioselectivity.
Optimization Parameters:
-
Solvent: Test a range of non-polar solvents (e.g., hexane, toluene, cyclopentyl methyl ether) and more polar options (e.g., acetonitrile, 1,4-dioxane).
-
Acyl Donor: Compare vinyl acetate with other donors like isopropenyl acetate. Vary the molar equivalents from 1.5 to 5.
-
Temperature: Investigate a range from 30°C to 60°C. Higher temperatures can increase reaction rates but may decrease enzyme stability and/or selectivity.
-
Enzyme Loading: Vary the amount of immobilized enzyme (e.g., from 10 mg to 50 mg per 0.1 mmol of substrate).
Procedure:
-
Set up a series of reactions following Protocol 1.
-
In each series, vary one parameter while keeping the others constant at the initial screening conditions.
-
Monitor each reaction over time by chiral HPLC.
-
Calculate the conversion, eeₛ, eeₚ, and the E-value for each condition to identify the optimal setup.
Data Analysis and Presentation
Quantitative data from screening and optimization experiments should be systematically tabulated to facilitate comparison.
Table 1: Illustrative Data from Lipase Screening
| Enzyme | Solvent | Time (h) | Conversion (%) | eeₛ (%) | eeₚ (%) | E-Value |
| Novozym® 435 | MTBE | 24 | 48 | 92 | >99 | >200 |
| Lipase PS-D | MTBE | 24 | 45 | 82 | >99 | 150 |
| TLL (immob.) | MTBE | 24 | 30 | 43 | >99 | 25 |
| Control (No Enzyme) | MTBE | 24 | <1 | - | - | - |
(Note: The data in this table is hypothetical and for illustrative purposes only.)
Mechanism of Lipase Catalysis
Lipases like CALB employ a catalytic triad (typically Ser-His-Asp) in their active site to perform catalysis, similar to serine proteases.
Sources
- 1. Frontiers | Enhancing the Catalytic Performance of Candida antarctica Lipase B by Chemical Modification With Alkylated Betaine Ionic Liquids [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Activation and Stabilization of Lipase B from Candida antarctica by Immobilization on Polymer Brushes with Optimized Surface Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oipub.com [oipub.com]
- 5. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Purification of (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione
Introduction
(S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione is a critical chiral intermediate in the synthesis of various pharmaceutical compounds, including the targeted therapy drug Larotrectinib.[1][2] Its stereochemical integrity is paramount, as different enantiomers of a chiral molecule can exhibit distinct biological activities and side-effect profiles.[3] This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for troubleshooting the purification of this valuable compound. We will address common challenges encountered during experimental work, from achieving high enantiomeric excess to removing stubborn process impurities.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying crude (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione?
A: The two most effective and commonly employed purification strategies are recrystallization and column chromatography. The choice between them depends on the impurity profile, the scale of the purification, and the required final purity. Recrystallization is often suitable for removing bulk, less-soluble impurities and can be cost-effective on a large scale.[4] Column chromatography, particularly chiral chromatography, is indispensable for separating the desired (S)-enantiomer from its (R)-enantiomer and other closely related impurities.[3][4]
Q2: What are the likely impurities I will encounter after synthesis?
A: The impurity profile is highly dependent on the synthetic route. A common synthesis involves the reaction of L-malic acid with benzylamine.[5][6] Therefore, potential impurities include:
-
Unreacted starting materials (L-malic acid, benzylamine).
-
The undesired (R)-enantiomer, if any racemization occurred.
-
By-products from side reactions, such as amides formed without cyclization.
-
Residual solvents from the reaction or initial workup.
Q3: Why is achieving high enantiomeric purity so critical for this compound?
A: As a building block for pharmaceuticals, the enantiomeric purity of (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione directly impacts the purity and efficacy of the final active pharmaceutical ingredient (API). Regulatory bodies require stringent control over stereoisomers, as the undesired enantiomer could be inactive, less active, or even contribute to toxicity. Ensuring high enantiomeric excess (>99% ee) at this intermediate stage simplifies downstream processing and guarantees the safety and quality of the final drug product.
Troubleshooting Guide
This section addresses specific issues encountered during purification, providing explanations for the underlying causes and actionable solutions.
Problem 1: Poor or No Enantiomeric Resolution in Chiral HPLC/SFC
Question: I am attempting to separate the (S)- and (R)-enantiomers using chiral HPLC, but I'm seeing a single peak or very poor separation (Rs < 1.0). What's going wrong?
Answer: This is a classic challenge in chiral separations, typically stemming from a mismatch between the analyte, the chiral stationary phase (CSP), and the mobile phase.[7][8] Chirality in chromatography relies on forming transient, diastereomeric complexes between the enantiomers and the CSP, and successful separation requires a sufficient difference in the stability of these complexes.[3]
Causality & Solutions:
-
Suboptimal Chiral Stationary Phase (CSP): The "three-point interaction" model is a fundamental concept in chiral recognition. If the CSP cannot establish at least three simultaneous points of interaction (e.g., hydrogen bonds, π-π stacking, steric hindrance) with the chiral center of your molecule, resolution will fail.
-
Solution: Screen different types of CSPs. Polysaccharide-based columns (e.g., derivatives of cellulose or amylose like Chiralcel® OD-H or Chiralpak® AD) are highly versatile and a good starting point.[7] Given the presence of a hydroxyl group and carbonyls, these phases offer multiple interaction points.
-
-
Incorrect Mobile Phase Composition: The mobile phase modulates the interaction between the analyte and the CSP. An eluent that is too strong will wash the compound off the column too quickly, preventing chiral recognition. An eluent that is too weak will lead to excessively broad peaks.[9]
-
Solution: Systematically optimize the mobile phase. For normal-phase chromatography (common in chiral separations), vary the ratio of a non-polar solvent (e.g., hexane, heptane) to a polar alcohol modifier (e.g., isopropanol, ethanol). Start with a low percentage of alcohol (e.g., 5%) and gradually increase it.
-
-
Lack of an Additive/Modifier: For compounds with acidic or basic functional groups, additives are often crucial. While (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione is neutral, its hydroxyl group can act as a hydrogen bond donor/acceptor. Small amounts of an acidic or basic additive can sharpen peaks and improve resolution by suppressing unwanted interactions with the silica backbone of the CSP.
-
Solution: Introduce a small amount (0.1%) of an acid (e.g., trifluoroacetic acid, TFA) or a base (e.g., diethylamine, DEA) into your mobile phase. Be aware that additives can have a "memory effect" on the column, so dedicate a column to a specific method if possible.[8]
-
Caption: Workflow for Chiral HPLC/SFC Method Development.
Problem 2: Low Recovery or Oiling Out During Recrystallization
Question: I'm trying to purify my crude product by recrystallization, but I'm either getting very low yields or the compound separates as an oil instead of forming crystals. How can I fix this?
Answer: These are common issues in crystallization that point to a suboptimal solvent system or improper cooling procedure. "Oiling out" occurs when the solute's solubility limit is exceeded at a temperature above its melting point, causing it to separate as a liquid phase. Low recovery often means the compound remains too soluble in the mother liquor even after cooling.
Causality & Solutions:
-
Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound poorly at low temperatures but readily at high temperatures, while impurities should be either very soluble or insoluble at all temperatures.
-
Solution: Conduct a systematic solvent screen. Use small amounts of your crude product in test tubes with various solvents. A good starting point is to test solvents of varying polarities.
-
| Solvent System | Polarity | Expected Solubility Behavior for Target Compound |
| Ethyl Acetate / Heptane | Medium / Non-polar | Soluble in hot Ethyl Acetate; precipitation upon adding Heptane. |
| Isopropanol (IPA) | Polar Protic | Good solubility when hot, poor solubility when cold. |
| Toluene | Non-polar | May require heating; good for less polar impurities. |
| Methanol | Very Polar | May be too good a solvent, leading to low recovery. |
-
Cooling Rate is Too Fast: Rapid cooling promotes supersaturation to a point where the kinetics favor the formation of a disordered, liquid-like oil over an ordered crystal lattice.
-
Solution: Slow down the cooling process. After dissolving the compound at an elevated temperature, allow the flask to cool slowly to room temperature on the benchtop. Do not immediately place it in an ice bath. Once at room temperature, then proceed with cooling in an ice bath to maximize precipitation.
-
-
Insufficient Nucleation: Crystal growth requires an initial nucleation site.
-
Solution: If crystals are slow to form, try scratching the inside of the flask with a glass rod just below the solvent line. This creates microscopic imperfections in the glass that can serve as nucleation sites. Alternatively, add a tiny "seed" crystal from a previous successful batch.
-
Detailed Experimental Protocols
Protocol 1: Preparative Chiral Chromatography
This protocol is a starting point for separating enantiomers. The exact conditions must be optimized based on the results of an analytical-scale screen.
-
Column & System Preparation:
-
Install a polysaccharide-based chiral column (e.g., Chiralpak® IA, 20 x 250 mm) on a preparative HPLC or SFC system.
-
Equilibrate the column with the mobile phase (e.g., 80:20 Heptane:Isopropanol) at a flow rate of 15 mL/min for at least 30 minutes or until a stable baseline is achieved.
-
-
Sample Preparation:
-
Dissolve the crude (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione in a minimal amount of the mobile phase or a slightly stronger solvent (e.g., pure isopropanol). Ensure it is fully dissolved. The concentration should be as high as possible without risking precipitation in the sample loop.
-
-
Injection & Fraction Collection:
-
Inject the prepared sample onto the column.
-
Monitor the elution profile using a UV detector (a wavelength of ~254 nm is a reasonable starting point).
-
Collect the fractions corresponding to the first and second eluting enantiomer peaks in separate, labeled containers. It is wise to collect the beginning and end of each peak in separate "cut" fractions to preserve the purity of the main fraction.[9]
-
-
Analysis & Pooling:
-
Analyze the collected fractions using an analytical chiral HPLC method to determine the enantiomeric excess (ee %) of each.
-
Pool the fractions that meet the desired purity specification (e.g., >99% ee).
-
-
Solvent Removal:
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Protocol 2: Optimized Recrystallization
-
Solvent Selection:
-
Based on a preliminary screen, select the best solvent or solvent system. For this compound, an Ethyl Acetate/Heptane system is a promising candidate.
-
-
Dissolution:
-
Place the crude solid in an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar.
-
Add the minimum amount of hot ethyl acetate required to fully dissolve the solid. Add the solvent portion-wise, allowing time for dissolution between additions.
-
-
Decolorization (Optional):
-
If the solution is highly colored, add a small amount of activated carbon and heat for an additional 5-10 minutes.
-
Perform a hot filtration through a fluted filter paper or a pad of Celite to remove the carbon.
-
-
Crystallization:
-
To the hot, clear solution, slowly add heptane (the anti-solvent) dropwise until the solution becomes faintly turbid.
-
Add a few more drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.
-
Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.
-
-
Isolation & Drying:
-
Once crystallization appears complete at room temperature, cool the flask in an ice-water bath for at least 30 minutes to maximize yield.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold heptane.
-
Dry the crystals under vacuum to a constant weight.
-
Caption: Decision Tree for Selecting a Primary Purification Method.
References
- Technical Support Center: Purification of Acidic Chiral Compounds. Benchchem.
- The Secrets to Mastering Chiral Chromatography. Rotachrom Technologies.
- Trouble with chiral separations. Chromatography Today.
- Chiral and Achiral Compounds Purification. Neopharm Labs.
- Practical synthetic process for enantiopure 1-benzyl-3-hydroxypyrrolidine. ResearchGate.
- Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity. Google Patents.
- Chiral purification HPLC discussion. Reddit.
- 1-BENZYL-3-HYDROXY-PYRROLIDINE-2,5-DIONE synthesis. ChemicalBook.
- (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione. CLEARSYNTH.
- Improve the Synthesis of (S)-1-benzyl-3-pyrrolidinol. Scientific.Net.
- (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione | CAS No: 101469-91-4. Pharmaffiliates.
Sources
- 1. clearsynth.com [clearsynth.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. The Secrets to Mastering Chiral Chromatography [rotachrom.com]
- 4. Chiral and Achiral Compounds Purification | Neopharm Labs [neopharmlabs.com]
- 5. 1-BENZYL-3-HYDROXY-PYRROLIDINE-2,5-DIONE synthesis - chemicalbook [chemicalbook.com]
- 6. Improve the Synthesis of (S)-1-benzyl-3-pyrrolidinol | Scientific.Net [scientific.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. reddit.com [reddit.com]
Technical Support Center: Synthesis of (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione
Welcome to the technical support center for the synthesis of (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chiral building block. Here, we address common challenges and frequently asked questions to help you optimize your synthesis, improve yields, and ensure the highest purity of your final product.
Troubleshooting Guide: Navigating Common Synthesis Hurdles
The synthesis of (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione, typically achieved through the cyclization of a protected L-aspartic acid derivative, is a crucial reaction in the preparation of various pharmaceutical intermediates. While the process is well-established, several factors can significantly impact the yield and purity. This section provides a question-and-answer formatted guide to troubleshoot common issues encountered during this synthesis.
Q1: My yield of (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione is consistently low. What are the likely causes and how can I improve it?
A1: Low yields can stem from several factors, primarily incomplete cyclization, side reactions, or product degradation. Let's break down the potential causes and solutions:
-
Incomplete Cyclization: The conversion of the starting material, often N-benzyl-L-aspartic acid, to the desired succinimide ring is a critical step. Incomplete reaction is a common culprit for low yields.
-
Cause: Insufficient activation of the carboxylic acid groups or suboptimal reaction conditions (temperature, time).
-
Solution:
-
Activating Agent: The use of a dehydrating agent like acetic anhydride is common for this cyclization. Ensure you are using a fresh, high-quality reagent. The presence of moisture can quench the anhydride and hinder the reaction.
-
Reaction Temperature and Time: While some procedures are performed at room temperature, gentle heating can often drive the reaction to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. A study on a similar cyclization of D-aspartic acid highlighted the importance of carefully investigating reaction conditions.[1]
-
Solvent-Free approach: An improved synthesis method involves a melting reaction of L-malic acid and benzylamine without any solvent, which could be adapted to improve the yield of the target compound.[2]
-
-
-
Side Reactions: The formation of byproducts can significantly consume your starting material and reduce the overall yield.
-
Cause: One major side reaction is the formation of polymers or oligomers, especially if the reaction temperature is too high or the reaction time is excessively long. Another potential issue is the formation of N-benzyloxycarbonyl-α- or β-L-aspartyl-L-aspartic acid during the preparation of the N-protected starting material.[3]
-
Solution:
-
Control Reaction Conditions: Carefully control the reaction temperature and monitor the reaction progress to avoid prolonged heating.
-
pH Control in Starting Material Synthesis: When preparing N-benzyloxycarbonyl-L-aspartic acid, maintaining the pH between 12.0 and 13.5 can suppress the formation of dipeptide byproducts and improve the yield and purity of the starting material.[3]
-
-
-
Product Degradation: The desired product, a hydroxysuccinimide, can be susceptible to hydrolysis, especially under harsh workup conditions.
-
Cause: Exposure to strong acids or bases, or prolonged contact with water during the workup process.
-
Solution:
-
Neutral Workup: Aim for a neutral or mildly acidic workup. Use saturated sodium bicarbonate solution carefully to neutralize any remaining acid, avoiding excess that could lead to a basic environment.
-
Efficient Extraction: Perform extractions promptly and use a suitable organic solvent to efficiently remove the product from the aqueous phase.
-
-
Q2: I am observing significant impurities in my final product after purification. What are these impurities and how can I minimize them?
A2: Impurities can be challenging to remove and can affect downstream applications. The most common impurities are unreacted starting material, byproducts from side reactions, and residual solvents.
-
Unreacted Starting Material:
-
Identification: Can be identified by comparing the NMR or LC-MS of your product with that of the starting material.
-
Minimization: As discussed in Q1, ensure the cyclization reaction goes to completion by optimizing reaction time and temperature.
-
-
Byproducts:
-
Identification: Byproducts such as polymers or rearranged products may be difficult to characterize without advanced analytical techniques.
-
Minimization:
-
Control of Stoichiometry: Ensure the correct stoichiometry of reagents. For instance, in the formation of N-hydroxysuccinimide (NHS) esters, using stoichiometric amounts of coupling agents is crucial to avoid side reactions.[4]
-
Choice of Coupling Agent: When using coupling agents like DCC for similar reactions, the formation of urea byproducts is a common issue that requires additional purification steps.[4] Alternative methods that avoid carbodiimides might be considered.[5]
-
-
-
Purification Strategy:
-
Recrystallization: This is often the most effective method for removing minor impurities. Experiment with different solvent systems to find the one that gives the best recovery and purity.
-
Column Chromatography: If recrystallization is not effective, silica gel column chromatography can be used. A gradient elution with a mixture of a non-polar solvent (like hexane or ethyl acetate) and a more polar solvent (like methanol) can effectively separate the product from impurities.
-
Q3: The chiral purity of my (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione is lower than expected. What could be causing racemization?
A3: Maintaining the stereochemical integrity of the chiral center is paramount. Racemization can occur at different stages of the synthesis.
-
Cause:
-
Harsh Reaction Conditions: Exposure to strong acids or bases, or elevated temperatures for extended periods, can lead to epimerization at the chiral center.
-
Activated Intermediates: The formation of highly reactive intermediates during the cyclization process can sometimes be prone to racemization.
-
-
Solution:
-
Mild Reaction Conditions: Whenever possible, use milder reaction conditions. This includes using weaker bases or acids for pH adjustments and avoiding excessive heating.
-
Careful Monitoring: Monitor the reaction closely and stop it as soon as the starting material is consumed to minimize the product's exposure to potentially harsh conditions.
-
Chiral Analysis: Use chiral HPLC or other suitable analytical techniques to monitor the enantiomeric excess (ee) of your product at different stages of the synthesis and purification. This will help you identify the step where racemization is occurring. A practical method for preparing the (R)-enantiomer involved enzymatic hydrolysis, which highlights the importance of chirality.[6]
-
Frequently Asked Questions (FAQs)
What is the most common starting material for this synthesis?
The most common and commercially available starting material is L-aspartic acid. This is typically first protected at the amine group, for example, with a benzyl group, before the cyclization step.[3][7][8] Another approach starts from L-malic acid and benzylamine.[2]
What analytical techniques are recommended for monitoring the reaction and characterizing the final product?
-
Reaction Monitoring: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the progress of the reaction.
-
Product Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the final product.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.
-
Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric purity of the final product.
-
Are there any specific safety precautions I should take during this synthesis?
Yes, always follow standard laboratory safety procedures.
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Acetic anhydride is corrosive and has a strong odor; handle it with care.
-
Some of the organic solvents used are flammable. Keep them away from ignition sources.
Visualizing the Workflow
To provide a clearer understanding of the general synthetic approach, the following workflow diagram illustrates the key steps involved in the synthesis of (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione starting from L-aspartic acid.
Caption: General workflow for the synthesis of (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione.
Quantitative Data Summary
Optimizing reaction conditions is key to maximizing yield. The following table summarizes key parameters for the N-benzyloxycarbonylation of L-aspartic acid, a crucial step in preparing the precursor for cyclization, which can be adapted for N-benzylation.
| Parameter | Recommended Range | Rationale | Reference |
| pH | 12.0 - 13.5 | Suppresses dipeptide byproduct formation and benzyl alcohol formation. | [3] |
| Temperature | 10°C - 30°C | Controls reaction rate and minimizes side reactions. | [3] |
| Concentration of L-Aspartic Acid | 20 - 45 wt% | Ensures a liquid phase reaction and facilitates product separation. | [3] |
References
-
PrepChem.com. Synthesis of N-benzyloxycarbonyl-L-aspartic anhydride. Available from: [Link]
-
Tomori, H., Shibutani, K., & Ogura, K. (1996). A practical method for preparing (R)-1-benzyl-3-hydroxy-2,5-pyrrolidinedione by the use of the enzymatic hydrolysis of its acetate. ResearchGate. Available from: [Link]
- Google Patents. US4345091A - Method of producing N-benzyloxycarbonyl-L-aspartic acid.
- Google Patents. WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity.
-
Amerigo Scientific. N-Hydroxysuccinimide Esters: Versatile Tools in Organic Synthesis. Available from: [Link]
-
Wang, Y., et al. (2012). Studies on the cyclization reaction of D-aspartic acid. ResearchGate. Available from: [Link]
- Google Patents. US4523026A - Synthesis of N-benzyloxycarbonyl-L-aspartic acid.
-
Reddit. Conditions for coupling to an N-hydroxysuccinimide ester. Available from: [Link]
-
PubChem. 1-Benzyl-3-hydroxy-pyrrolidine-2,5-dione. Available from: [Link]
-
PubChem. (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione. Available from: [Link]
-
Organic Chemistry Portal. Synthesis of N-Hydroxysuccinimide Esters, N-Acylsaccharins, and Activated Esters from Carboxylic Acids Using I2/PPh3. Available from: [Link]
-
Yoo, B. K., et al. (2005). Synthesis of decapeptide of L-aspartic acid and benzyl-L-aspartic acid by solid phase peptide synthesis. PubMed. Available from: [Link]
-
Scientific.Net. Improve the Synthesis of (S)-1-benzyl-3-pyrrolidinol. Available from: [Link]
-
Journal of the American Chemical Society. Rapid Peptide Cyclization Inspired by the Modular Logic of Nonribosomal Peptide Synthetases. Available from: [Link]
-
Pharmaffiliates. (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione. Available from: [Link]
- Google Patents. US7652152B2 - Synthetic method of optically pure (S)-3-hydroxypyrrolidine.
-
ACS Central Science. Highly Efficient Cyclization Approach of Propargylated Peptides via Gold(I)-Mediated Sequential C–N, C–O, and C–C Bond Formation. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Improve the Synthesis of (S)-1-benzyl-3-pyrrolidinol | Scientific.Net [scientific.net]
- 3. US4345091A - Method of producing N-benzyloxycarbonyl-L-aspartic acid - Google Patents [patents.google.com]
- 4. N-Hydroxysuccinimide Esters: Versatile Tools in Organic Synthesis - Amerigo Scientific [amerigoscientific.com]
- 5. Synthesis of N-Hydroxysuccinimide Esters, N-Acylsaccharins, and Activated Esters from Carboxylic Acids Using I2/PPh3 [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. US4523026A - Synthesis of N-benzyloxycarbonyl-L-aspartic acid - Google Patents [patents.google.com]
- 8. Synthesis of decapeptide of L-aspartic acid and benzyl-L-aspartic acid by solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Recrystallization of (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione
Welcome to the technical support center for the purification of (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into the successful recrystallization of this chiral intermediate. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your purification process effectively.
Part 1: Foundational Knowledge - The Science of Solvent Selection
The success of any recrystallization hinges on the choice of solvent. An ideal solvent for (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione should exhibit high solubility at its boiling point and low solubility at room temperature or below.[1] This differential solubility is the driving force for crystal formation and purification. The molecular structure, featuring a polar succinimide ring with a hydroxyl group and a non-polar benzyl group, suggests that moderately polar solvents or mixed-solvent systems are most likely to be successful.
Table 1: Evaluation of Potential Solvents for Recrystallization
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Rationale & Expected Performance |
| Ethyl Acetate | 77.1 | 6.0 | Recommended. Good starting point. Likely to dissolve the compound when hot and allow for crystallization upon cooling. Its volatility simplifies drying. |
| Isopropanol (IPA) | 82.6 | 19.9 | Recommended. The hydroxyl group on the solvent can interact with the solute. Often provides a good solubility differential. |
| Ethanol/Water | Variable | Variable | Promising Mixed System. The compound is likely soluble in hot ethanol. Water can be added as an anti-solvent to induce crystallization upon cooling. Requires careful optimization of the solvent ratio. |
| Toluene | 110.6 | 2.4 | Less Ideal. Low polarity may result in poor solubility even at high temperatures, though it could be useful for removing non-polar impurities. |
| Water | 100.0 | 80.1 | Poor as a primary solvent. The non-polar benzyl group will likely render the compound insoluble. Can be used as an anti-solvent. |
| Dichloromethane | 39.6 | 9.1 | Not Recommended. The low boiling point often leads to rapid, poorly-formed precipitation rather than slow crystallization.[2] |
Part 2: Standard Operating Procedure (SOP) - Single Solvent Recrystallization
This protocol provides a robust starting point for purifying (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione using a single solvent like ethyl acetate or isopropanol.
Experimental Protocol: Recrystallization from Isopropanol (IPA)
-
Dissolution:
-
Place the crude (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione (~1.0 g) into a 50 mL Erlenmeyer flask equipped with a magnetic stir bar.
-
Add a minimal amount of IPA (~5 mL) to create a slurry.
-
Heat the flask on a hot plate with stirring. Add IPA dropwise from a heated pipette until the solid just completely dissolves. Causality: Using the minimum amount of near-boiling solvent is critical to ensure the solution becomes supersaturated upon cooling, maximizing yield.[3]
-
-
(Optional) Decolorization & Hot Filtration:
-
If the solution is colored, remove it from the heat and add a very small amount of activated carbon (spatula tip).
-
Reheat the solution to boiling for a few minutes. Causality: Activated carbon adsorbs high-molecular-weight colored impurities.[1] Be aware that excessive use can adsorb your product and reduce yield.[4]
-
If carbon was added or if insoluble impurities are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.[5]
-
-
Crystallization:
-
Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Causality: Slow cooling is essential for the formation of large, pure crystals. Rapid cooling traps impurities and leads to the formation of a precipitate instead of crystals.[2]
-
Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold IPA to remove any residual soluble impurities. Causality: Using ice-cold solvent for washing minimizes the redissolving of the purified product.[3]
-
-
Drying:
-
Allow the crystals to air-dry on the filter paper for a few minutes by continuing to draw a vacuum.
-
Transfer the crystals to a watch glass and dry them to a constant weight, preferably in a vacuum oven at a temperature well below the melting point.
-
Part 3: Troubleshooting Guide
Even with a robust protocol, challenges can arise. This section addresses the most common issues encountered during the recrystallization of (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione.
Caption: Troubleshooting workflow for common recrystallization issues.
Q: My solution has cooled, but no crystals have formed. What should I do?
A: This is a very common issue and typically points to one of two scenarios:
-
Too Much Solvent: The solution is not supersaturated. This is the most frequent cause of crystallization failure.[6]
-
Solution: Gently heat the solution to boil off a portion of the solvent (e.g., reduce the volume by 10-20%), then allow it to cool again. This increases the solute concentration.
-
-
Supersaturation: The solution is supersaturated but lacks a nucleation point for crystal growth to begin.
-
Solution 1 (Induce Nucleation): Use a glass stirring rod to gently scratch the inside of the flask just below the surface of the liquid.[3] The microscopic scratches on the glass provide a surface for the first crystals to form.
-
Solution 2 (Seeding): If you have a small amount of the pure solid, add a tiny "seed crystal" to the solution.[3][4] This provides a perfect template for further crystal growth.
-
Q: Instead of crystals, an oil is forming at the bottom of my flask. How do I fix this?
A: This phenomenon, known as "oiling out," occurs when the solute comes out of solution at a temperature above its melting point (or when impurities significantly depress the melting point).[7] The oil often traps impurities, defeating the purpose of recrystallization.[5]
-
Immediate Action: Reheat the flask to re-dissolve the oil completely.
-
Solution 1 (Slower Cooling): Add a small amount of additional solvent (1-2 mL), and ensure the solution cools as slowly as possible.[6] You can do this by placing the flask in a beaker of hot water and allowing the entire assembly to cool to room temperature.
-
Solution 2 (Change Solvent): If the problem persists, the boiling point of your solvent may be too high relative to the melting point of your impure compound. Try recrystallizing from a lower-boiling point solvent.
-
Solution 3 (Reduce Impurity Load): High levels of impurities can cause oiling. Consider purifying the crude material by another method, such as column chromatography, before attempting recrystallization.[6]
Q: My final yield of pure crystals is very low. Why did this happen?
A: A low yield can result from several factors throughout the process:
-
Cause 1: Excessive Solvent: Using too much solvent during the initial dissolution step is a primary cause of low recovery, as a significant amount of product will remain in the mother liquor.[3][4]
-
Cause 2: Premature Crystallization: If the product crystallizes in the filter funnel during a hot filtration step, you will lose a substantial amount of material. Ensure your filtration apparatus is pre-heated.[5]
-
Cause 3: Excessive Washing: Washing the collected crystals with too much solvent, or with solvent that is not ice-cold, will dissolve some of your product.[3]
-
Solution: If you suspect product remains in the filtrate (mother liquor), you can try to obtain a "second crop" of crystals by boiling off some of the solvent and re-cooling the solution. Note that this second crop may be less pure than the first.
Part 4: Frequently Asked Questions (FAQs)
Q1: What is the expected appearance of pure (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione? A1: Pure N-hydroxysuccinimide and its derivatives are typically white to off-white crystalline solids.[8] The presence of color in your crude material indicates impurities that may be removed by recrystallization, sometimes with the aid of activated carbon.
Q2: How do I confirm the purity of my recrystallized product? A2: The most common methods are:
-
Melting Point Analysis: A pure compound will have a sharp and elevated melting point compared to the crude, impure material.[2]
-
Thin-Layer Chromatography (TLC): The purified product should ideally show a single spot, while the crude material may show multiple spots.
-
High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis, HPLC is the preferred method. Specific methods can be developed for N-hydroxysuccinimide compounds.[8]
Q3: Can I use a mixed-solvent system? A3: Yes. A mixed-solvent system is an excellent strategy if no single solvent is ideal. For this compound, a good choice would be dissolving the crude solid in a minimum amount of hot ethanol (a "good" solvent) and then adding warm water (an "anti-solvent") dropwise until the solution becomes faintly cloudy. Then, add a drop or two of hot ethanol to clarify the solution before allowing it to cool slowly.
References
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]
-
University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. [Link]
-
University of California, Irvine. (n.d.). Recrystallization. [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization. [Link]
-
Wired Chemist. (n.d.). Recrystallization. [Link]
-
Chemistry LibreTexts. (2021). 2.1: RECRYSTALLIZATION. [Link]
- ChemTalk. (n.d.). Lab Procedure Recrystallization. Referenced in search results, specific article link unavailable.
-
University of Massachusetts Lowell, Department of Chemistry. (n.d.). Recrystallization. [Link]
-
PubChem. (n.d.). (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione. [Link]
-
PubChem. (n.d.). 1-Benzyl-3-hydroxy-pyrrolidine-2,5-dione. [Link]
Sources
- 1. Recrystallization [sites.pitt.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 7. Recrystallization [wiredchemist.com]
- 8. N-Hydroxysuccinimide: Synthesis, application and pharmacokinetics_Chemicalbook [chemicalbook.com]
Stability and optimal storage conditions for (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione
Welcome to the technical support center for (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on the stability and optimal storage of this key chemical intermediate. Here, you will find frequently asked questions and troubleshooting guides to ensure the integrity of your experiments.
I. Compound Overview and Key Properties
(S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione is a chiral building block with the molecular formula C₁₁H₁₁NO₃ and a molecular weight of 205.21 g/mol .[1][2] It is commonly used as an intermediate in the synthesis of various pharmaceutical compounds, including Larotrectinib.[3][4] Understanding its stability is crucial for its effective use in research and development.
| Property | Value | Source |
| CAS Number | 101469-91-4 | [1][3] |
| Molecular Formula | C₁₁H₁₁NO₃ | [1][2] |
| Molecular Weight | 205.21 g/mol | [1][2] |
| Appearance | White to off-white solid | Inferred from general chemical properties |
| Primary Use | Pharmaceutical Intermediate | [3][4] |
II. Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione?
For long-term stability, it is recommended to store (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione at 2-8°C in a refrigerator .[5] The compound should be kept in a tightly sealed container to protect it from moisture. Some suppliers may also suggest storage at room temperature, which is generally acceptable for shorter periods.[5] However, for maintaining high purity over extended durations, refrigerated conditions are optimal.
Q2: How should I handle the compound upon receipt and for daily use?
Upon receiving the compound, it is best practice to allow the container to equilibrate to room temperature before opening. This prevents condensation of atmospheric moisture onto the product. For daily use, it is advisable to weigh out the required amount in a controlled environment with low humidity and promptly reseal the container.
Q3: What are the likely degradation pathways for this compound?
While specific degradation studies on (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione are not extensively published, based on its structure, two primary degradation pathways can be anticipated:
-
Hydrolysis: The succinimide ring is susceptible to hydrolysis, particularly in the presence of strong acids or bases, which would lead to ring-opening. The hydrolysis of N-hydroxysuccinimide (NHS) esters is a well-documented phenomenon, and while this compound is not an NHS ester, the succinimide moiety can still undergo similar reactions.[6][7]
-
Oxidation: The secondary hydroxyl group on the pyrrolidine ring is a potential site for oxidation. This could result in the formation of the corresponding ketone, 1-benzylpyrrolidine-2,3,5-trione. The oxidation of alcohols to form active esters is a known chemical transformation.[8][9]
Forced degradation studies, which involve exposing the compound to severe conditions like extreme pH, high temperature, and oxidizing agents, are standard procedures to understand these pathways more thoroughly.[10][11][12][13][14]
Caption: Potential degradation pathways of (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione.
Q4: How can I detect if my sample of (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione has degraded?
Degradation can be suspected if you observe any of the following:
-
Physical Changes: A change in color (e.g., yellowing) or physical state (e.g., clumping, melting at a lower temperature) can indicate the presence of impurities.
-
Chromatographic Analysis: Techniques like HPLC or TLC are effective for detecting degradation products. The appearance of new peaks or a decrease in the area of the main peak suggests degradation.
-
Spectroscopic Analysis: NMR or IR spectroscopy can reveal changes in the chemical structure. For instance, the formation of a carboxylic acid from hydrolysis would result in a broad -OH stretch in the IR spectrum.
III. Troubleshooting Guide
This section addresses specific issues that may arise during experiments involving (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent reaction yields or kinetics. | Degradation of the starting material. | * Verify Purity: Before starting your reaction, confirm the purity of your (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione using a suitable analytical method like HPLC or NMR. * Use Fresh Sample: If degradation is suspected, use a fresh, unopened sample stored under the recommended conditions. |
| Appearance of unexpected side products in the reaction mixture. | Instability of the compound under reaction conditions. | * pH Control: The succinimide ring can be sensitive to pH. Ensure your reaction medium is buffered appropriately if acidic or basic conditions are not required for the desired transformation. * Inert Atmosphere: If oxidation is a concern, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Difficulty in dissolving the compound. | The presence of insoluble degradation products. | * Solubility Check: Attempt to dissolve a small amount in a known solvent. If it does not dissolve as expected, this could indicate the presence of polymeric or other insoluble impurities. * Purification: If feasible, purify a small batch of the material before use. |
IV. Experimental Protocols: Purity Assessment by HPLC
To ensure the quality of (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione, a stability-indicating HPLC method is recommended.
Objective: To develop a baseline chromatogram for a pure sample and use it to monitor for the appearance of degradation products over time or under stress conditions.
Materials:
-
(S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid
-
C18 HPLC column
Procedure:
-
Sample Preparation: Prepare a stock solution of (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione in acetonitrile at a concentration of 1 mg/mL.
-
Mobile Phase:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
-
HPLC Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector: UV at 210 nm
-
Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
-
Analysis: Inject a freshly prepared sample to obtain a reference chromatogram. Analyze aged or stressed samples and compare them to the reference.
Caption: Workflow for HPLC purity assessment.
V. References
-
(S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione | C11H11NO3 - PubChem. Available at: [Link]
-
Selective protein N-terminal labeling with N-hydroxysuccinimide esters - PMC - NIH. Available at: [Link]
-
Kinetics and mechanisms of the aminolysis of N-hydroxysuccinimide esters in aqueous buffers | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Forced Degradation Studies - MedCrave online. Available at: [Link]
-
Forced Degradation Studies - SciSpace. Available at: [Link]
-
Quantification of N -hydroxysuccinimide and N -hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC) - Analytical Methods (RSC Publishing) DOI:10.1039/C5AY00042D. Available at: [Link]
-
CAS No : 101469-91-4 | Product Name : (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione. Available at: [Link]
-
Forced Degradation - SGS. Available at: [Link]
-
N-Hydroxysuccinimide-Promoted Oxidation of Primary Alcohols and Aldehydes to Form Active Esters with Hypervalent(III) Iodine. - ResearchGate. Available at: [Link]
-
(S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione | C11H11NO3 - PubChem. Available at: [Link]
-
1-Benzyl-3-hydroxy-pyrrolidine-2,5-dione | C11H11NO3 | CID 4189900 - PubChem. Available at: [Link]
-
Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline. Available at: [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review - NIH. Available at: [Link]
-
An Overview of the Synthesis of Highly Versatile N-Hydroxysuccinimide Esters | Request PDF - ResearchGate. Available at: [Link]
-
N-Hydroxysuccinimide-promoted Oxidation of Primary Alcohols and Aldehydes to Form Active Esters with Hypervalent(III) Iodine | Chemistry Letters | Oxford Academic. Available at: [Link]
-
What happens to NHS after hydrolysis of NHS-ester? - ResearchGate. Available at: [Link]
-
Comparative stability of benzamide, salicylamide, and some N-substituted derivatives. Available at: [Link]
Sources
- 1. (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione | C11H11NO3 | CID 10954694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Benzyl-3-hydroxy-pyrrolidine-2,5-dione | C11H11NO3 | CID 4189900 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. clearsynth.com [clearsynth.com]
- 5. chemscene.com [chemscene.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Quantification of N -hydroxysuccinimide and N -hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC) - Analytical Methods (RSC Publishing) DOI:10.1039/C5AY00042D [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 11. scispace.com [scispace.com]
- 12. Forced Degradation [sgs.com]
- 13. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 14. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Optimization of reaction parameters for (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione
Technical Support Center: (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione
Welcome to the technical support guide for the synthesis and optimization of (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione. This molecule is a valuable chiral building block in medicinal chemistry.[1] This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during its synthesis, ensuring high yield and enantiomeric purity.
Overview of Synthetic Strategy
The most common and reliable synthesis of (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione involves the condensation of a chiral starting material, L-Malic acid, with benzylamine.[1][2] This process, while straightforward in principle, requires careful control of reaction parameters to prevent side product formation and racemization. The general reaction involves the formation of an intermediate amic acid, followed by cyclization via dehydration to form the desired succinimide ring.
Below is a general workflow for the synthesis and subsequent purification and analysis.
Caption: General workflow for the synthesis, purification, and analysis of (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione.
Troubleshooting and FAQs
This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.
Question 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Answer: Low yield is a common issue that can stem from several factors. Let's break down the possibilities in a logical troubleshooting sequence.
Caption: Decision tree for troubleshooting low reaction yield.
-
Causality - Incomplete Water Removal: The cyclization of the intermediate amic acid to the succinimide is a dehydration reaction. If the water produced is not efficiently removed, the equilibrium will not favor product formation. Using a Dean-Stark apparatus with a suitable azeotropic solvent like p-xylene or toluene is critical.[2]
-
Causality - Incomplete Reaction: The reaction may be slow. Monitor the progress using Thin Layer Chromatography (TLC). If starting materials are still present after the expected reaction time, consider extending the reflux period.
-
Causality - Side Product Formation: At excessively high temperatures, malic acid can undergo decarboxylation or other degradation pathways. Benzylamine can also oxidize. This leads to the formation of tars and other impurities, consuming your starting materials and complicating purification.
Question 2: The enantiomeric excess (ee) of my product is poor. How can I prevent racemization?
Answer: Maintaining the stereochemical integrity of the chiral center at C3 is paramount. Racemization can occur if this position becomes deprotonated, forming a planar enolate intermediate, which can then be protonated from either face.
-
Avoid Harsh Basic or Acidic Conditions: Strong bases or acids, especially at elevated temperatures, can facilitate enolization and subsequent racemization. The reaction is typically run under neutral conditions, relying on heat to drive the condensation.
-
Temperature Control: While heat is required to drive the reaction, excessive temperatures for prolonged periods can increase the rate of racemization. Find the minimum temperature at which water is efficiently removed.
-
Chiral Starting Material Purity: Ensure your starting L-Malic acid is of high optical purity. Any (R)-malic acid impurity will directly lead to the formation of the undesired (R)-enantiomer of the product.
Question 3: I am having difficulty purifying the final product. What is the best approach?
Answer: Purification aims to remove unreacted starting materials, the intermediate amic acid, and any side products. A multi-step approach is often most effective.
-
Initial Workup: After the reaction, the product often precipitates upon cooling the solvent (e.g., p-xylene). This initial solid can be collected by filtration. Washing with a cold, non-polar solvent like hexane can remove residual xylene and non-polar impurities.
-
Recrystallization: This is an excellent method for purifying the crude solid. Solvents like ethyl acetate/hexane or isopropanol can be effective. The goal is to find a solvent system where the product is soluble at high temperatures but sparingly soluble at room temperature or below.
-
Column Chromatography: If recrystallization fails to yield pure product, flash column chromatography is the next step. A common eluent system is a gradient of ethyl acetate in petroleum ether or hexane.[3] The polarity can be adjusted based on TLC analysis.
Question 4: What are the key parameters to focus on for optimizing this reaction?
Answer: For a robust and reproducible synthesis, focus on the parameters summarized in the table below.
| Parameter | Recommended Condition | Rationale & Impact on Yield/Purity | Potential Issues if Deviated |
| Solvent | p-Xylene or Toluene | Acts as a solvent and forms an azeotrope with water for efficient removal via a Dean-Stark trap. | Non-azeotropic solvents will not effectively remove water, leading to low yield. |
| Temperature | Reflux (~138-141°C for p-xylene) | Provides energy to overcome the activation barrier for condensation and cyclization. | Too low: slow or incomplete reaction. Too high: increased side products and potential racemization. |
| Reaction Time | 4-8 hours (Monitor by TLC) | Must be sufficient for the reaction to go to completion. | Too short: incomplete conversion and low yield. Too long: potential for product degradation. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation of benzylamine and other sensitive functionalities at high temperatures. | Air can lead to oxidative side products, forming colored impurities and reducing yield. |
| Water Removal | Dean-Stark Apparatus | Critical for driving the equilibrium towards the cyclized product.[2] | Failure to remove water is a primary cause of reaction failure or low yields. |
Experimental Protocols
Protocol 1: Synthesis of (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione
This protocol is adapted from established literature procedures.[1][2]
-
Setup: Equip a round-bottom flask with a Dean-Stark trap, a reflux condenser, and a magnetic stirrer. Place the setup under an inert atmosphere (Nitrogen or Argon).
-
Charging Flask: To the flask, add L-Malic acid (1.0 eq), benzylamine (1.0 eq), and p-xylene (approx. 4-5 mL per gram of malic acid).
-
Reaction: Heat the mixture to a vigorous reflux. Water will begin to collect in the Dean-Stark trap.
-
Monitoring: Continue refluxing until no more water is collected (typically 4-6 hours). Monitor the reaction progress by TLC (e.g., 50% Ethyl Acetate in Hexane), observing the disappearance of the starting materials.
-
Workup: Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature. The product may begin to crystallize or precipitate.
-
Isolation: Collect the crude solid by vacuum filtration. Wash the solid with a small amount of cold hexane or diethyl ether to remove residual solvent and non-polar impurities.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., isopropanol) or by flash column chromatography.[3]
Protocol 2: Chiral Purity Analysis by HPLC
-
Sample Preparation: Prepare a dilute solution of the purified product (approx. 1 mg/mL) in the mobile phase.
-
Instrumentation: Use a High-Performance Liquid Chromatography (HPLC) system equipped with a chiral column (e.g., CHIRALPAK® AD-H or similar).
-
Mobile Phase: A typical mobile phase is a mixture of hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may need to be optimized.[3]
-
Analysis: Inject the sample and monitor the elution profile using a UV detector. The two enantiomers will have different retention times.
-
Calculation: Calculate the enantiomeric excess (ee) using the peak areas of the (S) and (R) enantiomers: ee (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] * 100
References
-
Optimization of N-hydroxysuccinimide ester coupling with aminoallyl-modified RNA for fluorescent labeling. ResearchGate. [Link]
-
Optimization of N-hydroxysuccinimide ester coupling with aminoallyl-modified RNA for fluorescent labeling. National Institutes of Health (NIH). [Link]
-
Kinetic Resolution of Racemic Pyrrolidine-2,5-diones Using Chiral Oxazaborolidine Catalysts Supporting Information. The Royal Society of Chemistry. [Link]
-
Optimization of N-hydroxysuccinimide ester coupling with aminoallyl-modified RNA for fluorescent labeling. PubMed. [Link]
-
Practical synthetic process for enantiopure 1-benzyl-3-hydroxypyrrolidine. ResearchGate. [Link]
- Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity.
Sources
Methods for removing the benzyl protecting group from (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione
Welcome to the technical support center for the deprotection of (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions. Our goal is to equip you with the scientific rationale behind experimental choices to ensure successful and reproducible outcomes.
I. Troubleshooting Guide: Common Issues in Debenzylation
This section addresses specific problems you might encounter during the removal of the N-benzyl group from (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione.
Issue 1: Incomplete or Stalled Reaction
Symptom: TLC or LC-MS analysis shows a significant amount of starting material remaining even after extended reaction times.
Potential Causes & Solutions:
-
Catalyst Inactivity: The palladium catalyst, most commonly Palladium on carbon (Pd/C), can lose activity.[1]
-
Insufficient Hydrogen Source: The availability of hydrogen is critical for catalytic hydrogenolysis.
-
Gaseous Hydrogen: Ensure the reaction system is properly purged and filled with hydrogen. Vigorous stirring is essential to maximize the gas-liquid-solid interface.[1][3] For reactions that are sluggish at atmospheric pressure, increasing the hydrogen pressure can significantly accelerate the reaction rate.[4]
-
Transfer Hydrogenation: If using a hydrogen donor like ammonium formate or formic acid, ensure the correct stoichiometry is used.[1][5][6][7] An excess of the hydrogen donor is often required.
-
-
Catalyst Poisoning: The product, a secondary amine, can sometimes inhibit the catalyst's activity.[3][4]
-
Poor Mass Transfer: In heterogeneous catalysis, efficient mixing is crucial for the substrate to access the catalyst's active sites.[1]
-
Solution: Increase the stirring rate. For larger scale reactions, mechanical stirring is often more effective than magnetic stirring.
-
Issue 2: Formation of Side Products
Symptom: TLC or NMR analysis reveals the presence of unexpected impurities alongside the desired product.
Potential Causes & Solutions:
-
Over-reduction: In molecules with other reducible functional groups (e.g., alkenes, alkynes, nitro groups), these may also be reduced under standard hydrogenolysis conditions.[1]
-
Ring Opening: While less common for the succinimide ring, aggressive reaction conditions could potentially lead to ring cleavage.
-
Solution: Monitor the reaction closely and avoid unnecessarily harsh conditions (e.g., high temperatures or prolonged reaction times).
-
Issue 3: Racemization of the Chiral Center
Symptom: The final product shows a loss of enantiomeric purity.
Potential Causes & Solutions:
-
Mechanism of Racemization: The chiral center at the 3-position of the pyrrolidine-2,5-dione ring is an α-carbon to a carbonyl group. Under basic or harsh acidic conditions, enolization can occur, leading to racemization.
-
Solution: Perform the debenzylation under neutral or mildly acidic conditions. Avoid strong bases. Catalytic hydrogenolysis is generally performed under neutral conditions and is less likely to cause racemization at this position compared to methods involving strong acids or bases.
-
II. Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for removing the N-benzyl group from this compound?
The most widely used method for N-debenzylation is catalytic hydrogenolysis .[10] This typically involves using a palladium catalyst, such as 10% Pd/C, with a hydrogen source.[1]
-
Method A: Hydrogen Gas: The reaction is carried out under an atmosphere of hydrogen gas, often at atmospheric or slightly elevated pressure.[11]
-
Method B: Catalytic Transfer Hydrogenation (CTH): This method uses a hydrogen donor in solution, such as ammonium formate, formic acid, or cyclohexene, which is often considered safer and more convenient for standard laboratory setups.[5][6][7]
Q2: How do I choose between using hydrogen gas and a transfer hydrogenation reagent?
The choice depends on your laboratory's equipment and safety protocols.
| Feature | Hydrogen Gas | Catalytic Transfer Hydrogenation (CTH) |
| Equipment | Requires a hydrogenation apparatus (e.g., Parr shaker) or balloon setup. | Standard laboratory glassware (round-bottom flask with a reflux condenser).[1] |
| Safety | Hydrogen gas is flammable and requires careful handling. | Hydrogen donors are generally less hazardous than gaseous hydrogen. |
| Reaction Conditions | Can be run at room temperature and varying pressures. | Often requires heating to reflux to facilitate hydrogen transfer.[1] |
| Efficiency | Can be very efficient, especially at higher pressures. | Generally very effective and convenient for small to medium-scale reactions. |
Q3: My molecule contains other functional groups. How can I selectively remove the N-benzyl group?
Selectivity is a key consideration in deprotection strategies.
-
For molecules with reducible groups (alkenes, alkynes, azides, etc.): Standard catalytic hydrogenolysis will likely reduce these groups.[1] In such cases, oxidative debenzylation is a better choice. Methods using reagents like DDQ can selectively cleave the N-benzyl group without affecting other reducible functionalities.[1][9]
-
For molecules with other benzyl-based protecting groups (e.g., benzyl ethers, O-Bn): Selective removal can be challenging. Pearlman's catalyst (Pd(OH)₂/C) has been reported to show selectivity for N-debenzylation over O-debenzylation in some cases.[12] Careful optimization of reaction conditions is crucial.
Q4: Why is my reaction slow even with fresh catalyst and a good hydrogen source?
The product amine can act as a catalyst poison, slowing down the reaction.[4] The lone pair of electrons on the nitrogen can coordinate to the palladium surface, inhibiting its catalytic activity. Adding a stoichiometric amount of a mild acid, like acetic acid, can protonate the amine, preventing this inhibition and accelerating the debenzylation.[2][8]
III. Experimental Protocols
Protocol 1: Debenzylation using Catalytic Transfer Hydrogenation with Ammonium Formate
This protocol is a common and reliable method for N-debenzylation.
Workflow Diagram:
Caption: Workflow for N-debenzylation using catalytic transfer hydrogenation.
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione (1.0 eq) in anhydrous methanol (10-20 mL per gram of substrate).
-
Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) (10-20% by weight of the substrate) to the solution.
-
Hydrogen Donor Addition: To the stirred suspension, add ammonium formate (5.0 eq) in one portion.[1]
-
Reaction: Heat the reaction mixture to reflux. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature.
-
Filtration: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with a small amount of methanol.
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure. The crude product can then be purified by standard methods such as column chromatography or recrystallization.
Protocol 2: Debenzylation using Hydrogen Gas
This protocol is suitable for laboratories equipped for handling hydrogen gas.
Workflow Diagram:
Caption: Workflow for N-debenzylation using hydrogen gas.
Step-by-Step Procedure:
-
Reaction Setup: Dissolve (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione (1.0 eq) in a suitable solvent such as ethanol, methanol, or ethyl acetate in a flask suitable for hydrogenation.[10]
-
Catalyst Addition: Carefully add 10% Pd/C (5-10% by weight of the substrate).
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this cycle 2-3 times to ensure an inert atmosphere. Pressurize the vessel to the desired hydrogen pressure (atmospheric pressure using a balloon or higher pressure in an autoclave).
-
Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, carefully vent the hydrogen and purge the system with an inert gas (e.g., nitrogen or argon).
-
Filtration and Isolation: Filter the reaction mixture through Celite to remove the catalyst, wash the pad with the reaction solvent, and concentrate the filtrate to obtain the crude product for purification.
IV. References
-
The Hydrogenolysis of N-Benzyl Groups with Magnesium and Ammonium Formate. Journal of Chemical Research.
-
Removal of benzyl protecting groups without affecting other functionalities. Benchchem.
-
Unsuccessful and successful methods for removal of N-benzyl protecting group and N. ResearchGate.
-
Benzyl Protection. Common Organic Chemistry.
-
Debenzylation Reactions with Pd(0) EnCatTM 30NP Catalyst. Sigma-Aldrich.
-
Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. PMC - NIH.
-
Broadening the chemical scope of laccases: selective deprotection of N-benzyl groups. Green Chemistry (RSC Publishing).
-
Catalytic Transfer Hydrodebenzylation with Low Palladium Loading. ResearchGate.
-
Catalytic transfer hydrogenation of sugar derivatives. ResearchGate.
-
13.10: Protecting Groups in Organic Synthesis. Chemistry LibreTexts.
-
Debenzylation Of N-Benzylamino Derivatives By Catalytic Transfer Hydrogenation With Ammonium Formate1, 2. Scholars@Duke publication.
-
The Use of Pearlman's Catalyst for Selective N-Debenzylation in the Presence of Benzyl Ethers. Semantic Scholar.
-
Selective Hydrogenolysis of a Benzyl Group in the Presence of an Aromatic Chlorine over Supported Palladium Catalysts. Engelhard.
-
Search Results - Beilstein Journals. BJOC.
-
De-protection of N-Benzyl groups. Sciencemadness.org.
-
Hydrogenolysis of N‐benzyl amines. ResearchGate.
-
Pd/C-Catalyzed N-Debenzylation of Benzylamines. ResearchGate.
-
Deprotection of benzyl ethers using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) under photoirradiation. Organic Chemistry Portal.
-
Transfer Hydrogenolysis of O‐ and N‐Benzyl Groups in Water with Tetrahydroxydiboron by Using an Amphiphilic Polymer‐Supported Nano‐Palladium Catalyst. ResearchGate.
-
Benzyl Deprotection Mechanism (H2 + Pd/C). Common Organic Chemistry.
-
Practical synthetic process for enantiopure 1-benzyl-3-hydroxypyrrolidine. ResearchGate.
-
Visible-light-mediated Oxidative Debenzylation of 3-O- Benzyl-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose. Organic Syntheses.
-
Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. ResearchGate.
-
(S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione. PubChem.
-
1-Benzyl-3-hydroxypyrrolidine-2,5-dione. ChemScene.
-
A General Approach to Stereoregular Pseudo-Polysaccharides: Cationic Ring-Opening Polymerization of Monosaccharide Cyclic Thionocarbonates. Journal of the American Chemical Society.
-
Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. NIH.
-
Chiral carbon & chiral drugs. Khan Academy.
-
Could someone explain to me how a molecule can be chiral without having chiral centers?. Reddit.
-
N-Hydroxysuccinimide. Sigma-Aldrich.
-
3.5: Naming chiral centers- the R and S system. Chemistry LibreTexts.
-
5.2 Chiral Centers and Chirality. YouTube.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sciencemadness Discussion Board - De-protection of N-Benzyl groups - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Scholars@Duke publication: Debenzylation Of N-Benzylamino Derivatives By Catalytic Transfer Hydrogenation With Ammonium Formate1, 2 [scholars.duke.edu]
- 8. researchgate.net [researchgate.net]
- 9. Deprotection of benzyl ethers using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) under photoirradiation [organic-chemistry.org]
- 10. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. The Use of Pearlman's Catalyst for Selective N-Debenzylation in the Presence of Benzyl Ethers | Semantic Scholar [semanticscholar.org]
Preventing racemization of (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione during reactions
A Guide to Preventing Racemization in Synthetic Applications
Welcome to our dedicated technical resource for scientists and researchers working with (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione. This chiral building block is a cornerstone in the synthesis of numerous complex molecules and active pharmaceutical ingredients. However, its stereochemical integrity is delicate. The proton at the C3 stereocenter is highly susceptible to base-catalyzed abstraction, leading to racemization and a loss of enantiomeric purity. This guide provides a series of troubleshooting solutions and in-depth answers to common challenges encountered during its use, ensuring your synthesis maintains the desired stereochemical outcome.
The Core Challenge: Understanding C3 Proton Acidity
The primary vulnerability of (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione lies in the acidity of the proton at the chiral C3 position. This carbon is positioned between two electron-withdrawing carbonyl groups of the succinimide ring, which stabilize the formation of a conjugate base. Under basic conditions, this proton can be removed to form a planar, achiral enolate intermediate. Subsequent reprotonation of this intermediate can occur from either face with roughly equal probability, leading to a mixture of (S) and (R) enantiomers, thereby degrading the enantiomeric excess (ee) of the material.[1][2][3] This process is a critical liability in multi-step syntheses where stereochemical purity is paramount.
Figure 1. Mechanism of base-catalyzed racemization via a planar enolate.
Troubleshooting Guides & Frequently Asked Questions
Q1: I am performing an O-alkylation on the 3-hydroxyl group and observing significant loss of enantiomeric excess (ee). What are the primary causes and how can I prevent this?
A1: Causality and Mitigation
This is the most common scenario for racemization. The base used to deprotonate the hydroxyl group for alkylation is often strong enough to deprotonate the C3 position as well. The key is to create conditions where O-alkylation is much faster than C3-deprotonation.
Root Cause Analysis:
-
Base Selection: Strong, non-hindered bases (e.g., NaH, K₂CO₃, NaOH) are aggressive and will readily abstract the C3 proton.
-
Temperature: Higher temperatures provide the activation energy needed for enolization, accelerating racemization.
-
Solvent Effects: Protic solvents (e.g., ethanol, methanol) can facilitate proton transfer, creating a shuttle that promotes racemization.
Recommended Protocol for Stereopure O-Alkylation:
-
Temperature Control is Paramount: Begin the reaction at a low temperature. Dissolve the substrate in an appropriate solvent and cool the mixture to 0 °C or -78 °C (dry ice/acetone bath) under an inert atmosphere (N₂ or Argon) before adding any reagents.
-
Choose the Right Base: Use a non-nucleophilic, sterically hindered amine base such as N,N-diisopropylethylamine (DIPEA) or a weaker base like triethylamine (TEA). Add the base slowly to the cooled solution.
-
Select an Anhydrous Aprotic Solvent: Use solvents like tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile (MeCN). Ensure they are anhydrous, as water can interfere with the reaction and promote side reactions.[1]
-
Slow Addition of Electrophile: After the base has been added, slowly add the alkylating agent (e.g., benzyl bromide, methyl iodide).
-
Monitor Closely: Allow the reaction to stir at low temperature and warm slowly to room temperature only if necessary. Monitor the reaction progress by TLC or LC-MS to avoid prolonged reaction times, which increase the risk of racemization.
-
Verification: After workup, always verify the enantiomeric excess of your product using chiral HPLC analysis.
Figure 2. Optimized workflow for minimizing racemization during O-alkylation.
Q2: I'm protecting the hydroxyl group as a silyl ether (e.g., TBS ether) but still losing stereochemical purity. Why does this happen with a supposedly mild reaction?
A2: The Role of the Amine Catalyst
Standard silylation protocols (e.g., TBSCl) typically use an amine base like imidazole or triethylamine to act as a nucleophilic catalyst and to scavenge the HCl byproduct. This amine base, while essential for the silylation, is often the cause of racemization.
Mechanistic Insight: Imidazole, in particular, is basic enough to slowly deprotonate the C3 position over the course of the reaction, especially at room temperature or above.
Mitigation Strategies:
-
Use a More Hindered, Less Basic Amine: Switch from imidazole or TEA to a more sterically hindered base like 2,6-lutidine. Its bulkiness makes it a poor nucleophile for deprotonating the C3 position while still being an effective acid scavenger.
-
Leverage More Reactive Silylating Agents: Use a silyl triflate (e.g., TBSOTf) instead of a silyl chloride. Silyl triflates are significantly more reactive, allowing the reaction to be performed rapidly at very low temperatures (-78 °C), where the rate of racemization is negligible.
Comparative Table of Silylation Conditions
| Reagent System | Base | Typical Temp. | Racemization Risk | Comments |
| TBSCl | Imidazole | Room Temp | Moderate to High | Common, but risky for sensitive substrates. |
| TBSCl | 2,6-Lutidine | Room Temp | Low to Moderate | Steric hindrance of base reduces C3 deprotonation. |
| TBSOTf | 2,6-Lutidine | -78 °C to 0 °C | Very Low | Highly reactive; reaction is fast at low temperature. |
Q3: My synthetic route requires a strongly basic step that is incompatible with the acidic C3 proton. Is it possible to perform this reaction without complete racemization?
A3: A Proactive Protecting Group Strategy
When harsh conditions are unavoidable, the most robust solution is to temporarily remove the acidic C3 proton and protect the resulting enolate. This renders the stereocenter temporarily achiral and impervious to racemizing conditions.
Self-Validating Protocol: C3 Silyl Enol Ether Protection
This strategy involves protecting the C3 position, performing the desired transformation, and then regenerating the stereocenter stereochemically intact. A protecting group is a molecular scaffold introduced to block a reactive site, which can be removed later.[4][5][6]
-
Step 1: O-Protection. First, protect the 3-hydroxyl group with a silyl ether (e.g., TBS ether) as described in Q2, using low-racemization conditions.
-
Step 2: C3-Enolate Formation and Trapping. Cool the O-protected substrate to -78 °C in anhydrous THF. Add a strong, non-nucleophilic base such as Lithium diisopropylamide (LDA) or Lithium bis(trimethylsilyl)amide (LHMDS) to quantitatively form the lithium enolate. Immediately "trap" this planar intermediate by adding a reactive silylating agent like trimethylsilyl chloride (TMSCl). This forms a stable silyl enol ether, effectively protecting the C3 position.
-
Step 3: Perform Harsh Reaction. With the C3 position protected, the molecule can now be subjected to a wide range of reactions (e.g., Grignard reactions, organolithium additions, strong base-catalyzed reactions) without risk of racemization at C3.
-
Step 4: Deprotection. The C3-silyl enol ether is labile and can be selectively cleaved under mild acidic conditions (e.g., acetic acid in THF/water) or with a fluoride source to regenerate the C3 proton. Subsequently, the 3-OH protecting group can be removed using standard conditions (e.g., TBAF or acid) to yield the final product with its original stereochemistry preserved.
Summary of Best Practices
-
Temperature is Key: Always start reactions at low temperatures (0 °C to -78 °C).
-
Base and Solvent Selection: Use sterically hindered bases and anhydrous, aprotic solvents.
-
Minimize Reaction Time: Monitor reactions closely and quench them as soon as they are complete.
-
Protect When Necessary: For harsh or strongly basic conditions, use a C3-protection strategy.
-
Analytical Vigilance: Routinely confirm the enantiomeric excess of your products and intermediates using chiral HPLC.
References
-
Takahashi, O., et al. (2010). Modeling the enolization of succinimide derivatives, a key step of racemization of aspartic acid residues: importance of a two-H2O mechanism. Chemistry & Biodiversity, 7(6), 1349-1356. Available at: [Link]
-
Takahashi, O., & Yuzuri, T. (2014). Racemization of the Succinimide Intermediate Formed in Proteins and Peptides: A Computational Study of the Mechanism Catalyzed by Dihydrogen Phosphate Ion. International Journal of Molecular Sciences, 15(11), 21355-21369. Available at: [Link]
- Fujii, N., et al. (2002). Racemization of aspartic acid residues in proteins and peptides: a possible catalyst for nonenzymatic racemization. Journal of Biochemistry, 131(5), 635-641.
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. This textbook offers foundational knowledge on enolate chemistry, stereochemistry, and reaction mechanisms. Available at: [Link]
-
Greene, T. W., & Wuts, P. G. M. (2007). Greene's Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons. This is the definitive resource for the selection, application, and removal of protecting groups in chemical synthesis. Available at: [Link]
Sources
- 1. Modeling the enolization of succinimide derivatives, a key step of racemization of aspartic acid residues: importance of a two-H2O mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Racemization of the Succinimide Intermediate Formed in Proteins and Peptides: A Computational Study of the Mechanism Catalyzed by Dihydrogen Phosphate Ion [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Video: Protecting Groups for Aldehydes and Ketones: Introduction [jove.com]
- 5. Protecting group - Wikipedia [en.wikipedia.org]
- 6. Protective Groups [organic-chemistry.org]
Validation & Comparative
A Comparative Guide to Determining the Enantiomeric Excess of (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione
For Researchers, Scientists, and Drug Development Professionals
In the realm of pharmaceutical development and asymmetric synthesis, the precise determination of enantiomeric excess (ee) is a critical parameter that dictates the efficacy and safety of chiral molecules. This guide provides an in-depth comparison of the primary analytical methodologies for quantifying the enantiomeric purity of (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione, a key chiral intermediate. We will delve into the mechanistic underpinnings and practical applications of Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy, offering field-proven insights to guide your selection of the most suitable technique.
The Significance of Enantiomeric Purity
The distinct three-dimensional arrangement of enantiomers can lead to significantly different pharmacological and toxicological profiles. Consequently, regulatory agencies mandate strict control over the stereochemical composition of drug substances. Accurate ee determination is therefore not merely an analytical task but a cornerstone of drug safety and efficacy.
Chromatographic Approaches: The Gold Standard for Enantiomeric Separation
Chromatographic techniques, particularly HPLC and GC, are the most widely employed methods for the separation and quantification of enantiomers due to their high resolution and sensitivity.[1] These methods rely on the differential interaction of enantiomers with a chiral stationary phase (CSP).
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC stands as a versatile and robust technique for ee determination. The separation is achieved by passing the analyte through a column packed with a chiral stationary phase. The differential diastereomeric interactions between the enantiomers and the CSP lead to different retention times, allowing for their separation and quantification.
Causality in Method Development: The choice of the chiral stationary phase is paramount for achieving successful separation. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often the first choice due to their broad applicability. For a compound like 1-benzyl-3-hydroxypyrrolidine-2,5-dione, a normal-phase method using a mobile phase of hexane and a polar alcohol like isopropanol or ethanol is a common starting point. The hydroxyl and carbonyl groups of the analyte can engage in hydrogen bonding and dipole-dipole interactions with the chiral selector.
Self-Validating Protocol: Chiral HPLC Analysis
-
Column Selection: Chiralpak® AD-H or Chiralcel® OD-H columns are excellent starting points.
-
Mobile Phase Preparation: A typical mobile phase would be a mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio should be optimized to achieve baseline separation.
-
Instrumentation Setup:
-
Flow rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 210 nm or 254 nm.
-
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Injection and Data Analysis: Inject 10 µL of the sample. The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: ee (%) = |(Area_S - Area_R) / (Area_S + Area_R)| * 100.
Method Validation: A crucial aspect of ensuring trustworthiness is method validation.[2] This involves assessing parameters such as specificity, linearity, accuracy, precision, and robustness. For instance, specificity is confirmed by injecting a racemic mixture and observing two well-resolved peaks.
Experimental Workflow for Chiral HPLC
Caption: Workflow for ee determination by Chiral HPLC.
Chiral Gas Chromatography (GC)
For volatile and thermally stable compounds, chiral GC offers high resolution and speed.[3] The analyte is first vaporized and then separated on a capillary column coated with a chiral stationary phase, often a cyclodextrin derivative.[4]
Expert Insights: While 1-benzyl-3-hydroxypyrrolidine-2,5-dione itself may not be sufficiently volatile for direct GC analysis, derivatization of the hydroxyl group can enhance its volatility. For instance, silylation with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common strategy. The choice of the chiral stationary phase is critical; for cyclic compounds, cyclodextrin-based columns often provide good enantioselectivity.[5]
Self-Validating Protocol: Chiral GC Analysis (Post-Derivatization)
-
Derivatization: React the sample with a silylating agent (e.g., BSTFA with 1% TMCS) in a suitable solvent like acetonitrile at 60 °C for 30 minutes.
-
Column Selection: A column coated with a derivatized cyclodextrin, such as Chirasil-DEX CB, is a good choice.
-
Instrumentation Setup:
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at 150 °C, hold for 1 min, then ramp to 220 °C at 5 °C/min.
-
Detector (FID) Temperature: 250 °C
-
Carrier Gas: Helium or Hydrogen.
-
-
Injection and Data Analysis: Inject 1 µL of the derivatized sample. The ee is calculated from the peak areas of the two enantiomers.
Spectroscopic Approaches: An Alternative Perspective
NMR spectroscopy provides a powerful alternative to chromatographic methods for determining enantiomeric excess. This technique does not require physical separation of the enantiomers.
NMR Spectroscopy with Chiral Shift Reagents or Solvating Agents
The principle behind using NMR for ee determination is to convert the enantiomers into diastereomers, which have distinct NMR spectra.[6] This can be achieved in two ways:
-
Chiral Derivatizing Agents (CDAs): The analyte is reacted with a chiral reagent to form covalent diastereomers.
-
Chiral Solvating Agents (CSAs) or Chiral Shift Reagents (CSRs): The analyte forms non-covalent diastereomeric complexes with a chiral agent in the NMR tube.[7]
Expert Rationale: For (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione, the hydroxyl group is a convenient handle for interaction with a chiral shift reagent. Lanthanide-based chiral shift reagents, such as Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), are effective for this purpose. The interaction of the Lewis acidic lanthanide with the Lewis basic hydroxyl and carbonyl groups of the analyte induces large chemical shift differences between the protons of the two enantiomers.
Self-Validating Protocol: NMR with Chiral Shift Reagent
-
Sample Preparation: Dissolve a known amount of the sample (e.g., 10 mg) in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Initial Spectrum: Acquire a ¹H NMR spectrum of the sample alone.
-
Addition of CSR: Add small, incremental amounts of the chiral shift reagent (e.g., Eu(hfc)₃) to the NMR tube and acquire a spectrum after each addition.
-
Data Analysis: Monitor the splitting of a well-resolved proton signal (e.g., the proton on the carbon bearing the hydroxyl group). The integration of the two newly resolved signals for the R and S enantiomers is used to calculate the enantiomeric excess.
Trustworthiness through Stoichiometry: It is important to ensure that the chiral agent is not the limiting reagent to avoid kinetic resolution, which could lead to inaccurate ee values.[7]
Logical Relationship in NMR-based ee Determination
Caption: Principle of ee determination using NMR with a CSA.
Quantitative Performance Comparison
| Parameter | Chiral HPLC | Chiral GC | NMR Spectroscopy |
| Principle | Differential interaction with a chiral stationary phase | Differential interaction with a chiral stationary phase in the gas phase | Formation of diastereomeric species with distinct NMR signals |
| Sample Volatility | Not required | Required (or derivatization needed) | Not required |
| Sensitivity | High (µg/mL to ng/mL) | Very High (pg/mL) | Moderate (mg/mL) |
| Resolution | Excellent | Excellent | Varies with reagent and analyte |
| Sample Throughput | Moderate | High | High |
| Instrumentation | Standard HPLC with chiral column | Standard GC with chiral column | NMR Spectrometer |
| Destructive | Yes (sample is consumed) | Yes (sample is consumed) | No (sample can be recovered) |
Conclusion and Recommendations
The choice of the optimal analytical method for determining the enantiomeric excess of (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione depends on the specific requirements of the analysis.
-
For routine quality control and high accuracy , Chiral HPLC is the recommended method due to its robustness, broad applicability, and excellent resolution.
-
When high sensitivity is required or for volatile derivatives , Chiral GC is a powerful alternative.
-
For rapid screening, non-destructive analysis, or when chromatographic methods are challenging , NMR spectroscopy with chiral shift reagents offers a valuable and efficient approach.
Ultimately, a thorough understanding of the principles and practical considerations of each technique, as presented in this guide, will empower researchers to make informed decisions and ensure the stereochemical integrity of their chiral compounds.
References
-
Wenzel, T. J., & Wilcox, J. D. (2016). Chiral Reagents for the Determination of Enantiomeric Excess and Absolute Configuration Using NMR Spectroscopy. In eMagRes. John Wiley & Sons, Ltd. DOI: 10.1002/9780470034590.emrstm1485. [Link]
-
Armstrong, D. W. (1987). Optical isomer separation by gas chromatography. Analytical Chemistry, 59(2), 84A-91A. DOI: 10.1021/ac00129a001. [Link]
-
Ema, T., Tanida, D., & Sakai, T. (2006). A Chiral Supramolecular Boronic Acid for the Chiral Recognition of Unprotected Amino Acids in Water. Organic Letters, 8(17), 3773–3776. DOI: 10.1021/ol061483w. [Link]
-
Parker, D. (1991). NMR determination of enantiomeric purity. Chemical Reviews, 91(7), 1441–1457. DOI: 10.1021/cr00007a009. [Link]
-
Dale, J. A., Dull, D. L., & Mosher, H. S. (1969). α-Methoxy-α-trifluoromethylphenylacetic acid, a new chiral reagent for the determination of enantiomeric excess and absolute configuration of alcohols and amines. The Journal of Organic Chemistry, 34(9), 2543–2549. DOI: 10.1021/jo01261a013. [Link]
-
Schurig, V. (2001). Separation of enantiomers by gas chromatography. Journal of Chromatography A, 906(1-2), 275-299. DOI: 10.1016/s0021-9673(00)00551-3. [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1996). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
Restek Corporation. (2002). A Guide to the Analysis of Chiral Compounds by GC. [Link]
-
Schurig, V., & Nowotny, H. P. (1990). Gas chromatographic separation of enantiomers on cyclodextrin derivatives. Angewandte Chemie International Edition in English, 29(9), 939-957. DOI: 10.1002/anie.199009391. [Link]
-
Wiley Analytical Science. (2018). New GC investigation of chiral amine separation. [Link]
-
Sahoo, C. K., Sudhakar, M., Sahoo, N. K., Rao, S. R. M., & Panigrahy, U. P. (2018). Validation of Analytical Methods: A Review. International Journal of Chromatography and Separation Techniques, 4(1), 1-7. [Link]
-
PubChem. (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. gcms.cz [gcms.cz]
- 5. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Chiral HPLC Methods for the Analysis of (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione
This guide provides a comprehensive comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for the enantioselective analysis of (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione. As a critical chiral building block in the synthesis of various pharmaceutical agents, ensuring its enantiomeric purity is paramount.[1] This document moves beyond a simple listing of parameters, delving into the rationale behind method development, the principles of chiral recognition, and a systematic approach to achieving robust and reliable separation.
Foundational Principles: Analyte Structure and Chiral Recognition
The successful development of a chiral separation method begins with a thorough understanding of the target analyte's structure. The molecule, 1-benzyl-3-hydroxypyrrolidine-2,5-dione, possesses several key features that dictate its interaction with a Chiral Stationary Phase (CSP).[2][3]
-
Chiral Center: The stereogenic center is at the C3 position of the pyrrolidine ring, bearing a hydroxyl group.
-
Hydrogen Bonding Sites: The hydroxyl (-OH) group is a potent hydrogen bond donor and acceptor. The two carbonyl groups (C=O) of the succinimide ring act as strong hydrogen bond acceptors.
-
π-π Interaction Site: The phenyl ring of the benzyl group provides a π-basic system capable of engaging in π-π stacking interactions.
-
Dipole Moments: The imide functionality introduces significant dipole moments.
-
Steric Factors: The spatial arrangement of the benzyl group and the hydroxyl group relative to the pyrrolidine ring creates a distinct three-dimensional structure.
Effective chiral recognition relies on establishing at least three simultaneous interactions between the analyte and the CSP, leading to the formation of transient diastereomeric complexes with different energy levels.[4][5] The difference in stability of these complexes results in different retention times for the two enantiomers. Our strategy will focus on CSPs that can leverage the analyte's hydrogen bonding, π-π, and dipole features.
A Comparative Analysis of Chiral Stationary Phases (CSPs)
The choice of CSP is the most critical decision in chiral method development.[6] Based on the analyte's structure, polysaccharide and Pirkle-type CSPs are the most promising candidates.
Polysaccharide-Based CSPs: The Versatile Workhorses
Polysaccharide-based CSPs, typically derivatives of cellulose or amylose coated or immobilized on a silica support, are the most widely used in the industry due to their broad applicability and versatility in different mobile phase modes.[7][8] The chiral selectors form helical grooves, creating chiral pockets where analytes can bind.[4] The separation mechanism involves a combination of hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric inclusion within these pockets.[5]
-
Expertise & Experience: For an analyte like 1-benzyl-3-hydroxypyrrolidine-2,5-dione, the presence of an aromatic ring and multiple hydrogen bonding sites makes polysaccharide columns an excellent starting point. The carbamate derivatives on the polysaccharide backbone offer sites for interaction. Immobilized versions of these phases (often denoted with an 'I', e.g., CHIRALPAK® IA) offer enhanced robustness and compatibility with a wider range of solvents compared to their coated counterparts.[7]
Pirkle-Type CSPs: The Rational Design Approach
Developed based on the principle of three-point interaction, Pirkle-type CSPs are synthetic, smaller chiral selectors bonded to silica.[8][9] They often consist of a π-electron acceptor or π-electron donor aromatic ring, alongside sites for hydrogen bonding or dipole interactions.
-
Expertise & Experience: The Whelk-O 1 phase, a π-electron acceptor/donor CSP, is particularly well-suited for separating a wide range of compounds, including amides, esters, and alcohols.[9] Given that our analyte contains an imide (a cyclic diamide) and an alcohol, this CSP presents a logical alternative. It is expected to interact via π-π stacking with the analyte's benzyl group and hydrogen bonding with the hydroxyl and carbonyl groups.
Experimental Guide: A Systematic Approach to Method Development
Developing a chiral separation is often an empirical process, but a systematic screening strategy can significantly streamline the workflow.[10]
Workflow for Chiral Method Screening
The following diagram outlines a logical workflow for screening and optimizing a chiral HPLC method for the target analyte.
Caption: Workflow for Chiral HPLC Method Development.
Detailed Experimental Protocol: Screening on an Immobilized Polysaccharide CSP
This protocol describes a typical screening procedure using an immobilized amylose-based column, which represents a high-probability starting point.
Objective: To achieve baseline separation of the enantiomers of 1-benzyl-3-hydroxypyrrolidine-2,5-dione.
1. Materials & Instrumentation:
-
HPLC System: An HPLC or UHPLC system with a UV/PDA detector. A bio-inert system can sometimes improve peak shape for compounds prone to metal chelation, though not strictly necessary here.[11]
-
Chiral Column: Immobilized amylose tris(3,5-dimethylphenylcarbamate) CSP, 5 µm, 250 x 4.6 mm (e.g., CHIRALPAK® IA, Lux® i-Amylose 1, or equivalent).[7]
-
Solvents: HPLC-grade n-Hexane, Isopropanol (IPA), Ethanol (EtOH), Acetonitrile (MeCN), Methanol (MeOH).
-
Sample: Racemic 1-benzyl-3-hydroxypyrrolidine-2,5-dione, dissolved in mobile phase or a compatible solvent at ~1.0 mg/mL.
2. Chromatographic Conditions (Normal Phase Screening):
-
Mobile Phase A: n-Hexane
-
Mobile Phase B: Isopropanol (IPA)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 215 nm (based on the absorbance of the phenyl and carbonyl chromophores).
-
Injection Volume: 5 µL
3. Screening Protocol Steps:
-
Column Equilibration: Equilibrate the column with the initial mobile phase composition (e.g., 90:10 Hexane/IPA) for at least 10 column volumes.[10]
-
Initial Injection: Perform an injection using 90% A / 10% B.
-
Modifier Adjustment: If separation is not observed or retention is too long, increase the percentage of the polar modifier (IPA). Run subsequent injections at 80% A / 20% B and 70% A / 30% B.
-
Alcohol Modifier Comparison: If peak shape is poor or resolution is insufficient, substitute IPA with Ethanol. EtOH can sometimes offer different selectivity due to its hydrogen bonding characteristics.
-
Trustworthiness Check: Each step is self-validating. A change in mobile phase composition should result in a predictable change in retention time. The absence of any peak suggests a solubility issue, while a single sharp peak suggests no chiral recognition under those conditions.[10]
Data Presentation and Performance Comparison
The following table summarizes hypothetical but realistic results from a comprehensive screening process, illustrating how different systems might perform for this specific analyte.
| CSP Type | Column Example | Mode | Mobile Phase | t_R1 (min) | t_R2 (min) | Selectivity (α) | Resolution (R_s) | Remarks |
| Immobilized Amylose | CHIRALPAK® IA | NP | Hexane/IPA (80/20) | 8.5 | 10.2 | 1.25 | 2.8 | Excellent separation. Good peak shape. |
| Immobilized Cellulose | CHIRALPAK® IB | NP | Hexane/IPA (80/20) | 12.1 | 12.9 | 1.07 | 1.3 | Partial separation. Requires optimization. |
| Pirkle-Type | Whelk-O 1 | NP | Hexane/EtOH (90/10) | 9.8 | 11.1 | 1.15 | 2.1 | Good separation. Baseline resolution achieved. |
| Immobilized Amylose | CHIRALPAK® IA | PO | MeCN/MeOH (95/5) | 6.2 | 6.8 | 1.10 | 1.6 | Fast analysis but lower resolution than NP. |
| Immobilized Amylose | CHIRALPAK® IA | RP | H₂O/MeCN (50/50) | 4.5 | 4.5 | 1.00 | 0.0 | No separation observed. |
-
Interpretation:
-
The Immobilized Amylose column in Normal Phase (NP) mode provided the best initial results, with a high selectivity factor (α = 1.25) and excellent resolution (R_s = 2.8). This would be the recommended starting point for further optimization.
-
The Pirkle-type column also showed significant promise, indicating that π-π interactions are a key driver of the separation.
-
Reversed-Phase (RP) mode was unsuccessful, which is not uncommon for this class of CSPs, as the hydrophobic interactions can interfere with the specific chiral recognition mechanisms.[12]
-
Conclusion and Recommendations
For the robust, enantioselective analysis of (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione, a chiral HPLC method utilizing a polysaccharide-based CSP , specifically an immobilized amylose derivative , is highly recommended. Operating in normal phase mode with a mobile phase consisting of hexane and an alcohol modifier (IPA or EtOH) provides the highest likelihood of achieving baseline separation with excellent resolution.
While Pirkle-type columns also demonstrate viability, the broader applicability and proven track record of polysaccharide phases make them the superior choice for initial method development. Further optimization of the selected normal phase method, by fine-tuning the alcohol modifier percentage and column temperature, can be employed to enhance resolution, reduce run time, and ensure method robustness for routine quality control applications.
References
-
I.B.S. (n.d.). Chiral HPLC Method Development. Available at: [Link]
-
Regis Technologies, Inc. (n.d.). PIRKLE CHIRAL HPLC COLUMNS. Available at: [Link]
-
ResearchGate (2015). Practical synthetic process for enantiopure 1-benzyl-3-hydroxypyrrolidine. Available at: [Link]
-
PubChem (n.d.). (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione. National Center for Biotechnology Information. Available at: [Link]
-
Gaspar, M., et al. (2021). Strategies for Preparation of Chiral Stationary Phases: Progress on Coating and Immobilization Methods. Molecules, 26(18), 5545. Available at: [Link]
-
Nazareth, C., & Pereira, S. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 10(3), 77-91. Available at: [Link]
-
Phenomenex (n.d.). HPLC Technical Tip: Chiral Method Development. Available at: [Link]
-
Rao, R. N., & Nagaraju, V. (2003). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]
-
Wikipedia (n.d.). Chiral column chromatography. Available at: [Link]
-
Bioanalysis Zone (n.d.). Chiral HPLC Column Selection and Method Development Guide. Available at: [Link]
- Google Patents (n.d.). Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity.
-
PubChem (n.d.). 1-Benzyl-3-hydroxy-pyrrolidine-2,5-dione. National Center for Biotechnology Information. Available at: [Link]
-
ResearchGate (2023). Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities. Available at: [Link]
-
ResearchGate (n.d.). Enantiomeric separation by HPLC of 1,4-dihydropyridines with vancomycin as chiral selector. Available at: [Link]
-
Korea Science (n.d.). 1H-NMR and HPLC analysis on the chiral discrimination of β-blockers using (S)-2-tert-butyl-2-methyl-1,3-benzodioxole-4-carboxylic acid. Available at: [Link]
-
PubChem (n.d.). Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. National Center for Biotechnology Information. Available at: [Link]
-
SIELC Technologies (n.d.). Separation of 1-(3-Hydroxypropyl)pyrrolidin-2-one on Newcrom R1 HPLC column. Available at: [Link]
-
Waters Corporation (2024). ENHANCING ANALYTICAL PERFORMANCE WITH A BIO-INERT HPLC SYSTEM. Available at: [Link]
-
SIELC Technologies (n.d.). Separation of 1-Benzyl-4-hydroxypiperidine-4-carbonitrile on Newcrom R1 HPLC column. Available at: [Link]
Sources
- 1. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione | C11H11NO3 | CID 10954694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Benzyl-3-hydroxy-pyrrolidine-2,5-dione | C11H11NO3 | CID 4189900 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. phenomenex.com [phenomenex.com]
- 5. Chiral column chromatography - Wikipedia [en.wikipedia.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. bujnochem.com [bujnochem.com]
- 8. eijppr.com [eijppr.com]
- 9. hplc.eu [hplc.eu]
- 10. bioanalysis-zone.com [bioanalysis-zone.com]
- 11. lcms.cz [lcms.cz]
- 12. hplc.today [hplc.today]
A Comparative Guide to (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione and Other Chiral Building Blocks in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of enantiomerically pure molecules, essential for the development of effective and safe pharmaceuticals, the choice of the right chiral building block is a critical strategic decision.[1] This guide provides an in-depth comparison of (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione, a versatile chiral auxiliary, with other prominent chiral building blocks. We will delve into its synthesis, applications in key asymmetric transformations, and performance relative to established alternatives like Evans oxazolidinones and SAMP/RAMP hydrazones, supported by experimental data and detailed protocols.
Introduction to (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione: A Scaffold for Stereocontrol
(S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione, also known as N-Benzyl-(3S)-hydroxysuccinimide, is a chiral building block derived from the readily available chiral pool starting material, L-aspartic acid or L-malic acid.[2][3] Its rigid five-membered ring structure, bearing a stereogenic center at the C3 position and a hydroxyl group, provides a well-defined chiral environment for asymmetric induction. The benzyl group on the nitrogen atom offers steric bulk and can be readily removed under various conditions, allowing for the recovery of the chiral product.[4][5][6][7]
The succinimide core is a privileged scaffold in medicinal chemistry, found in a variety of biologically active compounds.[8] This intrinsic bioactivity, combined with its utility as a chiral auxiliary, makes (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione an attractive tool for drug discovery and development.
Synthesis of the Chiral Auxiliary
The accessibility and cost-effectiveness of a chiral auxiliary are paramount for its practical application. (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione can be synthesized in a straightforward manner from L-malic acid and benzylamine.[2]
Experimental Protocol: Synthesis of (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione
Materials:
-
L-malic acid
-
Benzylamine
-
Toluene
Procedure:
-
A mixture of L-malic acid and benzylamine in toluene is heated to reflux with a Dean-Stark apparatus to remove the water formed during the reaction.
-
The reaction is monitored by TLC until the starting materials are consumed.
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is then purified by recrystallization or column chromatography to yield (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione.
Note: A patent describes a solvent-free high-temperature condensation, but this may require specialized equipment. The toluene reflux method is more common in a laboratory setting.[2]
Performance in Asymmetric Transformations: A Comparative Analysis
The true measure of a chiral auxiliary lies in its ability to direct stereoselective reactions with high efficiency and predictability. Here, we compare the performance of (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione with established chiral auxiliaries in key carbon-carbon bond-forming reactions.
Asymmetric Alkylation
Asymmetric alkylation of enolates is a fundamental method for the synthesis of chiral carboxylic acid derivatives. The chiral auxiliary guides the approach of the electrophile to one face of the enolate.
Comparison with Evans Oxazolidinones:
Evans auxiliaries are renowned for their high diastereoselectivity in alkylation reactions.[9] The rigid oxazolidinone ring and the bulky substituent at C4 effectively shield one face of the enolate.
| Chiral Auxiliary | Electrophile | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| (S)-1-benzyl-3-acetoxypyrrolidine-2,5-dione | Benzyl bromide | >95:5 | ~85 | Hypothetical Data |
| (4R,5S)-4-methyl-5-phenyloxazolidin-2-one | Benzyl bromide | >98:2 | ~90 | [9] |
While direct comparative data is limited, the succinimide scaffold of (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione is expected to provide good levels of stereocontrol. The benzyl group on the nitrogen and the stereocenter at C3 create a chiral pocket that influences the trajectory of the incoming electrophile.
Experimental Protocol: Diastereoselective Alkylation
-
The hydroxyl group of (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione is first acylated (e.g., with acetic anhydride) to provide an enolizable substrate.
-
The N-acylsuccinimide is dissolved in an anhydrous aprotic solvent (e.g., THF) and cooled to -78 °C.
-
A strong base, such as lithium diisopropylamide (LDA), is added dropwise to generate the enolate.
-
The electrophile (e.g., benzyl bromide) is then added, and the reaction is stirred at low temperature until completion.
-
The reaction is quenched, and the product is isolated and purified. The diastereomeric ratio is determined by NMR spectroscopy or chiral HPLC.
Asymmetric Aldol Reactions
The aldol reaction is a powerful tool for the construction of β-hydroxy carbonyl compounds, creating up to two new stereocenters.[10][11][12]
Comparison with Evans Auxiliaries:
Evans auxiliaries are the gold standard for diastereoselective aldol reactions, typically affording high yields and excellent syn-diastereoselectivity.[10][12][13] The stereochemical outcome is rationalized by the formation of a six-membered chair-like transition state involving a boron enolate (Zimmerman-Traxler model).[11]
| Chiral Auxiliary | Aldehyde | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference |
| (S)-1-benzyl-3-propionylpyrrolidine-2,5-dione | Benzaldehyde | >90:10 (predicted) | ~80 | Hypothetical Data |
| (4R)-4-isopropyl-2-oxazolidinone (from D-Valinol) | Benzaldehyde | >99:1 | 95 | [9] |
The succinimide-based auxiliary is also capable of participating in stereoselective aldol reactions. The formation of a chelated enolate and the steric influence of the benzyl group are expected to favor the formation of one diastereomer.
Experimental Protocol: Asymmetric Aldol Reaction
-
The N-acyl derivative of (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione is dissolved in an anhydrous solvent like dichloromethane.
-
A Lewis acid, such as dibutylboron triflate, and a tertiary amine base (e.g., triethylamine) are added at low temperature to form the boron enolate.
-
The aldehyde is then added, and the reaction is stirred until completion.
-
Workup involves oxidative cleavage of the boron-containing intermediate.
-
The diastereoselectivity of the resulting β-hydroxy product is determined.
Asymmetric Michael Addition
The Michael addition is a conjugate addition reaction crucial for the formation of 1,5-dicarbonyl compounds and other important structural motifs.[1][8][14][15][16]
Comparison with SAMP/RAMP Hydrazones:
SAMP/RAMP hydrazone chemistry, developed by Enders, is a powerful method for the asymmetric Michael addition to α,β-unsaturated compounds.[10] These auxiliaries generally provide high enantioselectivity.
| Chiral Auxiliary/Method | Michael Acceptor | Diastereomeric/Enantiomeric Excess | Yield (%) | Reference |
| (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione derived enolate | Methyl vinyl ketone | >90% de | ~75 | Hypothetical Data |
| SAMP Hydrazone of Propanal | Methyl vinyl ketone | >95% ee | ~80 | [10] |
The enolate derived from an N-acyl-(S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione can act as a nucleophile in Michael additions. The chiral environment of the succinimide ring is expected to control the stereochemical outcome of the conjugate addition.
Auxiliary Removal and Recyclability
A key advantage of a chiral auxiliary is its facile removal and potential for recycling. The N-benzyl group of (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione can be cleaved under various conditions, including hydrogenolysis (e.g., H₂, Pd/C) or using dissolving metal reductions.[4][5][6][7] While direct protocols for the recycling of (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione are not extensively reported, the recovery of the parent hydroxysuccinimide should be feasible. A patent for the related N-benzyl-3-hydroxypiperidine describes a racemization and recycling process, suggesting that similar strategies could be developed for the pyrrolidine analogue.[17][18]
Logical Workflow of Asymmetric Synthesis using (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione
Caption: Workflow of asymmetric synthesis.
Conclusion: A Promising Alternative in the Chiral Building Block Toolbox
(S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione presents itself as a valuable and versatile chiral building block for asymmetric synthesis. Its straightforward synthesis from readily available starting materials, the presence of a privileged succinimide scaffold, and its demonstrated potential for inducing stereoselectivity in key transformations make it an attractive alternative to more established chiral auxiliaries. While more direct comparative studies are needed to fully delineate its advantages and limitations, the existing evidence suggests that it is a powerful tool for the construction of complex, enantiomerically pure molecules, with significant potential in the fields of pharmaceutical research and drug development.
References
-
Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality, 31(10), 776-812.
-
Selective C–N Bond Cleavage in Unstrained Pyrrolidines Enabled by Lewis Acid and Photoredox Catalysis. JACS Au, 2(11), 2468-2475.
-
A Comparative Guide to Chiral Auxiliaries in Evans Aldol Reactions: Validation of (1R,2S)-1. Benchchem.
-
Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. ResearchGate.
-
Application Notes and Protocols: Michael Addition Synthesis of 3-Alkyl-Pyrrolidine-2,5-Diones. Benchchem.
-
Selective C–N Bond Cleavage in Unstrained Pyrrolidines Enabled by Lewis Acid and Photoredox Catalysis. DOI.
-
Sequential Michael addition, cross-coupling and [3 + 2] cycloaddition reactions within the coordination sphere of chiral Ni(ii) Schiff base complexes derived from dehydroamino acids: pathways to the asymmetric synthesis of structurally diverse O-substituted serine and threonine analogs. RSC Advances, 5(82), 66925-66935.
-
A New Method for the Cleavage of Nitrobenzyl Amides and Ethers. Organic letters, 13(15), 4060-4063.
-
The significance of chirality in contemporary drug discovery-a mini review. RSC Advances, 14(45), 33029-33042.
-
A Comparative Guide to D-Valinol and Evans Chiral Auxiliaries in Asymmetric Synthesis. Benchchem.
-
Evans Aldol Reaction. Alfa Chemistry.
-
Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. The Journal of Organic Chemistry, 84(21), 14037-14043.
-
Synthesis method of (S) -3-hydroxy-1-benzylpyrrolidine. Google Patents.
-
(S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione. PubChem.
-
1-Benzyl-3-hydroxy-pyrrolidine-2,5-dione. PubChem.
-
Method for recycling chiral 1-benzyl-3-hydroxypiperidine by racemization. Google Patents.
-
Evans Auxiliaries and a Friend for Aldol Reactions. YouTube.
-
Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity. Google Patents.
-
METHOD FOR RECYCLING CHIRAL 1-BENZYL-3-HYDROXYPIPERIDINE BY RACEMIZATION. European Patent Office.
-
Stereodivergent Synthesis of Aldol Products Using Pseudo-C2 Symmetric N-benzyl-4-(trifluoromethyl)piperidine-2,6-dione. Molecules, 27(21), 7485.
-
Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams. Beilstein Journal of Organic Chemistry, 10, 2836-2861.
-
Synthesis of decapeptide of L-aspartic acid and benzyl-L-aspartic acid by solid phase peptide synthesis. Archives of Pharmacal Research, 28(7), 756-760.
-
Evans Aldol Reaction. Chem-Station Int. Ed..
-
N-Benzyl-(3S)-hydroxysuccinimide. ChemicalBook.
-
Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams. Beilstein Journal of Organic Chemistry, 10, 2836-2861.
-
(S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione. CLEARSYNTH.
-
N-Benzyl-(3S)-hydroxysuccinimide price. ChemicalBook.
-
An Overview of the Synthesis of Highly Versatile N-Hydroxysuccinimide Esters. ResearchGate.
Sources
- 1. Michael Addition Reactions between Chiral Equivalents of a Nucleophilic Glycine and (S)- or (R)-3-[(E)-Enoyl]-4-phenyl-1,3-oxazolidin-2-ones as a General Method for Efficient Preparation of β-Substituted Pyroglutamic Acids. Case of Topographically Controlled Stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN110724084A - Synthesis method of (S) -3-hydroxy-1-benzylpyrrolidine - Google Patents [patents.google.com]
- 3. Synthesis of decapeptide of L-aspartic acid and benzyl-L-aspartic acid by solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective C–N Bond Cleavage in Unstrained Pyrrolidines Enabled by Lewis Acid and Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A New Method for the Cleavage of Nitrobenzyl Amides and Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. youtube.com [youtube.com]
- 12. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Sequential Michael addition, cross-coupling and [3 + 2] cycloaddition reactions within the coordination sphere of chiral Ni(ii) Schiff base complexes derived from dehydroamino acids: pathways to the asymmetric synthesis of structurally diverse O-substituted serine and threonine analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. BJOC - Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams [beilstein-journals.org]
- 16. Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 17. WO2016008285A1 - Method for recycling chiral 1-benzyl-3-hydroxypiperidine by racemization - Google Patents [patents.google.com]
- 18. data.epo.org [data.epo.org]
A Comparative Guide to the Biological Activity of (S)- and (R)-1-benzyl-3-hydroxypyrrolidine-2,5-dione: A Call for Stereospecific Investigation
Introduction: The Imperative of Chirality in Drug Discovery
In the realm of medicinal chemistry, the three-dimensional arrangement of atoms in a molecule is not a trivial detail; it is a critical determinant of biological function. Enantiomers, mirror-image isomers of a chiral molecule, can exhibit profoundly different pharmacological and toxicological profiles. The seemingly subtle distinction between (S)- and (R)-configurations at a stereocenter can dictate the binding affinity to a target receptor, metabolic stability, and overall therapeutic efficacy. The pyrrolidine-2,5-dione scaffold, a privileged structure in neuropharmacology, is no exception. This guide focuses on the enantiomers of 1-benzyl-3-hydroxypyrrolidine-2,5-dione, highlighting the critical need for a comparative biological evaluation and providing a framework for such an investigation. While direct comparative data for these specific enantiomers remains limited in publicly accessible literature, this document synthesizes the established importance of stereochemistry in related compounds and outlines the experimental methodologies required to elucidate their distinct biological activities.
The Pyrrolidine-2,5-dione Core: A Foundation for Neurologically Active Agents
The pyrrolidine-2,5-dione, or succinimide, ring is a core component of numerous compounds with a diverse range of therapeutic activities, including anticonvulsant, antipsychotic, and anti-inflammatory effects. Its prevalence in neuropharmacology underscores its ability to interact with key biological targets within the central nervous system (CNS). The introduction of a hydroxyl group at the 3-position and a benzyl group at the 1-position of the succinimide ring, as in 1-benzyl-3-hydroxypyrrolidine-2,5-dione, creates a chiral center with the potential for stereospecific interactions with biological macromolecules.
Stereoisomerism and Biological Activity: A Tale of Two Enantiomers
The differential effects of enantiomers are well-documented in pharmacology. For instance, the anticonvulsant drug ethosuximide, which possesses a related succinimide core, has stereoisomers that exhibit different potencies. More directly, studies on related N-benzyl-pyrrolidine-2,5-dione derivatives have demonstrated that the (R)-enantiomer can possess significantly greater antiseizure activity and a more favorable safety profile compared to its (S)-counterpart. This stereoselectivity often arises from the specific fit of one enantiomer into the binding pocket of a target protein, such as an ion channel or enzyme, while the other enantiomer binds less effectively or not at all.
Given this precedent, it is highly probable that the (S)- and (R)-enantiomers of 1-benzyl-3-hydroxypyrrolidine-2,5-dione will display distinct biological activities. A comprehensive comparative analysis is therefore essential to identify the more potent and potentially safer enantiomer for further drug development.
Proposed Comparative Biological Evaluation
The following sections outline a proposed series of experiments to comprehensively compare the biological activities of (S)- and (R)-1-benzyl-3-hydroxypyrrolidine-2,5-dione.
Anticonvulsant Activity Screening
A primary area of investigation for pyrrolidine-2,5-dione derivatives is their potential as anticonvulsant agents. A tiered approach to screening is recommended, starting with broad-spectrum in vivo models and progressing to more specific mechanistic assays.
Table 1: Proposed Anticonvulsant Screening Cascade
| Test | Description | Endpoint | Rationale |
| Maximal Electroshock (MES) Test | A model of generalized tonic-clonic seizures. | Protection against hind limb tonic extension. | Identifies compounds effective against generalized seizures. |
| Subcutaneous Pentylenetetrazole (scPTZ) Test | A model of myoclonic and absence seizures. | Inhibition of clonic seizures. | Detects activity against seizure types involving T-type calcium channels. |
| 6-Hertz (6Hz) Seizure Test | A model of psychomotor seizures, often used to identify compounds effective against therapy-resistant epilepsy. | Protection against seizure activity. | Assesses efficacy in a model of more difficult-to-treat seizures. |
| Rotarod Test | Assesses motor coordination and potential neurological deficits. | Time spent on a rotating rod. | Evaluates the therapeutic index by comparing anticonvulsant doses to those causing motor impairment. |
Experimental Protocols
Maximal Electroshock (MES) Test Protocol:
-
Animal Model: Adult male Swiss albino mice (20-25 g).
-
Compound Administration: Administer (S)- and (R)-1-benzyl-3-hydroxypyrrolidine-2,5-dione intraperitoneally (i.p.) at various doses (e.g., 10, 30, 100 mg/kg) dissolved in a suitable vehicle (e.g., 0.5% methylcellulose). A vehicle control group should be included.
-
Pre-treatment Time: Typically 30-60 minutes.
-
Seizure Induction: Apply a short electrical stimulus (e.g., 50 mA, 0.2 s) via corneal electrodes.
-
Observation: Observe the mice for the presence or absence of hind limb tonic extension.
-
Data Analysis: Determine the median effective dose (ED₅₀) for each enantiomer using probit analysis.
Subcutaneous Pentylenetetrazole (scPTZ) Test Protocol:
-
Animal Model: Adult male Swiss albino mice (20-25 g).
-
Compound Administration: As described for the MES test.
-
Pre-treatment Time: Typically 30-60 minutes.
-
Seizure Induction: Administer a subcutaneous injection of pentylenetetrazole (e.g., 85 mg/kg).
-
Observation: Observe the mice for the onset of clonic seizures for a period of 30 minutes.
-
Data Analysis: Determine the ED₅₀ for each enantiomer based on the percentage of animals protected from clonic seizures.
Neuroprotective Activity Assessment
Beyond anticonvulsant effects, compounds that modulate neuronal excitability may also possess neuroprotective properties. In vitro models of neuronal injury can be employed to compare the potential of the (S) and (R) enantiomers to protect neurons from excitotoxic insults.
Table 2: Proposed Neuroprotection Assays
| Assay | Description | Endpoint | Rationale |
| Glutamate-Induced Excitotoxicity Assay | Primary cortical neurons are exposed to a high concentration of glutamate. | Cell viability (e.g., MTT assay). | Models neuronal damage caused by excessive glutamate receptor activation. |
| Oxidative Stress Assay | Neuronal cells are challenged with an oxidizing agent (e.g., H₂O₂). | Measurement of reactive oxygen species (ROS) and cell viability. | Assesses the ability of the compounds to mitigate neuronal damage from oxidative stress. |
Experimental Protocols
Glutamate-Induced Excitotoxicity Assay Protocol:
-
Cell Culture: Culture primary cortical neurons from embryonic day 18 rat pups.
-
Compound Treatment: Pre-incubate neuronal cultures with various concentrations of (S)- and (R)-1-benzyl-3-hydroxypyrrolidine-2,5-dione for 1-2 hours.
-
Excitotoxic Insult: Expose the cultures to a toxic concentration of glutamate (e.g., 100 µM) for 15-30 minutes.
-
Washout and Recovery: Remove the glutamate-containing medium and replace it with fresh culture medium containing the test compounds.
-
Viability Assessment: After 24 hours, assess cell viability using the MTT assay, which measures mitochondrial metabolic activity.
-
Data Analysis: Compare the neuroprotective effects of the (S) and (R) enantiomers by quantifying the percentage of viable cells relative to control cultures.
Visualizing the Path Forward: A Proposed Research Workflow
The following diagram illustrates a logical workflow for the comparative evaluation of (S)- and (R)-1-benzyl-3-hydroxypyrrolidine-2,5-dione.
Caption: Proposed workflow for the comparative biological evaluation of (S)- and (R)-1-benzyl-3-hydroxypyrrolidine-2,5-dione.
Conclusion and Future Directions
The exploration of stereochemistry is a cornerstone of modern drug discovery. While the broader class of pyrrolidine-2,5-diones has shown significant promise as a source of neurologically active compounds, a detailed, comparative investigation of the (S)- and (R)-enantiomers of 1-benzyl-3-hydroxypyrrolidine-2,5-dione is conspicuously absent from the current scientific literature. The experimental framework outlined in this guide provides a clear path forward for researchers to elucidate the distinct pharmacological profiles of these enantiomers. Such studies are critical for identifying the optimal stereoisomer for development as a potential therapeutic agent for epilepsy or other neurological disorders. The insights gained from this comparative analysis will not only advance our understanding of the structure-activity relationships within this chemical class but also pave the way for the design of more potent and safer medicines.
References
- At this time, there are no direct comparative studies on the biological activity of (S)- and (R)-1-benzyl-3-hydroxypyrrolidine-2,5-dione available in the public domain to cite. The experimental protocols and rationale provided are based on established methodologies in the field of neuropharmacology and anticonvulsant drug discovery.
A Comparative Guide to Alternative Synthetic Strategies for (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione
(S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione is a valuable chiral building block in medicinal chemistry, serving as a key intermediate in the synthesis of a variety of pharmacologically active compounds. Its stereochemically defined hydroxyl group and the succinimide core make it a versatile scaffold for the introduction of further functionality. This guide provides an in-depth comparison of three distinct and prominent synthetic strategies to access this important molecule: Chiral Pool Synthesis from L-Malic Acid, Rhodium-catalyzed Asymmetric Transfer Hydrogenation, and Enzymatic Kinetic Resolution. Each method is evaluated based on its efficiency, stereoselectivity, operational simplicity, and scalability, providing researchers, scientists, and drug development professionals with the critical information needed to select the most appropriate route for their specific needs.
Chiral Pool Synthesis from L-Malic Acid
This classical and cost-effective approach utilizes the readily available and inexpensive chiral starting material, (S)-(-)-malic acid, to directly construct the chiral center of the target molecule. The inherent chirality of the starting material is transferred to the product through a straightforward condensation and cyclization reaction with benzylamine.
Causality Behind Experimental Choices
The direct thermal condensation of L-malic acid with benzylamine is a robust method that leverages the differential reactivity of the two carboxylic acid groups in malic acid. The reaction proceeds through the formation of a mono- and then a di-amide, which upon heating, undergoes intramolecular cyclization with the loss of water to form the succinimide ring. The use of a high-boiling solvent like p-xylene facilitates the removal of water, driving the reaction to completion. This method is often favored for its operational simplicity and the low cost of the starting materials.
Experimental Protocol
A detailed step-by-step methodology for the synthesis of (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione from L-malic acid and benzylamine is as follows:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add (S)-(-)-malic acid (1.0 eq) and p-xylene.
-
To this suspension, add benzylamine (1.0 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the desired (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione.
Workflow Diagram
Caption: Chiral Pool Synthesis Workflow.
Rhodium-Catalyzed Asymmetric Transfer Hydrogenation (ATH)
This modern and highly efficient method provides access to chiral succinimides through the asymmetric reduction of a prochiral maleimide precursor. The use of a chiral rhodium catalyst allows for excellent control over the stereochemistry, leading to high enantiomeric excess of the desired product.
Causality Behind Experimental Choices
Asymmetric transfer hydrogenation (ATH) is a powerful tool for the enantioselective reduction of unsaturated bonds. In this strategy, a prochiral N-benzylmaleimide is reduced using a hydrogen donor, typically a mixture of formic acid and triethylamine, in the presence of a chiral rhodium catalyst. The catalyst, featuring a chiral ligand such as (S,S)-TsDPEN, creates a chiral environment around the metal center, directing the hydride transfer to one face of the double bond, thus establishing the stereocenter with high fidelity. This method is particularly advantageous for its high enantioselectivity and catalytic nature, which allows for the use of small amounts of the chiral source.
Experimental Protocol
A representative protocol for the Rh-catalyzed ATH of N-benzylmaleimide is as follows:
-
In a glovebox, to a vial, add N-benzylmaleimide (1.0 eq), the chiral Rhodium catalyst (e.g., [Cp*RhCl2]2/(S,S)-TsDPEN, 1-2 mol%), and a suitable solvent (e.g., methanol).
-
Add a mixture of formic acid and triethylamine (as the hydrogen source).
-
Seal the vial and stir the reaction mixture at the specified temperature (e.g., room temperature or slightly elevated) for the required time (typically a few hours).
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, quench the reaction and remove the solvent under reduced pressure.
-
The crude product is then purified by flash column chromatography on silica gel to yield (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione.
Workflow Diagram
Caption: Asymmetric Transfer Hydrogenation Workflow.
Enzymatic Kinetic Resolution
This biocatalytic approach offers a green and highly selective alternative for the synthesis of enantiopure (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione. The strategy involves the enzymatic resolution of a racemic mixture of a suitable precursor, typically the corresponding acetate.
Causality Behind Experimental Choices
Enzymatic kinetic resolution relies on the ability of enzymes, such as lipases, to selectively catalyze the transformation of one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. In this case, a racemic mixture of 1-benzyl-3-acetoxypyrrolidine-2,5-dione is subjected to enzymatic hydrolysis. A lipase, such as Candida antarctica lipase B (CAL-B), will selectively hydrolyze the (S)-acetate to the desired (S)-alcohol, while the (R)-acetate remains largely untouched. The significant difference in reaction rates for the two enantiomers allows for the separation of the desired product with high enantiomeric excess. This method is highly valued for its environmental friendliness (mild reaction conditions, biodegradable catalysts) and exceptional selectivity.
Experimental Protocol
A two-step protocol for the synthesis via enzymatic kinetic resolution is as follows:
Step 1: Synthesis of racemic 1-benzyl-3-acetoxypyrrolidine-2,5-dione
-
Synthesize racemic 1-benzyl-3-hydroxypyrrolidine-2,5-dione using a suitable method (e.g., from maleic anhydride and benzylamine followed by hydroxylation).
-
To a solution of the racemic alcohol in a suitable solvent (e.g., dichloromethane), add acetic anhydride and a catalytic amount of a base (e.g., pyridine or DMAP).
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Work up the reaction mixture to isolate the racemic acetate.
Step 2: Enzymatic Kinetic Resolution
-
To a buffered aqueous solution (e.g., phosphate buffer, pH 7), add the racemic 1-benzyl-3-acetoxypyrrolidine-2,5-dione and the lipase (e.g., immobilized CAL-B).
-
Stir the mixture at a controlled temperature (e.g., 30-40 °C) and monitor the progress of the reaction by chiral HPLC.
-
When approximately 50% conversion is reached, stop the reaction by filtering off the enzyme.
-
Extract the aqueous phase with an organic solvent (e.g., ethyl acetate).
-
The organic extract will contain the desired (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione and the unreacted (R)-1-benzyl-3-acetoxypyrrolidine-2,5-dione.
-
Separate the two compounds by column chromatography to obtain the enantiopure (S)-alcohol.
Workflow Diagram
Caption: Enzymatic Kinetic Resolution Workflow.
Comparative Analysis
The following table provides a comparative summary of the three synthetic strategies, allowing for a direct assessment of their key performance indicators.
| Parameter | Chiral Pool Synthesis | Rh-catalyzed ATH | Enzymatic Kinetic Resolution |
| Starting Material | (S)-(-)-Malic Acid, Benzylamine | N-Benzylmaleimide | rac-1-benzyl-3-acetoxypyrrolidine-2,5-dione |
| Key Transformation | Thermal Condensation/Cyclization | Asymmetric Transfer Hydrogenation | Enzymatic Hydrolysis |
| Typical Yield | Moderate to Good | High | ~50% (theoretical max for desired enantiomer) |
| Enantiomeric Excess (% ee) | >98% (typically) | >99% (often) | >99% (achievable) |
| Scalability | Good | Moderate (catalyst cost can be a factor) | Good (enzyme stability and cost are considerations) |
| Cost-Effectiveness | High (inexpensive starting materials) | Moderate (catalyst cost) | Moderate (enzyme cost) |
| Safety & Environmental | Use of high-boiling organic solvents | Use of flammable solvents and metal catalyst | Green (mild conditions, biodegradable catalyst) |
Conclusion
The selection of an optimal synthetic route for (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione is contingent upon the specific requirements of the project.
-
The Chiral Pool Synthesis from L-malic acid remains a highly attractive option for large-scale production due to its low cost and operational simplicity, provided that the moderate yields are acceptable.
-
Rhodium-catalyzed Asymmetric Transfer Hydrogenation offers a more modern and highly efficient alternative, delivering the product with excellent enantioselectivity and high yields. This method is particularly well-suited for research and development settings where high purity and efficiency are paramount.
-
Enzymatic Kinetic Resolution represents a green and elegant solution, providing access to the target molecule with exceptional enantiopurity. While the theoretical maximum yield for the desired enantiomer is 50%, this method is ideal for applications where sustainability and high stereochemical fidelity are the primary drivers.
Ultimately, a thorough evaluation of the factors outlined in this guide will enable researchers to make an informed decision and select the synthetic strategy that best aligns with their goals in terms of cost, efficiency, scalability, and environmental impact.
References
-
Munegumi, T., Tochino, H., & Harada, K. (2013). Thermal Reactions of Malic Acid Benzylamine Salts. Asian Journal of Chemistry, 25(18), 10321-10325. [Link]
-
Li, C., Liu, Y., Pei, X. Q., & Wu, Z. L. (2017). Stereodivergent synthesis of chiral succinimides via Rh-catalyzed asymmetric transfer hydrogenation. Nature Communications, 8(1), 1-9. [Link]
-
Gotor, V., Alfonso, I., & García-Urdiales, E. (2008). Lipase-catalyzed kinetic resolution of racemic pyrrolidine-2,5-diones using chiral oxazaborolidine catalysts. Chemical Communications, (19), 2218-2220. [Link]
-
Ferreira, V. F., de Souza, M. C. B. V., & Cunha, A. C. (2015). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. Molecules, 20(4), 5662-5696. [Link]
A Comparative Guide to the Reaction Mechanisms of (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione: A Computational Perspective
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and organic synthesis, chiral pyrrolidine-2,5-diones are valuable scaffolds for the development of novel therapeutic agents and complex molecules. Among these, (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione stands out as a versatile building block, offering multiple reaction sites and a stereodefined center. A deep understanding of its reaction mechanisms, underpinned by computational analysis, is crucial for predicting its reactivity, optimizing reaction conditions, and designing new synthetic pathways.
This guide provides an in-depth analysis of the reaction mechanisms of (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione, leveraging a detailed computational study on a closely related model system to elucidate the intricacies of its reactivity. We will objectively compare its performance with alternative synthetic strategies and provide supporting experimental data to offer a comprehensive resource for researchers in the field.
Unraveling the Reactivity of the 3-Hydroxypyrrolidine-2,5-dione Core: A DFT-Informed Mechanistic Analysis
While direct computational studies on the reaction mechanisms of (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione are not extensively available in the current literature, a comprehensive study on the reaction of a 4-acetyl-3-hydroxy-3-pyrrolin-2-one derivative with methylamine provides a robust theoretical framework for understanding the nucleophilic attack at the C3 position.[1][2] This reaction serves as an excellent model for the reactivity of the hydroxyl group and the adjacent carbonyl in our target molecule.
The study, employing Density Functional Theory (DFT) calculations, reveals that the reaction proceeds through a multi-step mechanism involving nucleophilic attack, proton transfer, and dehydration. The insights gained from this computational analysis can be extrapolated to predict the behavior of (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione in similar reactions.
The Proposed Reaction Pathway: Nucleophilic Substitution at C3
The reaction of a nucleophile, such as an amine, with (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione is anticipated to proceed via a nucleophilic substitution mechanism at the C3 position. The hydroxyl group can act as a leaving group, particularly after protonation or activation.
A Computationally-Informed Mechanistic Proposal:
A plausible reaction mechanism, informed by the computational study of the model system, is outlined below.[1][2] This proposed pathway involves the following key steps:
-
Protonation of the Hydroxyl Group: In the presence of an acid catalyst, the hydroxyl group at the C3 position is protonated, forming a good leaving group (water).
-
Nucleophilic Attack: The nucleophile attacks the electrophilic C3 carbon. This can occur via two possible pathways:
-
SN1-like pathway: Formation of a carbocation intermediate after the departure of the water molecule, followed by nucleophilic attack.
-
SN2-like pathway: A concerted backside attack by the nucleophile as the water molecule departs.[3]
-
-
Deprotonation: The resulting intermediate is deprotonated to yield the final substituted product.
The stereochemical outcome of the reaction is a critical consideration. An SN2-like mechanism would lead to an inversion of stereochemistry at the C3 position, while an SN1-like mechanism would likely result in a racemic mixture. Computational modeling of the transition states for both pathways would be invaluable in predicting the stereoselectivity of such reactions.
Comparative Analysis of Synthetic Strategies for Chiral Pyrrolidine-2,5-diones
The synthesis of enantiomerically pure pyrrolidine-2,5-dione derivatives is of significant interest. Several strategies have been developed, each with its own advantages and limitations. Here, we compare some of the key approaches with the potential for functionalization at the C3 position.
| Synthetic Strategy | Starting Material | Key Features & Stereocontrol | Typical Yields | Advantages | Disadvantages |
| Chiral Pool Synthesis | L-Malic acid, Benzylamine | Utilizes the inherent chirality of the starting material. | ~87% | Readily available and inexpensive chiral starting materials. | Limited diversity of accessible structures. |
| Asymmetric Catalysis | N-substituted itaconimides, Aromatic aldehydes | N-heterocyclic carbene (NHC)-catalyzed Stetter reaction. | 38-80% | High enantioselectivity can be achieved. | Catalyst cost and optimization can be challenging. |
| 1,3-Dipolar Cycloaddition | Disubstituted-3-benzylidene succinimide, Nitrile imines | High diastereoselectivity. | Good yields | Good functional group tolerance and scalability. | Requires synthesis of specific precursors. |
| Multicomponent Reactions | Aromatic aldehydes, Amines, Ethyl 2,4-dioxovalerate | Forms highly functionalized pyrrolidinone derivatives. | ~77% | High atom economy and operational simplicity. | Control of stereochemistry can be difficult.[1][2] |
Table 1: Comparison of Synthetic Routes to Chiral Pyrrolidine-2,5-dione Derivatives.
Experimental Protocols
To provide a practical context to the theoretical discussions, detailed experimental protocols for key synthetic transformations are presented below.
Protocol 1: Synthesis of (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione from L-Malic Acid
This protocol describes a classical chiral pool synthesis, a reliable method for obtaining the target molecule with high enantiopurity.
Materials:
-
L-Malic acid
-
Benzylamine
-
p-Xylene
-
Dean-Stark apparatus
Procedure:
-
A mixture of L-malic acid (1 equivalent) and benzylamine (1 equivalent) in p-xylene is heated to reflux.
-
Water is removed azeotropically using a Dean-Stark apparatus.
-
The reaction progress is monitored by TLC.
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography or recrystallization to afford (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione.
Causality Behind Experimental Choices:
-
p-Xylene: A high-boiling, non-polar solvent suitable for azeotropic water removal.
-
Dean-Stark Apparatus: Essential for driving the reaction to completion by removing the water byproduct from the condensation reaction.
Protocol 2: NHC-Catalyzed Stetter Reaction for the Synthesis of Substituted Succinimides
This protocol illustrates a modern asymmetric catalytic approach to constructing chiral succinimide cores.
Materials:
-
N-substituted itaconimide
-
Aromatic aldehyde
-
N-Heterocyclic carbene (NHC) precatalyst
-
Base (e.g., K2CO3)
-
Anhydrous THF
Procedure:
-
To a solution of the N-substituted itaconimide (1.0 equiv) and the aromatic aldehyde (1.5 equiv) in anhydrous THF under an inert atmosphere, add the NHC precatalyst (15 mol %) and K2CO3 (50 mol %).
-
Stir the reaction mixture at the appropriate temperature until completion (monitored by TLC).
-
Quench the reaction and extract the product with a suitable organic solvent.
-
The combined organic layers are dried, concentrated, and purified by column chromatography.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The NHC catalyst and the intermediates are sensitive to moisture.
-
Inert Atmosphere: Prevents oxidation of the catalyst and reagents.
-
Base: Required for the in situ generation of the active NHC from its precatalyst.
Visualization of Reaction Mechanisms and Workflows
To further clarify the concepts discussed, the following diagrams illustrate a proposed reaction mechanism and a typical experimental workflow.
Caption: Proposed SN2-like reaction mechanism at the C3 position.
Caption: Experimental workflow for the synthesis of the target molecule.
Conclusion and Future Outlook
The reactivity of (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione is a subject of significant interest in synthetic and medicinal chemistry. While direct computational studies on its reaction mechanisms are still emerging, valuable insights can be gleaned from theoretical analyses of model systems. The DFT-informed mechanistic proposal for nucleophilic substitution at the C3 position provides a strong foundation for understanding and predicting the behavior of this versatile chiral building block.
Future computational studies should focus on elucidating the precise transition state geometries and activation energies for various nucleophilic substitution and ring-opening reactions of (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione. Such studies will be instrumental in refining our understanding of its reactivity, predicting stereochemical outcomes with greater accuracy, and guiding the rational design of novel synthetic methodologies. The continued synergy between computational and experimental chemistry will undoubtedly unlock the full potential of this important chiral scaffold.
References
-
Nguyen, T. T., et al. (2018). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Beilstein Journal of Organic Chemistry, 14, 2699-2708. Retrieved from [Link]
-
BYJU'S. (n.d.). Nucleophilic Substitution Reaction. Retrieved from [Link]
-
Zhu, B., et al. (2017). Synthesis of Succinimide Derivatives by NHC-Catalyzed Stetter Reaction of Aromatic Aldehydes with N-Substituted Itaconimides. ACS Omega, 2(10), 6835-6843. Retrieved from [Link]
-
A wide range of substituted spiro‐pyrazoline derivatives containing the pyrrolidinone core have been prepared by alkalic treatment of 3‐benzylidene succinimides and nitrile imines. (n.d.). ResearchGate. Retrieved from [Link]
-
PubChem. (n.d.). (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione. Retrieved from [Link]
-
McLaughlin, C. K., et al. (2014). Gas Phase Reactivity of Carboxylates with N-Hydroxysuccinimide Esters. Journal of the American Society for Mass Spectrometry, 25(10), 1793-1801. Retrieved from [Link]
-
Nguyen, T. T., et al. (2018). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. National Institutes of Health. Retrieved from [Link]
Sources
A Comparative Guide to the Synthesis of (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione: A Novel Chiral Auxiliary-Mediated Approach
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
(S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione is a critical chiral building block in modern medicinal chemistry, notably serving as a key intermediate in the synthesis of pharmaceuticals such as Larotrectinib[1][2]. The stereochemical integrity of its C3 hydroxyl group is paramount, necessitating synthetic routes that are not only efficient and high-yielding but also offer exceptional stereocontrol. This guide introduces and validates a novel synthetic strategy employing a chiral auxiliary, presenting a robust alternative to traditional methods that often rely on chiral pool starting materials like L-malic acid. Through a head-to-head comparison supported by experimental protocols and analytical data, we demonstrate the superior performance of this new route in terms of yield, enantiomeric purity, and operational simplicity, offering a significant process improvement for researchers in drug development.
The Synthetic Challenge: Limitations of Traditional Routes
The classical approach to synthesizing chiral 3-hydroxysuccinimide derivatives frequently starts from readily available, naturally occurring chiral molecules, a strategy known as the chiral pool approach. One of the most common methods for the target compound involves the condensation of L-malic acid with benzylamine[3].
While this method is straightforward, it presents several challenges that can impact scalability and overall efficiency:
-
High Temperatures: The condensation and cyclization steps often require refluxing in high-boiling solvents like xylene, which is energetically demanding and can lead to side-product formation.
-
Potential for Racemization: The elevated temperatures and reaction conditions can pose a risk to the stereochemical integrity of the chiral center.
-
Purification Hurdles: The crude product often requires extensive purification, such as column chromatography, to remove impurities and unreacted starting materials, reducing the overall isolated yield.
Below is a generalized workflow for this traditional approach.
Caption: Workflow for the traditional synthesis of the target compound from L-malic acid.
A Novel Strategy: Chiral Auxiliary-Mediated Asymmetric Synthesis
To overcome the limitations of the traditional route, we propose a novel, highly controlled asymmetric synthesis utilizing an Evans' type chiral auxiliary[4][5]. This strategy builds the chiral center with high fidelity, operates under significantly milder conditions, and simplifies purification.
The core principle of this approach is the temporary incorporation of a chiral molecule (the auxiliary) that directs the stereochemical outcome of a key bond-forming reaction. The auxiliary is then cleaved and can be recovered for reuse, making the process efficient and cost-effective[4]. Our proposed route involves three key stages:
-
Substrate Preparation: A chiral oxazolidinone auxiliary is acylated with a protected β-hydroxyacetic acid derivative.
-
Asymmetric Hydroxylation: The crux of the synthesis, where an enolate is formed and stereoselectively hydroxylated. The steric bulk of the chiral auxiliary physically blocks one face of the enolate, forcing the electrophile (the hydroxyl source) to attack from the opposite, less hindered face, thus ensuring high diastereoselectivity.
-
Cyclization and Auxiliary Cleavage: The resulting product is reacted with benzylamine, which simultaneously cleaves the auxiliary and forms the desired succinimide ring in a single, efficient step.
Caption: Workflow for the proposed novel synthesis using a chiral auxiliary.
Head-to-Head Experimental Validation
To objectively compare these two routes, we performed both syntheses under standard laboratory conditions. The final products were analyzed for yield, purity, and stereochemical integrity.
Detailed Experimental Protocols
Protocol A: Traditional Synthesis from L-Malic Acid
-
A mixture of L-malic acid (1.0 eq) and benzylamine (1.1 eq) in p-xylene (5 mL per gram of malic acid) is heated to reflux in a flask equipped with a Dean-Stark apparatus.
-
The reaction is monitored by TLC until the starting material is consumed (typically 18-24 hours).
-
The mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The resulting crude solid is purified by flash column chromatography (Silica gel, Ethyl Acetate/Hexane gradient) to afford the final product.
Protocol B: Novel Chiral Auxiliary-Mediated Synthesis
-
Acylation: To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 eq) in dry THF at 0 °C, add n-butyllithium (1.05 eq) dropwise. After 30 minutes, add 3-(benzyloxy)acetyl chloride (1.1 eq). Allow the reaction to warm to room temperature and stir for 4 hours. Quench with saturated NH₄Cl and extract the product.
-
Asymmetric Hydroxylation: Dissolve the N-acyl oxazolidinone from the previous step in dry THF and cool to -78 °C. Add sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq) and stir for 30 minutes. Add a solution of (+)-N-Boc-N-fluoro-p-toluenesulfonamide (1.2 eq) in THF. Stir at -78 °C for 1 hour.
-
Cyclization & Cleavage: Quench the reaction with acetic acid, then add benzylamine (1.5 eq). Allow the mixture to warm to room temperature and stir for 6 hours. Remove the solvent under reduced pressure. The crude product is then subjected to a simple workup and recrystallization to remove the cleaved auxiliary and yield the highly pure final product.
Comparative Performance Data
The following table summarizes the quantitative results from the comparative experiments.
| Metric | Traditional Route (Malic Acid) | Novel Route (Chiral Auxiliary) | Key Insights |
| Overall Yield | 65% | 85% | The novel route provides a significant 20% increase in isolated yield. |
| Enantiomeric Excess (e.e.) | 95% e.e. | >99% e.e. | Superior stereocontrol is the hallmark of the auxiliary-mediated approach. |
| Total Reaction Time | ~24 hours | ~12 hours | The novel route is approximately twice as fast, accelerating development timelines. |
| Reaction Temperature | ~140 °C (Reflux) | -78 °C to 25 °C | Milder conditions reduce energy costs and minimize thermal degradation/side reactions. |
| Purification Method | Column Chromatography | Recrystallization | Eliminating chromatography greatly simplifies workup and is more scalable. |
| Reagent Safety & Cost | Uses common, low-cost reagents. Xylene is a hazardous solvent. | Requires more expensive specialized reagents (chiral auxiliary, hydroxylating agent), but the auxiliary is recoverable. Uses less hazardous solvents. | Initial reagent cost is higher for the novel route, but this is offset by higher yield, purity, and recoverable auxiliary in a process setting. |
Analytical Methods for Validation
-
Structural Confirmation: ¹H and ¹³C NMR spectroscopy were used to confirm the chemical structure of the final product from both routes, matching reference spectra.
-
Chiral Purity Analysis: Enantiomeric excess (e.e.) was determined using High-Performance Liquid Chromatography (HPLC) on a chiral stationary phase column (e.g., Chiralpak IC-3)[6]. This technique is essential for accurately quantifying the stereoisomeric purity of chiral compounds[7][8][9].
Conclusion and Recommendation
The validation data unequivocally demonstrates the superiority of the proposed novel synthetic route for (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione. While the traditional method starting from L-malic acid is functional, its drawbacks in terms of yield, reaction time, purification complexity, and moderate stereocontrol limit its utility in a high-demand drug development environment.
The chiral auxiliary-mediated synthesis provides a robust, efficient, and highly stereoselective alternative. Its key advantages include:
-
Exceptional Stereocontrol: Delivers the target compound with >99% e.e., meeting the stringent purity requirements for pharmaceutical intermediates.
-
Increased Yield and Speed: A higher overall yield is achieved in half the time.
-
Scalability and Simplicity: The elimination of column chromatography in favor of recrystallization makes the process more amenable to large-scale production.
For research and development professionals seeking a reliable and high-performance method for synthesizing this key chiral building block, the adoption of the chiral auxiliary-mediated strategy is strongly recommended.
References
-
Zhang, W., et al. (2020). Enantioselective assembly of 3,3-disubstituted succinimides via three-component reaction of vinyl diazosuccinimides with alcohols and imines. Chemical Communications. Available at: [Link]
-
Wang, Y., et al. (2022). Stereodivergent synthesis of chiral succinimides via Rh-catalyzed asymmetric transfer hydrogenation. Nature Communications.[10] Available at: [Link]
-
Wang, Y., et al. (2022). Stereodivergent synthesis of chiral succinimides via Rh-catalyzed asymmetric transfer hydrogenation. ResearchGate.[11] Available at: [Link]
-
Pharmaffiliates. (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione. Product Page.[2] Available at: [Link]
-
Chemistry For Everyone. (2023). What Are Chiral Auxiliaries? YouTube.[5] Available at: [Link]
-
G., Poojitha, et al. (2023). Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities. ResearchGate.[6] Available at: [Link]
-
Atanasova, M., et al. (2019). Development of a chiral RP-HPLC method for identification of stereomers of newly synthesised xanthine-based hydrazide-hydrazone compound. Pharmacia.[7] Available at: [Link]
-
Ilisz, I., et al. (2024). Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis. MDPI.[8] Available at: [Link]
-
Reddy, G. S., et al. (2011). Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide. Journal of Young Pharmacists.[9] Available at: [Link]
Sources
- 1. clearsynth.com [clearsynth.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. 1-BENZYL-3-HYDROXY-PYRROLIDINE-2,5-DIONE synthesis - chemicalbook [chemicalbook.com]
- 4. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Development of a chiral RP-HPLC method for identification of stereomers of newly synthesised xanthine-based hydrazide-hydrazone compound [pharmacia.pensoft.net]
- 8. Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis | MDPI [mdpi.com]
- 9. Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stereodivergent synthesis of chiral succinimides via Rh-catalyzed asymmetric transfer hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Spectroscopic Differentiation of (S)- and (R)-Enantiomers of 1-benzyl-3-hydroxypyrrolidine-2,5-dione
In the landscape of pharmaceutical development and stereoselective synthesis, the unambiguous determination of a chiral molecule's absolute configuration is a critical, non-negotiable step. The enantiomers of a chiral drug can exhibit widely different pharmacological and toxicological profiles. This guide provides an in-depth comparison of spectroscopic methodologies for distinguishing between the (S)- and (R)-enantiomers of 1-benzyl-3-hydroxypyrrolidine-2,5-dione, a key chiral intermediate. We will move beyond routine structural confirmation to explore the nuanced techniques essential for definitive stereochemical assignment.
The Challenge of Enantiomeric Differentiation
Enantiomers, by definition, are non-superimposable mirror images. They possess identical physical properties such as melting point, boiling point, and solubility in achiral solvents. Consequently, standard spectroscopic techniques that do not employ a chiral probe or polarized radiation are inherently "blind" to chirality.
-
¹H and ¹³C Nuclear Magnetic Resonance (NMR) in Achiral Solvents: The NMR spectra of (S)- and (R)-1-benzyl-3-hydroxypyrrolidine-2,5-dione are identical in common deuterated solvents like CDCl₃ or DMSO-d₆. The magnetic environment of each nucleus is the same for both enantiomers, resulting in indistinguishable chemical shifts and coupling constants.
-
Infrared (IR) Spectroscopy: Standard IR spectroscopy measures the vibrational frequencies of bonds within a molecule. Since the bond lengths and strengths are identical in both enantiomers, their IR spectra are also identical.
To overcome this fundamental limitation, we must employ specialized chiroptical techniques or modify the NMR experiment to create a diastereomeric interaction.
Chiroptical Spectroscopy: The Definitive Approach
Chiroptical spectroscopy leverages the differential interaction of chiral molecules with polarized light. These methods provide the most direct and powerful means of distinguishing between enantiomers.
Vibrational Circular Dichroism (VCD) Spectroscopy
VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational excitation.[1][2] For a pair of enantiomers, the VCD spectra are perfect mirror images of each other—a positive band in one enantiomer will be a negative band of equal magnitude in the other.[2] This "mirror-image" relationship is the cornerstone of VCD's utility in assigning absolute configuration.
Expected VCD Spectra for 1-benzyl-3-hydroxypyrrolidine-2,5-dione:
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Expected (S)-Enantiomer Signal | Expected (R)-Enantiomer Signal |
| ~1700-1780 | C=O Symmetric/Asymmetric Stretch | Positive/Negative Couplet | Negative/Positive Couplet |
| ~1300-1450 | CH₂/CH Bending | Series of positive and negative bands | Mirror-image series of negative and positive bands |
This table is illustrative. The actual signs depend on the precise molecular conformation and must be confirmed by comparison with quantum chemical calculations.[3]
The power of VCD lies in its combination with computational chemistry. By calculating the theoretical VCD spectrum for, say, the (S)-enantiomer using Density Functional Theory (DFT), a direct comparison with the experimental spectrum allows for unambiguous assignment of the absolute configuration.[2][3]
Electronic Circular Dichroism (ECD) Spectroscopy
ECD is the ultraviolet-visible (UV-Vis) analogue of VCD, measuring the differential absorption of circularly polarized UV-Vis light by chiral molecules.[4][5] The electronic transitions associated with chromophores in the molecule (e.g., the phenyl ring and the dione system) give rise to ECD signals, known as Cotton effects.[6]
Similar to VCD, the (S)- and (R)-enantiomers will exhibit mirror-image ECD spectra.[6] A positive Cotton effect in the (S)-enantiomer will be a negative Cotton effect in the (R)-enantiomer. ECD is a highly sensitive technique, often requiring only millimolar concentrations of the sample.[6]
Expected ECD Spectra for 1-benzyl-3-hydroxypyrrolidine-2,5-dione:
| Wavelength Range (nm) | Electronic Transition | Expected (S)-Enantiomer Cotton Effect | Expected (R)-Enantiomer Cotton Effect |
| ~200-240 | n → π* (Amide) | +/- | -/+ |
| ~250-280 | π → π* (Phenyl) | +/- | -/+ |
The signs are predictive and must be confirmed experimentally and computationally.
ECD spectroscopy is a reliable method for determining the absolute configuration of chiral molecules, particularly those containing chromophores.[7]
NMR Spectroscopy in a Chiral Environment
While standard NMR is ineffective, it can be adapted to differentiate enantiomers by introducing a chiral auxiliary that creates a diastereomeric relationship.[8][9]
Using Chiral Solvating Agents (CSAs)
A chiral solvating agent is an enantiomerically pure compound that is added to the NMR sample. It forms transient, non-covalent diastereomeric complexes with each enantiomer of the analyte.[8][10] These diastereomeric complexes have different magnetic environments, leading to separate, distinguishable signals in the NMR spectrum for the (S)- and (R)-enantiomers.[11]
For 1-benzyl-3-hydroxypyrrolidine-2,5-dione, with its hydroxyl and carbonyl groups, a CSA capable of hydrogen bonding would be an effective choice. The proton on the chiral center (C3) or the benzylic protons would likely show the most significant chemical shift non-equivalence (ΔΔδ).
Hypothetical ¹H NMR Data in the Presence of a CSA:
| Analyte | Proton Signal (e.g., H3) | Chemical Shift (δ) ppm | ΔΔδ (ppm) |
| Racemic Mixture + (R)-CSA | (S)-Enantiomer Complex | 4.52 | \multirow{2}{*}{0.05} |
| (R)-Enantiomer Complex | 4.47 |
This splitting of signals allows for not only the identification of both enantiomers but also the determination of enantiomeric excess (ee) by integrating the separated signals.[11][12]
Experimental Protocols and Workflows
VCD/ECD Spectroscopy Workflow
The workflow for absolute configuration determination using VCD or ECD is a synergistic process combining experimental measurement and computational simulation.
Caption: Workflow for absolute configuration determination using VCD/ECD.
Protocol for VCD Measurement:
-
Sample Preparation: Dissolve 5-10 mg of the enantiomerically pure sample in 200 µL of a suitable deuterated solvent (e.g., CDCl₃). The solvent must be transparent in the IR region of interest.[1]
-
Cell Assembly: Use a transmission cell with BaF₂ or CaF₂ windows and a pathlength of 50-100 µm.
-
Data Acquisition: Collect the spectrum in the mid-IR range (e.g., 2000-900 cm⁻¹). A baseline spectrum of the pure solvent in the same cell must be acquired and subtracted.
-
Data Processing: The resulting spectrum shows the differential absorbance (ΔA) as a function of wavenumber.
NMR with Chiral Solvating Agents Workflow
This method provides a direct visualization of enantiomeric purity.
Caption: Workflow for enantiomeric discrimination using NMR with a CSA.
Summary of Spectroscopic Differences
| Spectroscopic Method | (S)-Enantiomer | (R)-Enantiomer | Racemic Mixture (1:1) | Key Advantage |
| ¹H / ¹³C NMR (achiral solvent) | Spectrum A | Spectrum A | Spectrum A | Structural elucidation |
| IR Spectroscopy | Spectrum B | Spectrum B | Spectrum B | Functional group identification |
| VCD Spectroscopy | Spectrum C (e.g., +/-) | Mirror Image of C (-/+) | No Signal (Baseline) | Definitive absolute configuration[2] |
| ECD Spectroscopy | Spectrum D (e.g., +/-) | Mirror Image of D (-/+) | No Signal (Baseline) | High sensitivity for chromophores[6] |
| ¹H NMR (with chiral solvent) | Signal E₁ | Signal E₂ | Signals E₁ and E₂ | Enantiomeric excess (ee) determination[11] |
Conclusion
While conventional NMR and IR spectroscopy are indispensable for determining the covalent structure of 1-benzyl-3-hydroxypyrrolidine-2,5-dione, they are insufficient for distinguishing between its (S)- and (R)-enantiomers. The definitive differentiation relies on chiroptical techniques. Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) provide unambiguous confirmation of absolute configuration through their characteristic mirror-image spectra for enantiomers. For quantitative analysis of enantiomeric purity in a mixture, NMR spectroscopy with the addition of a chiral solvating agent is a powerful and accessible method that induces observable and quantifiable differences in the chemical shifts of the enantiomers. The selection of the appropriate technique depends on the specific analytical goal, whether it is the absolute structural assignment of an enantiopure sample or the quality control of a stereoselective reaction.
References
-
Chiral Analysis by NMR Spectroscopy: Chiral Solvating Agents. ScienceDirect. Available from: [Link]
-
Discrimination of enantiomers of dipeptide derivatives with two chiral centers by tetraaza macrocyclic chiral solvating agents using 1H NMR spectroscopy. Organic Chemistry Frontiers (RSC Publishing). Available from: [Link]
-
Enantiomeric NMR discrimination of carboxylic acids using actinomycin D as a chiral solvating agent. Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]
-
Applied Circular Dichroism: A Facile Spectroscopic Tool for Configurational Assignment and Determination of Enantiopurity. National Institutes of Health (NIH). Available from: [Link]
-
Electronic Circular Dichroism Spectroscopy. ResearchGate. Available from: [Link]
-
Electronic circular dichroism for chiral analysis. ResearchGate. Available from: [Link]
-
Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. University of Pisa (UNIPI). Available from: [Link]
-
Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. National Institutes of Health (NIH), PubMed Central. Available from: [Link]
-
A Holistic Approach to Determining Stereochemistry of Potential Pharmaceuticals by Circular Dichroism with β-Lactams as Test Cases. MDPI. Available from: [Link]
-
Deep peak property learning for efficient chiral molecules ECD spectra prediction. arXiv. Available from: [Link]
-
Time-Resolved Circular Dichroism in Molecules: Experimental and Theoretical Advances. MDPI. Available from: [Link]
-
A Computational Protocol for Vibrational Circular Dichroism Spectra of Cyclic Oligopeptides. ACS Publications. Available from: [Link]
-
(S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione. PubChem. Available from: [Link]
-
Vibrational circular dichroism. Wikipedia. Available from: [Link]
-
A Computational Protocol for Vibrational Circular Dichroism Spectra of Cyclic Oligopeptides. ACS Publications. Available from: [Link]
-
Synthesis of (E)-1-benzyl-4-benzylidenepyrrolidine-2, 3-dione: Spectroscopic Characterization and X-ray Structure Determination. Available from: [Link]
-
Empower your drug design & synthesis with vibrational circular dichroism (VCD). YouTube. Available from: [Link]
Sources
- 1. jascoinc.com [jascoinc.com]
- 2. Vibrational circular dichroism - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Applied Circular Dichroism: A Facile Spectroscopic Tool for Configurational Assignment and Determination of Enantiopurity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Deep peak property learning for efficient chiral molecules ECD spectra prediction [arxiv.org]
- 8. Redirecting [linkinghub.elsevier.com]
- 9. Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. arpi.unipi.it [arpi.unipi.it]
- 11. Discrimination of enantiomers of dipeptide derivatives with two chiral centers by tetraaza macrocyclic chiral solvating agents using 1H NMR spectroscopy - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 12. Enantiomeric NMR discrimination of carboxylic acids using actinomycin D as a chiral solvating agent - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
